molecular formula C20H34O4 B049216 1,12-Dodecanediol dimethacrylate CAS No. 121150-60-5

1,12-Dodecanediol dimethacrylate

Cat. No.: B049216
CAS No.: 121150-60-5
M. Wt: 338.5 g/mol
InChI Key: HYQASEVIBPSPMK-UHFFFAOYSA-N
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Description

1,12-Dodecanediol dimethacrylate is a high-purity, long-chain dimethacrylate monomer extensively utilized as a crosslinking agent in polymer science and materials research. Its structure features two methacrylate functional groups separated by a 12-carbon aliphatic chain, which imparts significant flexibility and a low polymerization shrinkage stress to the resulting polymer networks. The primary mechanism of action involves radical polymerization, where the compound co-polymerizes with other mono- or multi-functional monomers, forming covalent crosslinks that create a three-dimensional, insoluble polymer matrix.

Properties

IUPAC Name

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQASEVIBPSPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121150-60-5
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID501015491
Record name 1,12-Dodecanediyl bismethacrylate
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Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
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CAS No.

72829-09-5
Record name 1,12-Dodecanediol dimethacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester
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Record name 1,12-Dodecanediyl bismethacrylate
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Record name 1,12-dodecanediyl bismethacrylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate is a difunctional monomer that finds significant application in polymer chemistry. Its long, flexible twelve-carbon aliphatic chain imparts hydrophobicity and flexibility to polymer networks, making it a valuable component in the formulation of biomaterials, dental resins, coatings, and adhesives. This technical guide provides a comprehensive overview of the primary synthesis routes for 1,12-dodecanediol dimethacrylate, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical preparation and characterization.

Synthesis Routes

The synthesis of this compound is primarily achieved through two well-established chemical reactions:

  • Esterification: This direct method involves the reaction of 1,12-dodecanediol with either methacrylic acid or a more reactive derivative like methacryloyl chloride.

  • Transesterification: An alternative route where 1,12-dodecanediol reacts with an alkyl methacrylate, typically methyl methacrylate, to exchange the alcohol group and form the desired product.

This guide will focus on the esterification route using methacryloyl chloride due to its high reactivity and the availability of detailed procedural information.

Experimental Protocols

Synthesis of this compound via Esterification with Methacryloyl Chloride

This protocol is based on established esterification procedures for similar dimethacrylate monomers and is adapted for the specific synthesis of this compound.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier
1,12-DodecanediolHO(CH₂)₁₂OH202.34≥98%Sigma-Aldrich
Methacryloyl chlorideCH₂=C(CH₃)COCl104.54≥97%Sigma-Aldrich
Triethylamine (B128534) (TEA)(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydroquinone (B1673460)C₆H₄(OH)₂110.11≥99%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich

Experimental Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Reactor: 1,12-Dodecanediol (20.23 g, 0.1 mol) and a catalytic amount of hydroquinone (0.1 g, as a polymerization inhibitor) are dissolved in 200 mL of anhydrous dichloromethane in the reaction flask. Triethylamine (22.26 g, 30.6 mL, 0.22 mol) is then added to the solution. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Methacryloyl Chloride: Methacryloyl chloride (22.99 g, 21.9 mL, 0.22 mol) is dissolved in 50 mL of anhydrous dichloromethane and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

    • The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and deionized water (2 x 100 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product is a colorless to light-yellow liquid. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

ParameterValue
Theoretical Yield33.85 g
Typical Experimental Yield85-95%
Purity (by GC)>95%

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Setup Flame-dried 3-neck flask under N2 Reactants Dissolve 1,12-Dodecanediol, Hydroquinone, and TEA in DCM Setup->Reactants Cooling Cool to 0°C Reactants->Cooling Addition Dropwise addition of Methacryloyl Chloride in DCM Cooling->Addition Stirring Stir at RT for 12-24h Addition->Stirring Filtration Filter to remove TEA·HCl Stirring->Filtration Washing Wash with NaHCO3(aq) and H2O Filtration->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Remove solvent (Rotary Evaporator) Drying->Evaporation FinalProduct This compound Evaporation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization Data

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₂₀H₃₄O₄[1]
Molecular Weight338.48 g/mol [1]
AppearanceColorless to light yellow liquid[2]
Density~0.95 g/cm³[3]
Refractive Index~1.459 - 1.463[3]

Spectroscopic Data (Predicted):

  • ¹H-NMR (CDCl₃):

    • δ ≈ 6.1 ppm (s, 2H, CH ₂=C)

    • δ ≈ 5.5 ppm (s, 2H, CH ₂=C)

    • δ ≈ 4.1 ppm (t, 4H, -O-CH ₂-)

    • δ ≈ 1.9 ppm (s, 6H, -CH ₃)

    • δ ≈ 1.6 ppm (m, 4H, -O-CH₂-CH ₂-)

    • δ ≈ 1.3 ppm (m, 16H, internal -CH ₂-)

  • ¹³C-NMR (CDCl₃):

    • δ ≈ 167 ppm (C=O)

    • δ ≈ 136 ppm (C=CH₂)

    • δ ≈ 125 ppm (=CH₂)

    • δ ≈ 65 ppm (-O-CH₂-)

    • δ ≈ 29-30 ppm (internal -CH₂-)

    • δ ≈ 28 ppm (-O-CH₂-C H₂-)

    • δ ≈ 26 ppm (-O-CH₂-CH₂-C H₂-)

    • δ ≈ 18 ppm (-CH₃)

Note: The above spectral data are predicted and should be confirmed by experimental analysis.

Conclusion

This technical guide outlines a reliable and reproducible synthesis route for this compound via esterification. The provided experimental protocol, quantitative data, and workflow visualization offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce this versatile monomer. For definitive structural confirmation, it is imperative to perform spectroscopic analysis (NMR, IR) on the synthesized product and compare the results with established reference data or theoretical predictions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,12-Dodecanediol (B52552) Dimethacrylate

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a difunctional monomer utilized in polymer chemistry for the formulation of materials such as coatings, adhesives, and dental composites.[1] Its chemical structure is distinguished by a long, hydrophobic dodecane (B42187) chain that provides flexibility and a low viscosity profile.[1][2][3] The presence of two methacrylate (B99206) functional groups allows DDDMA to undergo free-radical polymerization, forming cross-linked polymer networks with enhanced reactivity.[1] This monomer is noted for its fast-curing properties, low volatility, and the ability to impart desirable surface characteristics to the resulting polymer matrix.[2][3] It is often used in copolymerization with other monomers to customize the physical and chemical properties of the final material.[1]

Core Physicochemical Properties

The fundamental properties of this compound are critical for predicting its behavior in chemical reactions and its performance in final applications. These properties are summarized below.

PropertyValue
Molecular Formula C20H34O4[4][5]
Molecular Weight 338.48 g/mol [4][5]
CAS Number 72829-09-5[4]
Appearance Colorless to light yellow, clear liquid
Density 0.95 g/cm³[4][5]
Boiling Point >250°C[4][5]
Flash Point 130°C[4][5]
Refractive Index 1.4590 to 1.4630[4][5]
Viscosity @ 25°C 12 mPa·s[6]
Glass Transition Temp. (Tg) -37°C[6][7]
Vapor Pressure @ 25°C 0.002 Pa[4][5]
Water Solubility @ 20°C 11.1 μg/L[5][8]
LogP @ 40°C 6.5[5][8]
Solubility Soluble in Methanol[4][5]

Experimental Protocols & Methodologies

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with methacrylic acid or a derivative, such as methacryloyl chloride. The following is a generalized protocol for this synthesis.

Materials:

  • 1,12-dodecanediol

  • Methacryloyl chloride (2.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, 2.2 equivalents)

  • Inhibitor of radical polymerization (e.g., MEHQ)

  • Washing solutions (e.g., dilute HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: A reaction flask is charged with 1,12-dodecanediol, the anhydrous solvent, the tertiary amine, and a small amount of inhibitor under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Acyl Chloride: Methacryloyl chloride, dissolved in the anhydrous solvent, is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained near 0°C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the amine hydrochloride salt.

    • The filtrate is washed sequentially with dilute HCl to remove excess amine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

    • The organic layer is dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product is a colorless to light yellow liquid, which can be further purified by column chromatography if necessary.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants 1,12-Dodecanediol + Methacryloyl Chloride + Triethylamine Reaction Esterification Reaction (0°C to RT) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM) + Inhibitor (MEHQ) Solvent->Reaction Filtration Filter Amine Salt Reaction->Filtration Washing Sequential Washing (HCl, NaHCO3, Brine) Filtration->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product Final Product: 1,12-Dodecanediol Dimethacrylate Evaporation->Product

Synthesis workflow for this compound.
Free-Radical Polymerization

DDDMA is polymerized to form a cross-linked network, a process fundamental to its application in dental resins and other thermoset materials.

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., AIBN for thermal, Camphorquinone for photo-polymerization)

  • Co-monomers (optional, e.g., Bis-GMA, TEGDMA in dental composites)[9]

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Thermal Polymerization):

  • Preparation: The DDDMA monomer is mixed with the thermal initiator (e.g., AIBN, typically 0.1-1.0 mol%). If copolymerizing, other monomers are added at this stage.

  • Degassing: The mixture is degassed to remove oxygen, which can inhibit radical polymerization. This can be done by bubbling an inert gas through the liquid or by several freeze-pump-thaw cycles.

  • Initiation: The reaction vessel is heated to a temperature sufficient to cause the decomposition of the initiator into free radicals (e.g., 60-80°C for AIBN).

  • Propagation: The generated radicals react with the methacrylate groups of the DDDMA monomers, initiating polymer chain growth. The difunctional nature of DDDMA leads to the formation of a cross-linked polymer network.

  • Termination: Polymerization proceeds until the monomer is consumed or the reaction is quenched. The resulting solid polymer can be removed and processed.

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation & Cross-linking Initiator Thermal/Photo Initiator Radicals Free Radicals (R.) Initiator->Radicals Heat/Light Monomer DDDMA Monomer Radicals->Monomer Reacts with Growing_Chain Growing Linear Polymer Chain Monomer->Growing_Chain Chain Growth Crosslinked_Network Cross-linked Polymer Network Growing_Chain->Crosslinked_Network Cross-linking Reaction Termination Termination Crosslinked_Network->Termination

Free-radical polymerization pathway of DDDMA.
Characterization Methods

The properties of both the DDDMA monomer and the resulting polymer network are confirmed using various analytical techniques.

  • Monomer Characterization:

    • Gas Chromatography (GC): Used to assess the purity of the DDDMA monomer.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by identifying the characteristic protons of the methacrylate groups and the dodecane backbone.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Detects the presence of key functional groups, such as the C=O of the ester and the C=C of the methacrylate.

  • Polymer Network Characterization:

    • FTIR or Raman Spectroscopy: These methods are widely used to determine the degree of conversion (DC) by monitoring the disappearance of the C=C bond peak during polymerization.[9]

    • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer, which provides insight into its flexibility and thermal properties.[6][9]

    • Mechanical Testing: Techniques like tensile or compressive strength tests are used to evaluate the mechanical properties (e.g., elastic modulus, hardness) of the cured polymer network, which are critical for applications in dental materials.[9]

Structure-Property Relationships and Applications

The unique molecular structure of DDDMA directly influences its properties and suitability for various applications.

  • Hydrophobic Backbone: The long 12-carbon aliphatic chain makes the monomer hydrophobic.[1][2][3] This feature contributes to moisture resistance in the final polymer, a valuable trait for dental materials and protective coatings.[6]

  • Flexibility: The long, flexible dodecane spacer between the methacrylate groups allows for greater molecular mobility.[3] This results in a polymer with lower shrinkage stress during polymerization and a lower glass transition temperature, indicating a more flexible network.[2][6]

  • Difunctionality: As a dimethacrylate, DDDMA acts as a cross-linker, forming a durable three-dimensional polymer network that provides good thermal and chemical resistance.[1]

Logical_Relationships cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Primary Applications Structure DDDMA Molecular Structure Backbone Long, Flexible C12 Hydrophobic Backbone Structure->Backbone Groups Two Methacrylate Functional Groups Structure->Groups Flexibility High Flexibility & Low Tg Backbone->Flexibility Hydrophobicity Hydrophobicity & Moisture Resistance Backbone->Hydrophobicity Crosslinking Cross-linking Agent Groups->Crosslinking Dental Dental Composites & Resins Flexibility->Dental Coatings Coatings & Sealants Hydrophobicity->Coatings Crosslinking->Dental Biomaterials Biomaterials Crosslinking->Biomaterials

Relationship between DDDMA's structure, properties, and applications.

Safety and Handling

  • Storage: DDDMA should be stored in a cool, dry, and well-ventilated place, typically between 2-8°C and under nitrogen to prevent premature polymerization.[4][5] Commercial preparations are stabilized with inhibitors like MEHQ, which require the presence of oxygen to be effective.[6]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Handling should be done in a well-ventilated area to avoid inhalation of vapors.[10] As with other methacrylates, there is a potential for skin and respiratory sensitization.[1]

References

An In-depth Technical Guide on 1,12-Dodecanediol Dimethacrylate (CAS Number: 72829-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA), identified by the CAS number 72829-09-5, is a difunctional monomer that plays a significant role in polymer chemistry.[1] Its unique molecular structure, featuring two terminal methacrylate (B99206) groups connected by a long, flexible 12-carbon aliphatic chain, imparts desirable properties to the polymers derived from it.[1][2] This technical guide provides a comprehensive overview of 1,12-dodecanediol dimethacrylate, including its chemical and physical properties, synthesis, polymerization behavior, and key applications, with a particular focus on its use in biomaterials and dental composites.

DDDMA is frequently utilized in the formulation of coatings, adhesives, sealants, and, most notably, in the biomedical field for dental restorative materials and other biomaterials.[3][4] The long hydrophobic dodecane (B42187) backbone contributes to increased molecular mobility, leading to polymers with enhanced flexibility and hydrophobicity.[2][3] These characteristics can be advantageous in applications requiring reduced polymerization shrinkage stress and improved water resistance.

Chemical and Physical Properties

This compound is commercially available, typically as a colorless to light yellow liquid, and is often stabilized with hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[5] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 72829-09-5
Molecular Formula C₂₀H₃₄O₄[2]
Molecular Weight 338.48 g/mol
Synonyms 1,12-Bis(methacryloyloxy)dodecane, Dodecamethylene dimethacrylate, 1,12-Dodecanediyl bismethacrylate[2][5]
InChI Key HYQASEVIBPSPMK-UHFFFAOYSA-N[2]
SMILES O=C(C(\C)=C)OCCCCCCCCCCCCOC(=O)C(\C)=C)[2]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow liquid[5]
Boiling Point >250 °C[4]
Density ~0.95 g/cm³[4]
Refractive Index 1.4590 to 1.4630
Flash Point 130 °C[4]
Vapor Pressure 0.002 Pa at 25 °C[4]
Water Solubility 11.1 µg/L at 20 °C
LogP 6.5 at 40 °C
Solubility Soluble in methanol

Synthesis

While detailed industrial synthesis protocols for this compound are proprietary, a general and widely used method for producing such methacrylate esters is through the esterification of the corresponding diol with methacrylic acid or its derivatives, such as methacrylic anhydride (B1165640) or methacryloyl chloride. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

General Experimental Protocol for Synthesis

The following is a representative, generalized protocol for the synthesis of a long-chain dimethacrylate like DDDMA via esterification:

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a system for water removal (e.g., a Dean-Stark apparatus), 1,12-dodecanediol is dissolved in an appropriate solvent that forms an azeotrope with water, such as toluene.

  • Addition of Acylating Agent and Catalyst: A stoichiometric excess of methacrylic acid (or methacrylic anhydride) is added to the solution, along with an acid catalyst (e.g., p-toluenesulfonic acid). A polymerization inhibitor (e.g., MEHQ) is also added to prevent premature polymerization.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with brine. The organic solvent is then removed under reduced pressure. The resulting crude product is purified, for instance, by column chromatography, to yield pure this compound.

Synthesis_of_DDDMA cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification 1_12_Dodecanediol 1,12-Dodecanediol Reaction_Vessel Reaction Vessel 1_12_Dodecanediol->Reaction_Vessel Methacrylic_Acid Methacrylic Acid/ Anhydride Methacrylic_Acid->Reaction_Vessel Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction_Vessel Inhibitor Polymerization Inhibitor (e.g., MEHQ) Inhibitor->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Esterification Esterification Reaction Reaction_Vessel->Esterification Water_Removal Azeotropic Water Removal Esterification->Water_Removal produces water Crude_Product Crude DDDMA Esterification->Crude_Product Purification Washing & Purification Crude_Product->Purification Final_Product Pure 1,12-Dodecanediol Dimethacrylate Purification->Final_Product Photopolymerization_Workflow Monomer_Mixture Dimethacrylate Monomer Mixture (including DDDMA) Resin_Formulation Homogeneous Resin Paste Monomer_Mixture->Resin_Formulation Photoinitiator_System Photoinitiator System (e.g., CQ/Amine) Photoinitiator_System->Resin_Formulation Inhibitor Inhibitor (e.g., BHT) Inhibitor->Resin_Formulation Filler_Particles Inorganic Filler (e.g., Silanized Silica) Filler_Particles->Resin_Formulation Light_Activation Light Activation (e.g., 470 nm) Resin_Formulation->Light_Activation Free_Radical_Generation Free Radical Generation Light_Activation->Free_Radical_Generation Initiation Initiation Free_Radical_Generation->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Crosslinking Crosslinking Propagation->Crosslinking Termination Termination Crosslinking->Termination Cured_Polymer_Network Cured Polymer Network Termination->Cured_Polymer_Network Cellular_Response_to_Monomers Cured_Polymer Cured Polymer Network (e.g., Dental Composite) Leaching Leaching of Unreacted Monomers Cured_Polymer->Leaching Monomers Leached Monomers (e.g., DDDMA) Leaching->Monomers Cellular_Uptake Cellular Uptake / Membrane Interaction Monomers->Cellular_Uptake Oxidative_Stress Induction of Oxidative Stress (ROS) Cellular_Uptake->Oxidative_Stress Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Cellular_Uptake->Inflammatory_Response Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Cytotoxicity Cytotoxicity Inflammatory_Response->Cytotoxicity Apoptosis->Cytotoxicity

References

In-Depth Technical Guide: 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) is a long-chain aliphatic dimethacrylate monomer that serves as a crucial building block in the synthesis of crosslinked polymers. Its molecular structure, featuring a flexible twelve-carbon backbone and two terminal methacrylate (B99206) groups, imparts unique properties to the resulting polymeric materials. This guide provides a comprehensive overview of the molecular and physical properties of DDDMA, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the biomedical and dental fields.

Core Properties and Data

1,12-Dodecanediol dimethacrylate is a low-viscosity, hydrophobic monomer that readily undergoes free-radical polymerization.[1] These characteristics make it an attractive component in the formulation of various polymeric materials where flexibility, low shrinkage, and hydrophobicity are desired.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 338.48 g/mol [2]
Molecular Formula C₂₀H₃₄O₄[2]
CAS Number 72829-09-5[2]
Appearance Colorless to Light Yellow Liquid
Purity >93.0% (GC)
Storage Temperature Room Temperature (Cool, Dark Place <15°C Recommended)
Solubility Soluble in Methanol

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser with a Dean-Stark trap, and a connection to a vacuum pump.

  • Charging the Reactor: 1,12-dodecanediol, a slight excess of methacrylic acid (e.g., 2.2 equivalents), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are added to the flask. A solvent that forms an azeotrope with water, such as toluene, is also added.

  • Reaction: The mixture is heated with stirring. The water formed during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.

Preparation of a Dental Composite Resin Containing DDDMA

This compound is frequently used as a comonomer in dental resin composites to improve properties such as flexibility and reduce polymerization shrinkage.

Example Protocol for Dental Composite Preparation:

  • Monomer Mixture Preparation: A resin matrix is prepared by mixing this compound with other dimethacrylate monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). The ratios of the monomers are adjusted to achieve the desired viscosity and final properties.

  • Initiator System Addition: A photoinitiator system, typically consisting of camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), is added to the monomer mixture. A polymerization inhibitor, such as butylated hydroxytoluene (BHT), is also included to ensure storage stability.

  • Filler Incorporation: Silanized inorganic fillers (e.g., silica, glass) are gradually added to the resin mixture and thoroughly mixed to achieve a homogeneous paste. The filler loading is typically high to enhance mechanical properties and reduce polymerization shrinkage.

  • Degassing: The composite paste is degassed under vacuum to remove any entrapped air bubbles, which could compromise the mechanical strength of the final restoration.

  • Photopolymerization: The dental composite paste is placed in a mold and light-cured using a dental curing light (typically a blue light with a wavelength around 470 nm) for a specified duration (e.g., 20-40 seconds). The light activates the photoinitiator, initiating the free-radical polymerization and crosslinking of the methacrylate monomers.

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,12-Dodecanediol Esterification Esterification Reaction (Heat, Vacuum) Reactant1->Esterification Reactant2 Methacrylic Acid Reactant2->Esterification Catalyst Acid Catalyst Catalyst->Esterification Inhibitor Inhibitor Inhibitor->Esterification Neutralization Neutralization Esterification->Neutralization Washing Washing & Drying Neutralization->Washing Purification Purification (Vacuum Distillation) Washing->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Dental Composite Preparation Workflow

Dental_Composite_Workflow Monomers Monomer Mixture (DDDMA, Bis-GMA, TEGDMA) Mixing1 Mix Monomers and Initiators Monomers->Mixing1 Initiators Initiator System (CQ, Amine, Inhibitor) Initiators->Mixing1 Mixing2 Incorporate Fillers Mixing1->Mixing2 Filler Silanized Fillers Filler->Mixing2 Degassing Degas Composite Paste Mixing2->Degassing Curing Light Curing (Photopolymerization) Degassing->Curing FinalProduct Cured Dental Composite Curing->FinalProduct

Caption: Workflow for preparing a dental composite with DDDMA.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them valuable in various research and development areas:

  • Dental Materials: As demonstrated, DDDMA is a key component in dental composites, contributing to lower polymerization shrinkage and improved fracture toughness. Its hydrophobic nature can also reduce water sorption of the final restoration, potentially increasing its longevity.

  • Biomaterials and Tissue Engineering: The flexibility and biocompatibility of DDDMA-based polymers make them suitable for creating scaffolds for tissue engineering. The long, flexible dodecanediol (B3190140) chain can influence the mechanical properties of the scaffold to better match those of native tissues.

  • Drug Delivery: Crosslinked polymers formulated with DDDMA can be engineered to create hydrogels or nanoparticles for controlled drug release. The hydrophobic nature of DDDMA can be utilized to encapsulate and control the release of hydrophobic drugs. The crosslinking density, which can be controlled by the concentration of DDDMA, will influence the diffusion rate of the entrapped drug.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced polymeric materials. Its long aliphatic chain provides flexibility and hydrophobicity, while the terminal methacrylate groups allow for the formation of durable, crosslinked networks. For researchers and professionals in materials science, dentistry, and drug development, understanding the properties and polymerization behavior of DDDMA is key to designing next-generation materials with tailored functionalities. The provided protocols and data serve as a foundational guide for the synthesis and application of this important chemical building block.

References

In-Depth Technical Guide: Elucidation of the Chemical Structure of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1,12-dodecanediol (B52552) dimethacrylate. It includes key chemical and physical data, detailed experimental protocols for its synthesis and characterization, and predicted spectroscopic data to aid in its identification.

Chemical Structure and Properties

1,12-Dodecanediol dimethacrylate is a difunctional monomer with the chemical formula C₂₀H₃₄O₄ and a molecular weight of 338.48 g/mol . Its structure consists of a long, flexible C₁₂ aliphatic chain capped at both ends with methacrylate (B99206) groups. This combination of a hydrophobic backbone and reactive terminal groups makes it a valuable component in the synthesis of polymers for various applications, including dental materials, coatings, and adhesives.

PropertyValueReference
CAS Number72829-09-5
Molecular FormulaC₂₀H₃₄O₄
Molecular Weight338.48 g/mol
Boiling Point>250°C
Density~0.95 g/cm³
Refractive Index1.4590 to 1.4630
Physical StateLiquid
SolubilitySoluble in Methanol

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Esterification

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,12-dodecanediol in anhydrous dichloromethane.

  • Add a catalytic amount of hydroquinone to prevent premature polymerization.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride (2.2 equivalents).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

¹H NMR (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.1s2H=CH₂ (vinylic)
~5.5s2H=CH₂ (vinylic)
~4.1t4H-O-CH₂-
~1.9s6H-CH₃
~1.6m4H-O-CH₂-CH₂-
~1.3m16H-(CH₂)₈-
¹³C NMR (Predicted)
Chemical Shift (ppm)Assignment
~167C=O (ester)
~136=C(CH₃)-
~125=CH₂
~65-O-CH₂-
~29-(CH₂)₈-
~28-O-CH₂-CH₂-
~26-O-CH₂-CH₂-CH₂-
~18-CH₃
FT-IR (Predicted)
Wavenumber (cm⁻¹)Functional Group
~2920-2850C-H stretch (alkane)
~1720C=O stretch (ester)
~1640C=C stretch (alkene)
~1160C-O stretch (ester)
Mass Spectrometry (Predicted)
m/zAssignment
338.24[M]⁺ (Molecular Ion)
253[M - OCOC(CH₃)=CH₂]⁺
185[M - (CH₂)₁₂OCOC(CH₃)=CH₂]⁺
69[COC(CH₃)=CH₂]⁺

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-10 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR spectrometer with an ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare a working solution with a concentration in the low ppm range (e.g., 1-10 ppm).

Data Acquisition:

  • Instrument: Gas chromatograph coupled to a mass spectrometer

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Reactants 1,12-Dodecanediol + Methacryloyl Chloride Reaction Esterification Reaction (Base, Solvent, Inhibitor) Reactants->Reaction Purification Workup and Purification (Washing, Drying, Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide on the Solubility of 1,12-Dodecanediol Dimethacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) in organic solvents. Due to the limited availability of specific quantitative solubility data for DDDMA in public literature, this guide also presents solubility information for structurally related, shorter-chain dimethacrylates to provide valuable comparative insights. Furthermore, a detailed experimental protocol for determining the solubility of DDDMA is provided, alongside a schematic for its synthesis.

Core Concepts: Understanding the Solubility of 1,12-Dodecanediol Dimethacrylate

This compound is a difunctional monomer characterized by a long, hydrophobic dodecane (B42187) (C12) chain capped at both ends by methacrylate (B99206) groups. This molecular structure dictates its solubility behavior, which is a critical parameter in its various applications, including in the formulation of dental materials, coatings, and adhesives. The long hydrocarbon chain imparts a significant nonpolar character to the molecule, suggesting a higher affinity for nonpolar organic solvents.

Solubility Data

MonomerSolventTemperature (°C)Solubility
This compound (DDDMA) Methanol (B129727)Not SpecifiedSoluble
Various Organic SolventsNot SpecifiedSoluble
Ethylene (B1197577) glycol dimethacrylate (EGDMA) EthanolNot Specified> 10%
BenzeneNot Specified> 10%
AcetoneNot SpecifiedSoluble[1]
WaterNot SpecifiedLimited solubility[1][2]
1,6-Hexanediol (B165255) dimethacrylate (HDDMA) ChloroformNot SpecifiedSparingly Soluble[3]
MethanolNot SpecifiedSparingly Soluble[3]

Note: The solubility of DDDMA is expected to be higher in nonpolar organic solvents due to its long hydrophobic dodecane backbone.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (DDDMA)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of DDDMA to a series of scintillation vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the DDDMA.

    • Once the solvent has evaporated, reweigh the vial to determine the mass of the dissolved DDDMA.

  • Quantification (Alternative Method):

    • As an alternative to gravimetric analysis, the concentration of DDDMA in the filtered supernatant can be determined using a calibrated analytical technique such as HPLC or GC.

    • Prepare a series of standard solutions of DDDMA of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of DDDMA from the calibration curve.

3. Calculation of Solubility:

  • Gravimetric Method: Solubility ( g/100 mL) = (Mass of dissolved DDDMA / Volume of solvent) x 100

  • Instrumental Analysis Method: Solubility ( g/100 mL) = (Concentration from calibration curve x Dilution factor x Volume of diluted sample / Initial volume of supernatant) x 100

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with either methacrylic acid or methacryloyl chloride. The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Reactants Reactants: 1,12-Dodecanediol + Methacrylic Acid or Methacryloyl Chloride Reaction_Vessel Reaction Vessel (Anhydrous conditions, controlled temperature) Reactants->Reaction_Vessel Solvent_Catalyst Solvent & Catalyst/Base Solvent_Catalyst->Reaction_Vessel Reaction Esterification Reaction Reaction_Vessel->Reaction Stirring Quenching Quenching & Washing Reaction->Quenching Extraction Organic Layer Extraction Quenching->Extraction Drying Drying over Drying Agent Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Final Product: 1,12-Dodecanediol dimethacrylate Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Start Start: Add excess DDDMA and solvent to vial Equilibration Equilibration: Shake at constant temperature (24-48h) Start->Equilibration Settling Settling: Allow excess solid to settle (≥2h) Equilibration->Settling Sampling Sample Supernatant: Withdraw clear aliquot with syringe Settling->Sampling Filtering Filter: Pass through 0.22 µm syringe filter Sampling->Filtering Quantification Quantification Filtering->Quantification Gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue Quantification->Gravimetric Method 1 Instrumental Instrumental Analysis: Dilute and analyze by HPLC/GC Quantification->Instrumental Method 2 Calculation Calculate Solubility Gravimetric->Calculation Instrumental->Calculation End End Calculation->End

Caption: Experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1,12-dodecanediol (B52552) dimethacrylate, a key monomer in the synthesis of various polymers with applications in drug delivery and material science. Understanding the purity and structure of this molecule is crucial for ensuring the quality and reproducibility of the final polymeric materials. This document outlines the expected ¹H NMR spectral data, a comprehensive experimental protocol for its acquisition, and a visualization of its synthesis pathway.

Predicted ¹H NMR Data

While a publicly available, fully assigned ¹H NMR spectrum for 1,12-dodecanediol dimethacrylate is not readily found, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts: the 1,12-dodecanediol backbone and the methacrylate (B99206) end-groups, as well as by comparing with spectra of similar long-chain dimethacrylates.

The following table summarizes the predicted ¹H NMR data for this compound. The proton assignments are denoted on the accompanying molecular structure.

Molecular Structure with Proton Assignments:

SignalAssigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a =CH ₂ (vinyl)~ 6.1s2H
b =CH ₂ (vinyl)~ 5.5s2H
c -O-C(=O)-C(CH ₃)=CH₂~ 1.9s6H
d -C(=O)-O-CH ₂-~ 4.1t4H
e -O-CH₂-CH ₂-~ 1.6p4H
f -(CH₂)₈-~ 1.3m16H

s = singlet, t = triplet, p = pentet, m = multiplet

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Pulse Angle: A 30-45 degree pulse angle is recommended.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with methacrylic anhydride (B1165640) or methacryloyl chloride. The following diagram illustrates the reaction with methacrylic anhydride.

Synthesis_of_1_12_Dodecanediol_Dimethacrylate cluster_products Products diol 1,12-Dodecanediol HO-(CH₂)₁₂-OH product This compound CH₂=C(CH₃)COO-(CH₂)₁₂-OOCC(CH₃)=CH₂ diol->product + 2 anhydride Methacrylic Anhydride [CH₂=C(CH₃)CO]₂O anhydride->product byproduct Methacrylic Acid CH₂=C(CH₃)COOH product->byproduct + 2

Caption: Synthesis of this compound.

An In-depth Technical Guide to the Thermal Stability of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,12-Dodecanediol dimethacrylate (DDDMA). While noted for its good thermal stability, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on the monomer is not extensively available in public literature. This guide synthesizes available information, presents general thermal properties, and details the experimental protocols for a thorough evaluation of its thermal characteristics.

Introduction to this compound

This compound is a difunctional monomer characterized by two methacrylate (B99206) groups separated by a long, flexible 12-carbon aliphatic chain. This structure imparts a hydrophobic nature and is utilized in the formulation of polymers for various applications, including dental materials, coatings, and adhesives.[1] The thermal stability of this monomer is a critical parameter, influencing its storage, processing, and the performance of the resulting polymers. Hazardous polymerization can occur due to heat, and thermal decomposition may produce flammable and toxic products such as carbon oxides and methacrylates.[1]

Thermal and Physical Properties

PropertyValueSource
Molecular Formula C20H34O4[2]
Molecular Weight 338.48 g/mol [2]
Boiling Point >250 °C[2]
Flash Point 130 °C[2]
Physical State Liquid[3]

Representative Thermal Analysis Data

Due to the lack of specific experimental data in the literature for this compound monomer, the following table presents hypothetical yet representative data that one might expect from TGA and DSC analyses of a similar long-chain dimethacrylate. This is intended to be illustrative for researchers planning such experiments.

Table 1: Representative TGA Data for a Long-Chain Dimethacrylate

ParameterValue (Illustrative)
Onset of Decomposition (Tonset) ~250 °C
Temperature of Maximum Decomposition Rate (Tpeak) ~280 °C
Mass Loss at 300 °C ~95%
Residue at 400 °C <5%

Table 2: Representative DSC Data for a Long-Chain Dimethacrylate

ParameterValue (Illustrative)
Glass Transition Temperature (Tg) Not applicable (for the monomer)
Crystallization Temperature (Tc) Not typically observed
Melting Temperature (Tm) Not applicable
Exothermic Polymerization Onset ~150 °C (in the absence of inhibitors)

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve the following standard techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the monomer by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a gas-purging system.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid monomer (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The sample pan is placed in the TGA furnace. An inert gas, such as nitrogen or argon, is purged through the system at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the monomer as a function of temperature, identifying thermal events such as polymerization or decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Methodology:

  • Sample Preparation: A small amount of the liquid monomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

  • Thermal Program: The pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 300 °C).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for exothermic peaks, which could indicate polymerization, and endothermic or exothermic events associated with decomposition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid monomer like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting sample 1,12-Dodecanediol Dimethacrylate Sample weigh_tga Weigh 5-10 mg into TGA pan sample->weigh_tga weigh_dsc Weigh 5-10 mg into DSC pan & seal sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc tga_curve Generate Mass vs. Temperature Curve tga->tga_curve dsc_curve Generate Heat Flow vs. Temperature Curve dsc->dsc_curve analyze_tga Determine T_onset, T_peak, Mass Loss tga_curve->analyze_tga analyze_dsc Identify Exotherms (Polymerization/Decomposition) dsc_curve->analyze_dsc report Compile Thermal Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for Thermal Stability Assessment.

Signaling Pathways and Degradation Mechanisms

The thermal degradation of dimethacrylates typically proceeds through a free-radical chain mechanism. At elevated temperatures, weak bonds can undergo homolytic cleavage, initiating a depolymerization process that is essentially the reverse of polymerization. For a long-chain dimethacrylate like DDDMA, the primary degradation products are expected to be the monomer itself, along with smaller fragments resulting from chain scission.

The following diagram illustrates a simplified potential degradation pathway.

Degradation_Pathway DDDMA 1,12-Dodecanediol Dimethacrylate (Monomer) Initiation Thermal Initiation (Heat) DDDMA->Initiation Radical Monomer Radical Initiation->Radical Decomposition Decomposition Products Radical->Decomposition Chain Scission COx CO, CO2 Decomposition->COx Methacrylates Methacrylate Fragments Decomposition->Methacrylates

Caption: Simplified Thermal Degradation Pathway.

Conclusion

This compound is a monomer valued for its contribution to polymer flexibility and hydrophobicity, with generally good thermal stability. While specific, quantitative thermal analysis data for the monomer is not widely published, this guide provides the necessary framework for its evaluation. The detailed experimental protocols for TGA and DSC, along with the illustrative workflow and degradation pathway, offer a solid foundation for researchers and professionals in the fields of materials science and drug development to assess the thermal properties of this and similar long-chain dimethacrylate monomers. Such analysis is crucial for ensuring proper handling, storage, and processing, as well as for predicting the performance and longevity of the final polymeric materials.

References

An In-depth Technical Guide to the Refractive Index of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index and related properties of 1,12-Dodecanediol dimethacrylate (DDDMA). It includes a summary of its physicochemical properties, detailed experimental protocols for refractive index measurement, and an illustrative workflow for its application in dental resin formulations.

Core Properties of this compound

This compound is a difunctional monomer recognized for its use in polymer chemistry, particularly in the formulation of materials requiring flexibility and hydrophobicity.[1] Its long aliphatic dodecane (B42187) chain contributes to these properties in the resulting polymers.[1] It is a key component in various applications, including dental materials, coatings, adhesives, and sealants.[1][2]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Refractive Index 1.4590 to 1.4630[3][4][5]
1.46[6]
Molecular Formula C₂₀H₃₄O₄[1][3]
Molecular Weight 338.48 g/mol [2][3]
Density 0.95 g/cm³[4][5]
Boiling Point >250°C[4][5]
Flash Point 130°C[3][4]
Vapor Pressure 0.002 Pa at 25°C[3][4]

Experimental Protocols for Refractive Index Measurement

The refractive index of a liquid monomer like this compound can be determined using several established methods. Below are detailed protocols for three common techniques.

2.1. Measurement using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.

  • Principle: This method is based on the measurement of the critical angle of total internal reflection. A thin layer of the sample is placed between two prisms, and light is passed through. The instrument is adjusted to find the boundary between the light and dark fields, which corresponds to the critical angle, from which the refractive index is determined.

  • Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper or pipette, and a temperature-controlled water bath.

  • Procedure:

    • Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • Set the temperature of the water bath to the desired measurement temperature (e.g., 20°C or 25°C) and allow the refractometer prisms to equilibrate.

    • Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

    • Carefully close the prisms to spread the liquid into a thin, uniform film.

    • Direct the light source towards the prism assembly.

    • While looking through the eyepiece, rotate the prism assembly until the light and dark fields are visible.

    • Adjust the compensator to eliminate any color fringes and obtain a sharp, achromatic boundary line.

    • Rotate the measurement dial to bring the boundary line into the center of the crosshairs in the eyepiece.

    • Read the refractive index value from the instrument's scale.

    • Clean the prisms thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue after the measurement.

2.2. Measurement using a Michelson Interferometer

A Michelson interferometer can be adapted for precise measurements of the refractive index of liquids.

  • Principle: This technique measures the change in the optical path length of a laser beam as it passes through a sample. The liquid is placed in a cell on a rotation stage within one arm of the interferometer. As the cell is rotated, the optical path length changes, causing a shift in the interference fringes, which can be counted to determine the refractive index.

  • Apparatus: Michelson interferometer setup (including a laser source, beam splitter, mirrors), a cuvette or liquid cell, a rotation stage, and a photodetector.

  • Procedure:

    • Align the Michelson interferometer to produce a stable interference fringe pattern.

    • Fill the cuvette with this compound and place it on the rotation stage in one arm of the interferometer.

    • Position the cuvette perpendicular to the incident laser beam.

    • Slowly rotate the stage through a known angle and count the number of interference fringes that pass the detector.

    • The refractive index (n) can be calculated using the formula derived from the change in optical path length with the rotation angle, the thickness of the cuvette, and the wavelength of the laser.

2.3. Liquid Lens Method

This method involves creating a plano-concave liquid lens and measuring its focal length.

  • Principle: A few drops of the liquid are placed on a plane mirror, and a convex lens is placed on top of the liquid, forming a combination of a convex glass lens and a plano-concave liquid lens. By measuring the focal lengths of the convex lens alone and the combination, the focal length of the liquid lens can be determined, and subsequently, its refractive index can be calculated.

  • Apparatus: Convex lens of known focal length, plane mirror, retort stand with a clamp, and an optical pin.

  • Procedure:

    • Determine the focal length of the convex lens (f₁) by finding the position where the image of the optical pin coincides with the pin itself.

    • Place a few drops of this compound on the plane mirror.

    • Place the convex lens over the liquid, forming a liquid lens between the convex lens and the mirror.

    • Determine the focal length of the combination (F).

    • The focal length of the liquid lens (f₂) can be calculated using the lens combination formula: 1/F = 1/f₁ + 1/f₂.

    • The refractive index (n) of the liquid is then calculated using the lens maker's formula for the plano-concave liquid lens, where one radius of curvature is that of the convex lens and the other is infinity.

Application Workflow: Formulation of a Dental Resin

This compound is a common monomer in dental resin composites, often used to tailor the properties of the final material. It can be combined with other monomers, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA), to achieve desired viscosity, mechanical properties, and biocompatibility.

G cluster_monomers Monomer Preparation cluster_initiator Initiator System cluster_additives Additives BisGMA Bis-GMA (Base Monomer) Mixing Mechanical Mixing BisGMA->Mixing DDDMA This compound (Modifying Monomer) DDDMA->Mixing TEGDMA TEGDMA (Diluent Monomer) TEGDMA->Mixing CQ Camphorquinone (Photoinitiator) CQ->Mixing Amine Amine Co-initiator Amine->Mixing Filler Inorganic Filler (e.g., Silica) Silane Silane Coupling Agent Filler->Silane Surface Treatment Silane->Mixing Degassing Vacuum Degassing Mixing->Degassing Removal of air bubbles ResinPaste Homogeneous Resin Paste Degassing->ResinPaste Curing Light Curing (e.g., 470 nm) ResinPaste->Curing FinalComposite Cured Dental Composite Curing->FinalComposite

Caption: Workflow for the formulation of a light-cured dental resin composite.

References

A Technical Guide to the Viscosity of 1,12-Dodecanediol Dimethacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity of 1,12-Dodecanediol dimethacrylate (DDDMA) monomer, a key component in the formulation of advanced polymers for biomedical and pharmaceutical applications. This document outlines the physical and chemical properties of DDDMA, with a focus on its rheological characteristics, and provides detailed experimental protocols for viscosity measurement. Furthermore, a logical workflow for the characterization and application of this monomer in biomaterial development is presented.

Core Properties of this compound

This compound is a long-chain difunctional monomer valued for its contribution to the flexibility and hydrophobicity of polymer networks. Its chemical structure, consisting of a C12 alkyl chain flanked by two methacrylate (B99206) groups, allows for the formation of cross-linked polymers with tailored properties. These characteristics make it a suitable component for various applications, including dental composites, adhesives, and drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Viscosity 12 cP (at 25°C)[1][2]
CAS Number 72829-09-5[1][3][4][5]
Molecular Formula C20H34O4[1][3][6]
Molecular Weight 338.48 g/mol [1][6]
Density 0.9528 g/mL (at 25°C)[2]
Refractive Index 1.459 (at 25°C)[2]
Boiling Point >250°C[1]
Flash Point 130°C[1]
Appearance Clear, colorless to pale yellow viscous liquid[4]

Experimental Protocol: Viscosity Measurement

The viscosity of this compound monomer can be accurately determined using a rotational rheometer. The following protocol provides a standardized methodology for this measurement.

Objective: To determine the dynamic viscosity of this compound monomer at a controlled temperature.

Materials and Equipment:

  • This compound monomer (stabilized with MEHQ)

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Peltier temperature control unit

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • Lint-free wipes

  • Micropipette

Procedure:

  • Instrument Preparation:

    • Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

    • Set the Peltier unit to the desired temperature (e.g., 25°C) and allow it to equilibrate.

    • Clean the geometry (cone or plate) and the lower plate of the rheometer thoroughly with a suitable solvent and a lint-free wipe.

  • Sample Loading:

    • Using a micropipette, carefully place an appropriate volume of the this compound monomer onto the center of the lower plate. The required volume will depend on the geometry being used.

    • Lower the upper geometry to the specified gap distance. For a cone-plate geometry, this will be a set truncation gap. For a parallel-plate geometry, a gap of 0.5-1.0 mm is typically used.

    • Ensure the sample fills the gap completely and trim any excess material from the edge of the geometry.

  • Measurement:

    • Allow the sample to thermally equilibrate for at least 2 minutes.

    • Perform a steady-state shear rate sweep. A typical shear rate range for a low-viscosity monomer would be from 1 to 1000 s⁻¹.

    • Record the viscosity as a function of the shear rate. For a Newtonian fluid, the viscosity should be independent of the shear rate.

  • Data Analysis:

    • Plot the viscosity versus the shear rate.

    • If the viscosity is constant across the range of shear rates, the monomer can be classified as a Newtonian fluid, and the average viscosity value can be reported.

  • Cleaning:

    • After the measurement is complete, raise the geometry and clean both the geometry and the lower plate with appropriate solvents.

Characterization and Application Workflow

The following diagram illustrates a logical workflow for the characterization of this compound and its subsequent application in the development of biomaterials for drug delivery.

Monomer_Characterization_and_Application_Workflow cluster_characterization Monomer Characterization cluster_polymerization Polymer Formulation & Synthesis cluster_biomaterial_eval Biomaterial Evaluation Monomer 1,12-Dodecanediol Dimethacrylate Monomer Spectroscopy Spectroscopic Analysis (FTIR, NMR) Monomer->Spectroscopy Rheology Rheological Analysis (Viscosity) Monomer->Rheology Thermal Thermal Analysis (DSC, TGA) Monomer->Thermal Formulation Polymer Formulation (with co-monomers, initiator, drug) Spectroscopy->Formulation Rheology->Formulation Thermal->Formulation Polymerization Polymerization (e.g., photopolymerization) Formulation->Polymerization Mechanical Mechanical Testing (Tensile, Compression) Polymerization->Mechanical Swelling Swelling Studies Polymerization->Swelling Degradation Degradation Studies Polymerization->Degradation DrugRelease In Vitro Drug Release Polymerization->DrugRelease Biocompatibility Biocompatibility Assays (e.g., cytotoxicity) Polymerization->Biocompatibility Application Drug Delivery Application Mechanical->Application Swelling->Application Degradation->Application DrugRelease->Application Biocompatibility->Application

Caption: Workflow for monomer characterization and biomaterial development.

Due to its role as a structural monomer in polymer synthesis, this compound is not directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical progression from monomer characterization to its application in a functional biomaterial.

Conclusion

This technical guide provides essential information on the viscosity and characterization of this compound monomer for professionals in research and drug development. The presented data and protocols offer a foundation for the informed selection and utilization of this versatile monomer in the creation of advanced polymer-based systems. The logical workflow further guides the development and evaluation of biomaterials for various applications, including controlled drug release.

References

A Comprehensive Technical Guide to the Synonyms and Chemical Identifiers of 1,12-Dodecanediol Dimethacrylate (DDDMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the various synonyms, trade names, and chemical identifiers for 1,12-Dodecanediol dimethacrylate (DDDMA). A clear understanding of these alternative names is crucial for accurate literature searches, unambiguous communication in scientific publications, and precise identification in chemical procurement and regulatory processes.

Core Chemical Identity

This compound , commonly abbreviated as DDDMA , is a difunctional monomer utilized in polymer chemistry. Its structure features two methacrylate (B99206) groups at either end of a twelve-carbon aliphatic chain. This composition allows it to act as a crosslinking agent in the formation of polymer networks.

Synonyms and Alternative Nomenclature

The following table summarizes the various names and identifiers associated with this compound. These terms are often used interchangeably in technical literature, patents, and commercial listings.

Identifier Type Identifier Source(s)
Common Abbreviation DDDMA[1][2][3]
IUPAC Name 12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate[4]
Systematic Name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester[5][6]
CAS Registry Number 72829-09-5[5][6][7][8]
EC Number 276-900-4[5]
Synonym 1,12-Bis(methacryloyloxy)dodecane[7][8][9]
Synonym 1,12-Dodecamethylene dimethacrylate[5][6][8]
Synonym 1,12-Dodecanediyl dimethacrylate[5][6][8]
Synonym 1,12-Dodecanediyl bismethacrylate[6][8][10]
Synonym Dodecamethylene-dimethylacrylate[6][8][10]
Synonym Dodecanodiodimethacrylate[8][10]
Synonym Dodecane-1,12-diyl bis(2-methylacrylate)[1][8]
Synonym Dimethacrylic acid 1,12-dodecanediyl ester[1][10]
Trade Name Sr 262[6]
Trade Name Cd 262[6]
Trade Name BIMAX® DDDMA[6]

Logical Relationships of Synonyms

The various synonyms for DDDMA arise from different chemical naming conventions (IUPAC, common names), abbreviations, and commercial branding. The following diagram illustrates the relationship between the primary chemical name and its various identifiers.

Synonyms cluster_identifiers Chemical Identifiers cluster_systematic Systematic & IUPAC Names cluster_common Common Synonyms & Abbreviations This compound This compound CAS: 72829-09-5 CAS: 72829-09-5 This compound->CAS: 72829-09-5 is identified by EC: 276-900-4 EC: 276-900-4 This compound->EC: 276-900-4 is identified by 12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate 12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate This compound->12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate IUPAC name 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester This compound->2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester systematic name DDDMA DDDMA This compound->DDDMA abbreviated as 1,12-Bis(methacryloyloxy)dodecane 1,12-Bis(methacryloyloxy)dodecane This compound->1,12-Bis(methacryloyloxy)dodecane is also known as 1,12-Dodecamethylene dimethacrylate 1,12-Dodecamethylene dimethacrylate This compound->1,12-Dodecamethylene dimethacrylate is also known as

Relationship between the primary name and its key synonyms and identifiers.

Experimental Protocols

As this guide is focused on the nomenclature of this compound, detailed experimental protocols are outside its scope. For methodologies related to the use of DDDMA in polymer synthesis, dental materials, or other applications, researchers are encouraged to consult specialized scientific literature and application notes from chemical suppliers.

Signaling Pathways

The concept of signaling pathways is not applicable to the chemical entity this compound itself. Such pathways are relevant to the biological or cellular effects of substances, which is beyond the scope of a guide on chemical synonyms.

References

In-Depth Technical Guide: Material Safety and Properties of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, properties, and handling of 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA). The information is compiled from various safety data sheets, technical bulletins, and research articles to assist researchers, scientists, and drug development professionals in its safe and effective use.

Chemical Identity and Physical Properties

1,12-Dodecanediol dimethacrylate is a difunctional monomer with a long, hydrophobic C12 alkyl chain. This structure imparts flexibility and hydrophobicity to the resulting polymers. It is commonly used in the formulation of biomaterials, dental resins, coatings, and adhesives.[1]

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms DDDMA, 1,12-Bis(methacryloyloxy)dodecane
CAS Number 72829-09-5
Molecular Formula C20H34O4
Molecular Weight 338.48 g/mol
EINECS Number 276-900-4

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical State Liquid[2]
Appearance Colorless to light yellow[2]
Boiling Point >250 °C
Density 0.95 g/cm³ (at 25 °C)[3]
Viscosity 12 cP (at 25 °C)[3]
Refractive Index 1.459 (at 25 °C)[3]
Flash Point 130 °C
Water Solubility Insoluble
Storage Temperature 2-8 °C, under nitrogen

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and eye irritation.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Logical Relationship of GHS Hazards

GHS_Hazards cluster_exposure Exposure Routes cluster_hazards Resulting Hazards Skin Contact Skin Contact Skin Irritation (H315) Skin Irritation (H315) Skin Contact->Skin Irritation (H315) Eye Contact Eye Contact Serious Eye Irritation (H319) Serious Eye Irritation (H319) Eye Contact->Serious Eye Irritation (H319) Inhalation Inhalation Respiratory Irritation (H335) Respiratory Irritation (H335) Inhalation->Respiratory Irritation (H335)

Caption: GHS Hazard Relationships for this compound.

Personal Protective Equipment (PPE) and Handling

Safe Handling Workflow

Safe_Handling_Workflow start Start Handling Procedure pre_check Consult Safety Data Sheet (SDS) start->pre_check ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat pre_check->ppe ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) ppe->ventilation handling Handle with Care Avoid contact with skin, eyes, and clothing ventilation->handling storage Store in a Cool, Dark, Well-Ventilated Area Keep container tightly closed handling->storage end End of Procedure storage->end

Caption: Recommended workflow for safely handling this compound.

First Aid Measures

Table 4: First Aid Procedures

ExposureFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Fire Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

For spills, wear personal protective equipment. Absorb with an inert material and dispose of as hazardous waste. Prevent product from entering drains.

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

  • Reactants: 1,12-Dodecanediol, methacryloyl chloride (or methacrylic acid), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • Dissolve 1,12-dodecanediol and the base in the solvent.

    • Cool the mixture in an ice bath.

    • Add methacryloyl chloride dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup:

    • Wash the reaction mixture with water, dilute acid, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is often greater than 93-95%, with MEHQ (monomethyl ether hydroquinone) added as a stabilizer.[2] Gas chromatography can be used to determine the purity and identify any residual starting materials or byproducts.

General GC Method:

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column suitable for the analysis of high-boiling point esters (e.g., a DB-5 or equivalent).

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: An initial temperature of ~100 °C, ramped up to ~300 °C.

  • Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Viscosity Measurement

The viscosity of dimethacrylate monomers is an important parameter, especially in applications like dental resins where it affects the handling and flow properties.

General Viscometry Protocol (Rotational Viscometer):

  • Instrument: A rotational viscometer (e.g., Brookfield type).

  • Spindle: Select a spindle appropriate for the expected viscosity of the sample.

  • Procedure:

    • Place a known volume of the sample in a temperature-controlled sample holder.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

    • Immerse the spindle in the sample to the marked level.

    • Rotate the spindle at a known speed and record the torque reading.

    • The viscosity is calculated from the torque reading, spindle geometry, and rotational speed.

Monitoring Photopolymerization Kinetics with FT-NIRS

Fourier-Transform Near-Infrared Spectroscopy (FT-NIRS) is a powerful technique for real-time monitoring of the photopolymerization of dimethacrylates.[4][5] The degree of conversion of the methacrylate (B99206) double bonds can be determined by monitoring the decrease in the absorbance of the C=C overtone band.[6][7]

Typical FT-NIRS Experimental Workflow

FTNIRS_Workflow start Start Polymerization Monitoring prepare_sample Prepare Monomer Formulation (DDDMA + Photoinitiator) start->prepare_sample load_sample Place Sample in FT-NIRS Sample Holder prepare_sample->load_sample initial_spectrum Acquire Initial Spectrum (Uncured Sample) load_sample->initial_spectrum initiate_polymerization Initiate Photopolymerization (e.g., with a curing light) initial_spectrum->initiate_polymerization real_time_spectra Acquire Spectra in Real-Time During Polymerization initiate_polymerization->real_time_spectra analyze_data Analyze Spectral Data: - Monitor C=C overtone peak area - Calculate Degree of Conversion real_time_spectra->analyze_data end End of Experiment analyze_data->end

Caption: A typical experimental workflow for monitoring photopolymerization kinetics using FT-NIRS.

Mechanical Properties Testing: Flexural Strength

The mechanical properties of the cured polymer are critical for its performance. Flexural strength is a key parameter for materials used in structural applications, such as dental fillings. The test is typically performed according to standards like ASTM D790.[8][9][10][11][12]

Table 5: Flexural Strength Testing Parameters (based on ASTM D790)

ParameterDescription
Test Method Three-point bending test.[8][12]
Specimen A rectangular bar of the cured polymer with standardized dimensions.[9][12]
Apparatus Universal testing machine with a three-point bend fixture.[8]
Procedure The specimen is placed on two supports and a load is applied to the center at a constant rate until the specimen fractures or reaches a specified strain.[8][10]
Calculation Flexural strength and modulus are calculated from the load-deflection curve and the specimen dimensions.[10]

Applications

This compound is utilized in various fields due to its unique properties:

  • Biomaterials and Dental Resins: Its low volatility, hydrophobicity, and flexibility make it a suitable component in dental composites and other biomedical polymers.[1]

  • Coatings and Sealants: It provides fast curing, flexibility, and improved surface characteristics to coatings and sealants.

  • Composites: It is used as a crosslinking agent to enhance the mechanical properties of composite materials.

Conclusion

This compound is a versatile difunctional monomer with a favorable combination of properties for various applications, particularly in the field of polymer chemistry and materials science. A thorough understanding of its material safety data, physical and chemical properties, and appropriate experimental procedures is essential for its safe and effective use in research and development. This guide provides a foundational understanding to aid professionals in their work with this compound.

References

A Technical Guide to the Hydrophobic Properties of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) is a long-chain dimethacrylate monomer integral to the formulation of advanced polymers with tailored hydrophobic properties. Its characteristic long dodecane (B42187) backbone imparts significant hydrophobicity, flexibility, and durability to the resulting polymer networks.[1][2] This technical guide provides an in-depth analysis of the hydrophobic characteristics of DDDMA, presenting quantitative data from studies on experimental dental sealants, detailed experimental protocols for assessing hydrophobicity, and a discussion of its applications, particularly in the biomedical and dental fields. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the design and characterization of hydrophobic polymeric materials.

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a bifunctional monomer recognized for its ability to act as an effective cross-linking agent in free radical polymerization.[3] The molecular structure of DDDMA, featuring two methacrylate (B99206) groups at the termini of a twelve-carbon alkyl chain, is central to its function.[3] This long aliphatic chain is the primary determinant of the monomer's hydrophobic nature, which in turn influences the mechanical and surface properties of polymers incorporating DDDMA.[1][2][3] In polymer chemistry, particularly for biomedical and dental applications, controlling the hydrophobicity of materials is crucial for their performance and longevity. The inclusion of DDDMA in polymer formulations has been shown to reduce water sorption and enhance stability in aqueous environments.[4] This guide will explore the fundamental hydrophobic properties of DDDMA, providing quantitative data and detailed methodologies for their evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₂₀H₃₄O₄[1]
Molar Mass 338.48 g/mol
Appearance Colorless to light yellow liquid
CAS Number 72829-09-5[1]

Quantitative Data on Hydrophobic Properties

The hydrophobicity of polymers containing this compound is primarily assessed through water sorption, water solubility, and contact angle measurements. The following data is derived from a study on experimental dental sealants where DDDMA was mixed with urethane (B1682113) dimethacrylate (UDMA).

Water Sorption and Solubility

Water sorption and solubility are critical parameters for evaluating the performance of dental materials in the oral environment. Lower water sorption is indicative of greater hydrophobicity and hydrolytic stability. The data below illustrates the effect of increasing DDDMA content on the water sorption and solubility of experimental dental sealants.

Sealant Formulation (DDDMA/UDMA wt%)Water Sorption (µg/mm³) (Mean ± SD)Water Solubility (µg/mm³) (Mean ± SD)
S40/4025.83 ± 1.1311.85 ± 0.64
S50/3025.54 ± 1.2912.01 ± 0.77
S60/2024.87 ± 0.9812.55 ± 0.89
S70/1026.21 ± 1.3513.27 ± 0.91
S80/024.99 ± 1.0512.87 ± 0.73
Commercial Sealant (Bisco - BIS)38.19 ± 1.877.88 ± 0.52

Data extracted from a study by Collares et al. on experimental surface sealants.[4]

The results indicate that the experimental sealants containing DDDMA exhibited lower water sorption compared to the commercial sealant, highlighting the contribution of DDDMA to the material's hydrophobicity.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of 1,12-dodecanediol with methacrylic acid or its more reactive derivative, methacryloyl chloride. The reaction is typically conducted in the presence of an acid catalyst or a base to neutralize the HCl byproduct when methacryloyl chloride is used. A polymerization inhibitor is often added to prevent premature polymerization of the methacrylate groups.

A detailed, step-by-step experimental protocol for the synthesis of this compound was not available in the searched literature. The following is a generalized workflow.

cluster_reactants Reactants cluster_conditions Reaction Conditions 1,12-Dodecanediol 1,12-Dodecanediol Reaction Mixture Reaction Mixture 1,12-Dodecanediol->Reaction Mixture Methacryloyl Chloride Methacryloyl Chloride Methacryloyl Chloride->Reaction Mixture Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Inhibitor (e.g., MEHQ) Inhibitor (e.g., MEHQ) Inhibitor (e.g., MEHQ)->Reaction Mixture Inert Atmosphere (e.g., Nitrogen) Inert Atmosphere (e.g., Nitrogen) Inert Atmosphere (e.g., Nitrogen)->Reaction Mixture Low Temperature Low Temperature Low Temperature->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up (e.g., Washing, Drying) DDDMA Product DDDMA Product Purification->DDDMA Product Chromatography/Distillation

Generalized synthesis workflow for this compound.
Water Sorption and Solubility Testing (Based on ISO 4049)

This protocol outlines the determination of water sorption and solubility of polymer-based materials.

A Prepare disc-shaped specimens (e.g., 15 mm diameter, 1 mm thick) B Place specimens in a desiccator with silica (B1680970) gel A->B C Dry at 37°C until a constant mass (m1) is achieved B->C D Immerse specimens in distilled water at 37°C for 7 days C->D E Remove specimens, blot dry, and weigh to obtain mass (m2) D->E F Re-dry specimens in the desiccator until a constant mass (m3) is achieved E->F G Calculate Water Sorption (Wsp) and Water Solubility (Wsl) F->G

Experimental workflow for water sorption and solubility testing.

Calculations:

  • Water Sorption (Wsp): Wsp = (m2 - m3) / V

  • Water Solubility (Wsl): Wsl = (m1 - m3) / V

Where:

  • m1 = initial constant mass of the specimen

  • m2 = mass of the specimen after water immersion

  • m3 = final constant mass of the re-dried specimen

  • V = volume of the specimen

Water Contact Angle Measurement (Sessile Drop Method)

The sessile drop method is a common technique to determine the water contact angle on a polymer surface, providing a direct measure of its hydrophobicity.

A Prepare a flat, smooth polymer surface from the material to be tested B Place the specimen on the goniometer stage A->B C Dispense a small droplet of deionized water (e.g., 1-5 µL) onto the surface B->C D Capture a high-resolution image of the droplet profile C->D E Analyze the image using software to measure the angle between the baseline and the tangent at the three-phase contact point D->E F Repeat measurements at multiple locations on the surface and average the results E->F

Workflow for water contact angle measurement via the sessile drop method.

Influence of DDDMA on Polymer Properties and Applications

The incorporation of this compound into polymer networks, particularly in dental resins and other biomedical materials, offers several advantages stemming from its hydrophobic nature:

  • Reduced Water Sorption: The long alkyl chain of DDDMA repels water, leading to lower water uptake by the polymer. This is crucial for materials used in aqueous environments, such as the oral cavity, as it minimizes swelling and dimensional changes.

  • Improved Hydrolytic Stability: By limiting water ingress, DDDMA enhances the resistance of the polymer to hydrolysis, a degradation mechanism that can compromise the mechanical integrity and longevity of the material.

  • Enhanced Mechanical Properties: The flexibility of the dodecane chain can improve the toughness and impact resistance of the resulting polymer.[3]

  • Drug Delivery Systems: In the context of drug delivery, the hydrophobicity of DDDMA can be leveraged to encapsulate and control the release of hydrophobic therapeutic agents. The polymer matrix can protect the drug from the aqueous environment and modulate its release profile.

Conclusion

This compound is a valuable monomer for the synthesis of hydrophobic polymers with applications in demanding environments such as those encountered in dentistry and drug delivery. Its long aliphatic backbone is the key structural feature that imparts desirable properties, including low water sorption and enhanced durability. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals working with this versatile monomer. Further research to obtain specific water contact angle data for pure poly(DDDMA) and to develop detailed, standardized synthesis protocols will further enhance its utility in the design of next-generation polymeric materials.

References

The Pivotal Role of the Long Aliphatic Chain in 1,12-Dodecanediol Dimethacrylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,12-Dodecanediol (B52552) dimethacrylate (D3MA), a difunctional monomer, is gaining increasing interest in the formulation of advanced polymers, particularly within the biomedical and dental fields. Its unique molecular structure, characterized by a long, flexible C12 aliphatic chain separating two methacrylate (B99206) groups, imparts a distinct set of properties to the resultant polymer networks. This technical guide delves into the critical role of this long aliphatic chain, offering a comprehensive overview of its influence on key performance characteristics such as polymerization kinetics, mechanical properties, and biocompatibility. This document serves as a vital resource for researchers and professionals engaged in the development of novel biomaterials and drug delivery systems.

Introduction: The Significance of Monomer Structure in Polymer Properties

The macroscopic properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. In the realm of dimethacrylate-based polymers, which are extensively used in dental composites and other biomaterials, the architecture of the monomer dictates crucial performance attributes. These attributes include polymerization shrinkage and stress, mechanical strength and flexibility, water sorption and solubility, and biocompatibility.

Commonly used dimethacrylates like Bisphenol A-glycidyl dimethacrylate (BisGMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) each offer a unique balance of properties. However, the demand for materials with reduced polymerization stress and enhanced toughness has driven the exploration of alternative monomer structures. Among these, long-chain aliphatic dimethacrylates, such as 1,12-dodecanediol dimethacrylate (D3MA), have emerged as promising candidates. This guide focuses specifically on the contribution of the C12 aliphatic chain of D3MA to the final properties of the polymer network.

Physicochemical Properties of this compound

The defining feature of D3MA is its long, hydrophobic dodecamethylene chain. This chain significantly influences the monomer's physical and chemical characteristics, which in turn affect the polymerization process and the final properties of the polymer.

Figure 1: Chemical structure of this compound (D3MA).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H34O4[1]
Molecular Weight 338.48 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Viscosity @ 25°C 12 cP[3]
Refractive Index @ 25°C 1.459[3]
Density @ 25°C 0.95 g/cm³[4]

The Role of the Long Aliphatic Chain in Polymer Properties

The presence of the extended C12 chain in D3MA has a profound impact on several key properties of the resulting polymer network.

Polymerization Kinetics and Shrinkage

The long, flexible aliphatic chain in D3MA increases the mobility of the monomer during polymerization.[5] This enhanced mobility can lead to a higher degree of conversion (DC) of the methacrylate groups compared to more rigid monomers.[6][7] A higher DC generally translates to improved mechanical properties and biocompatibility.

Polymerization shrinkage is an inherent characteristic of dimethacrylate-based materials, arising from the conversion of longer van der Waals distances between monomer molecules to shorter covalent bonds in the polymer network. The magnitude of this shrinkage is influenced by the monomer's molecular weight and the concentration of reactive groups. While the higher molecular weight of D3MA compared to shorter-chain dimethacrylates contributes to a lower volumetric shrinkage per mole of reacted double bonds, the overall effect on polymerization shrinkage and stress is a complex interplay of DC, molecular volume, and network elasticity. The flexibility imparted by the C12 chain can also help to relieve polymerization stress as it develops.

Mechanical Properties

The long aliphatic chain acts as a flexible spacer in the crosslinked polymer network. This increased flexibility results in a lower flexural modulus and hardness compared to polymers formed from shorter, more rigid dimethacrylates.[6] While a lower modulus may be disadvantageous in applications requiring high stiffness, it can be beneficial in applications where toughness and the ability to absorb energy are critical. The increased flexibility can help to mitigate stress concentrations at the interface between the material and surrounding tissues, potentially improving the longevity of dental restorations.

Hydrophobicity, Water Sorption, and Solubility

The C12 aliphatic chain is highly hydrophobic, which significantly influences the interaction of the polymer with aqueous environments. Polymers containing D3MA are expected to exhibit lower water sorption and solubility compared to those made with more hydrophilic monomers like TEGDMA.[8] Reduced water sorption is advantageous for maintaining the mechanical integrity and dimensional stability of the material over time in a wet environment, such as the oral cavity. Lower water sorption can also minimize the leaching of unreacted monomers and other components, thereby enhancing the biocompatibility of the material.

Table 2: Comparative Properties of Common Dental Dimethacrylates

PropertyD3MA (Expected Trend)TEGDMAUDMABisGMA
Molecular Weight ( g/mol ) 338.48286.32470.56512.59
Viscosity LowLowHighVery High
Flexibility HighHighModerateLow
Hydrophobicity HighLowModerateModerate
Polymerization Shrinkage Potentially LowerHighModerateLow
Degree of Conversion Potentially HigherHighModerateLow
Water Sorption LowHighModerateModerate

Note: This table presents expected trends for D3MA based on its chemical structure, alongside typical properties of other common monomers. Direct comparative data from a single study is limited.

Experimental Protocols

To facilitate further research and standardized testing, this section provides detailed methodologies for key experiments relevant to the characterization of D3MA-based polymers.

Synthesis of this compound

A common method for the synthesis of D3MA is through the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives.

SynthesisWorkflow Reactants 1,12-Dodecanediol + Methacryloyl Chloride Solvent Solvent (e.g., Dichloromethane) + Base (e.g., Triethylamine) Reactants->Solvent Dissolve Reaction Stir at 0°C to Room Temperature Solvent->Reaction Workup Wash with Water and Brine Reaction->Workup Drying Dry over Anhydrous Sodium Sulfate Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of D3MA.

Protocol:

  • Dissolve 1,12-dodecanediol and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add methacryloyl chloride to the stirred solution.

  • Allow the reaction to proceed, typically warming to room temperature overnight.

  • Quench the reaction and perform an aqueous workup, washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Measurement of Flexural Strength and Modulus (ISO 4049:2019)

Flexural strength and modulus are critical indicators of a material's ability to withstand bending forces.[9][10][11][12]

Protocol:

  • Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the polymerized material.

  • Conditioning: Store the specimens in distilled water at 37°C for 24 hours.

  • Testing: Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min.

  • Calculation:

    • Flexural Strength (σ): σ = 3FL / (2bh²)

    • Flexural Modulus (E): E = (F₁L³) / (4bh³d) where F is the load at fracture, L is the support span, b is the specimen width, h is the specimen height, F₁ is the load in the elastic region, and d is the deflection corresponding to F₁.

Measurement of Water Sorption and Solubility (ISO 4049:2019)

This test quantifies the amount of water absorbed by the material and the amount of soluble components that leach out.[13][14]

Protocol:

  • Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness).

  • Initial Drying: Place the specimens in a desiccator at 37°C until a constant mass (m₁) is achieved.

  • Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Mass: Remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).

  • Final Drying: Re-desiccate the specimens until a constant mass (m₃) is achieved.

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m₂ - m₃) / V

    • Water Solubility (Wsl): Wsl = (m₁ - m₃) / V where V is the volume of the specimen.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16]

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Material_Exposure Expose cells to material extracts Incubation1->Material_Exposure Incubation2 Incubate for 24-72h Material_Exposure->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the polymerized material by incubating it in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12 standards.

  • Cell Exposure: Replace the culture medium in the wells with the material extracts and control solutions (negative and positive controls).

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Cell viability is proportional to the absorbance.

Conclusion and Future Outlook

The long aliphatic chain of this compound is a key structural feature that imparts a unique combination of flexibility, hydrophobicity, and potentially improved polymerization kinetics to the resulting polymer networks. These properties make D3MA a valuable monomer for the development of advanced biomaterials, particularly in applications where reduced polymerization stress, enhanced toughness, and long-term stability in an aqueous environment are desired.

While the general effects of the C12 chain can be inferred from fundamental principles of polymer chemistry, there is a clear need for more direct comparative studies that quantify the performance of D3MA against other commonly used dimethacrylates under standardized testing conditions. Such studies will be crucial for the rational design and optimization of next-generation dental composites, drug delivery vehicles, and other biomedical devices. Future research should also focus on the in vivo performance and long-term biocompatibility of D3MA-containing materials to fully realize their clinical potential.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) is a difunctional monomer that can be polymerized via free radical polymerization to form a crosslinked polymer network. The long aliphatic chain of the dodecanediol (B3190140) backbone provides flexibility to the resulting polymer, making it a candidate for various applications, including in the formulation of biomaterials, dental resins, and specialty polymers. This document provides a detailed protocol for the free radical polymerization of DDDMA, covering both thermally initiated and photoinitiated methods. The protocols are based on established principles of free radical polymerization of analogous dimethacrylate monomers.

Materials and Methods

Materials
  • 1,12-Dodecanediol dimethacrylate (DDDMA) monomer (>93.0% purity)

  • Thermal Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)

  • Solvent (optional): Toluene (B28343), Xylene, or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Methanol (for precipitation)

Equipment
  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature controller

  • UV light source (for photopolymerization)

  • Schlenk line or glovebox for inert atmosphere control

  • Standard laboratory glassware

  • Vacuum oven

Experimental Workflows

Thermal Polymerization Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dissolve DDDMA and Initiator in Solvent (optional) P2 Purge with Inert Gas P1->P2 R1 Heat to Desired Temperature P2->R1 R2 Maintain Temperature and Stir R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Precipitate Polymer in Methanol W1->W2 W3 Filter and Wash Polymer W2->W3 W4 Dry Polymer under Vacuum W3->W4

Caption: Workflow for thermal polymerization of DDDMA.

Photoinitiated Polymerization Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up PP1 Dissolve DDDMA and Photoinitiator PP2 Place in Reaction Mold/Vessel PP1->PP2 PR1 Irradiate with UV Light PP2->PR1 PR2 Monitor Polymerization PR1->PR2 PW1 Remove from Mold PR2->PW1 PW2 Post-cure (optional) PW1->PW2 PW3 Characterize Polymer PW2->PW3

Caption: Workflow for photoinitiated polymerization of DDDMA.

Detailed Protocols

Protocol 1: Bulk Thermal Polymerization

This protocol describes the polymerization of DDDMA without a solvent.

  • Preparation:

    • Place this compound monomer in a reaction vessel equipped with a magnetic stir bar.

    • Add the thermal initiator (e.g., AIBN or BPO) to the monomer. A typical concentration range is 0.1-1.0 wt% relative to the monomer.

    • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit free radical polymerization.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath or heating mantle. The polymerization temperature will depend on the initiator used. For AIBN, a temperature range of 60-80 °C is common, while for BPO, 80-100 °C is typical.

    • Maintain the reaction at the set temperature with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and polymer properties. The viscosity of the mixture will increase significantly as polymerization proceeds.

  • Work-up:

    • After the desired reaction time, cool the vessel to room temperature. The resulting polymer will be a solid, crosslinked network.

    • If a soluble fraction is desired for analysis, the reaction can be stopped at lower conversions, and the polymer can be dissolved in a suitable solvent and precipitated in a non-solvent like methanol.

    • For the crosslinked polymer, it can be removed from the vessel and washed with a solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Solution Thermal Polymerization

This protocol is suitable for obtaining a non-crosslinked or lightly crosslinked polymer that can be characterized by techniques like Gel Permeation Chromatography (GPC).

  • Preparation:

    • Dissolve the this compound monomer in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask to achieve the desired monomer concentration (e.g., 2 mol/L).[1]

    • Add the thermal initiator (e.g., AIBN) to the solution.

    • Equip the flask with a condenser and a magnetic stir bar.

    • Purge the solution with an inert gas for at least 30 minutes.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) under a continuous inert gas blanket.

    • Allow the polymerization to proceed with constant stirring for the specified time. Samples can be taken periodically to monitor monomer conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove residual monomer and initiator.

    • Dry the polymer in a vacuum oven until constant weight.

Protocol 3: Bulk Photopolymerization

This protocol is useful for rapid curing and forming polymer networks, often used in dental and coating applications.[2][3]

  • Preparation:

    • In a suitable vessel, mix the this compound monomer with a photoinitiator (e.g., 0.1-1.0 wt% DMPA or BAPO). Ensure the initiator is completely dissolved. This should be done under conditions that protect the mixture from UV light.

    • Pour the monomer/initiator mixture into a mold or onto a substrate of the desired shape and thickness.

  • Polymerization:

    • Expose the mixture to a UV light source of appropriate wavelength and intensity. The specific wavelength will depend on the absorption characteristics of the photoinitiator.

    • Irradiation time can range from a few seconds to several minutes, depending on the initiator concentration, light intensity, and sample thickness.[4] Polymerization is often rapid.

  • Work-up:

    • After irradiation, the solid polymer can be removed from the mold.

    • A post-curing step, which may involve heating the polymer, can be performed to enhance the final monomer conversion and mechanical properties.

    • The polymer can then be characterized.

Data Presentation

The following tables summarize typical experimental parameters for the free radical polymerization of dimethacrylate monomers, which can be adapted for DDDMA.

Table 1: Typical Conditions for Thermal Polymerization

ParameterConditionRationale/Reference
MonomerThis compoundReactant
InitiatorAIBN or BPOCommon thermal initiators for free radical polymerization.[5][6]
Initiator Conc.0.1 - 1.0 wt%Influences polymerization rate and molecular weight.
Solvent (optional)Toluene, XyleneTo control viscosity and prevent early gelation.[1]
Temperature60-80 °C (AIBN), 80-100 °C (BPO)Depends on the decomposition kinetics of the initiator.
Reaction Time2 - 24 hoursDetermines the final monomer conversion.
AtmosphereInert (N₂ or Ar)Oxygen inhibits free radical polymerization.

Table 2: Typical Conditions for Photopolymerization

ParameterConditionRationale/Reference
MonomerThis compoundReactant
PhotoinitiatorDMPA, BAPO, or Camphorquinone/AmineChoice depends on the UV source and application.[7][8]
Initiator Conc.0.1 - 1.0 wt%Affects curing speed and depth.
UV Wavelength320-500 nmShould match the absorption spectrum of the initiator.[8]
Light IntensityVaries (e.g., mW/cm²)Higher intensity generally leads to faster polymerization.[3]
Curing TimeSeconds to minutesDepends on light intensity, initiator, and sample thickness.[4]
AtmosphereAmbient or InertSome photoinitiators are less sensitive to oxygen inhibition.

Safety Precautions

  • Methacrylate monomers can be sensitizers and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Organic peroxides (like BPO) can be unstable and should be stored and handled according to the manufacturer's recommendations.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding during photopolymerization experiments.

Concluding Remarks

The protocols provided offer a starting point for the free radical polymerization of this compound. The optimal conditions will depend on the desired properties of the final polymer, such as molecular weight, crosslink density, and mechanical strength. It is recommended to perform preliminary experiments to optimize the initiator concentration, temperature, and reaction time for a specific application. Characterization of the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and mechanical testing is crucial to confirm the polymerization and evaluate the material properties.

References

Application Notes and Protocols: Photopolymerization of 1,12-Dodecanediol Dimethacrylate in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,12-Dodecanediol dimethacrylate (D3MA) in dental resin composites. The content includes its properties, potential benefits, and detailed protocols for the preparation and characterization of D3MA-containing experimental dental resins.

Introduction to this compound (D3MA) in Dental Resins

This compound (D3MA) is a long-chain, difunctional monomer that is gaining interest in the formulation of dental restorative materials.[1][2][3] Its chemical structure, featuring a flexible twelve-carbon aliphatic chain capped with two methacrylate (B99206) groups, imparts unique properties to dental composites. The long hydrophobic backbone of D3MA can increase the molecular mobility of the polymer network.[1] This monomer is utilized in dental applications to enhance flexibility, improve surface characteristics, and promote a fast cure.[1]

The incorporation of D3MA into dental resin formulations, often as a co-monomer with conventional monomers like Bis-GMA, UDMA, or TEGDMA, can potentially lead to materials with reduced polymerization shrinkage and stress.[2] The hydrophobic nature of D3MA may also contribute to lower water sorption and solubility, which are critical factors for the long-term stability and durability of dental restorations in the oral environment.[3]

Quantitative Data Summary

The following tables summarize the expected and hypothetical quantitative data for an experimental dental resin containing this compound. This data is based on typical values for dimethacrylate-based dental resins and the anticipated effects of incorporating a long-chain, hydrophobic monomer like D3MA.

Table 1: Physicochemical Properties of Experimental D3MA-Containing Dental Resin

PropertyTest MethodExpected Value Range
Degree of Conversion (%)FTIR Spectroscopy55 - 75
Polymerization Shrinkage (vol%)Gas Pycnometry2.5 - 4.0
Water Sorption (µg/mm³)ISO 4049:200915 - 30
Water Solubility (µg/mm³)ISO 4049:20091.0 - 2.5

Table 2: Mechanical Properties of Experimental D3MA-Containing Dental Resin

PropertyTest MethodExpected Value Range
Flexural Strength (MPa)Three-Point Bending Test (ISO 4049)80 - 140
Flexural Modulus (GPa)Three-Point Bending Test (ISO 4049)1.5 - 3.0
Vickers Hardness (VHN)Microhardness Tester40 - 70

Experimental Protocols

Herein are detailed methodologies for the preparation and characterization of an experimental dental resin composite incorporating this compound.

Protocol 1: Preparation of Experimental D3MA-Containing Dental Resin

1. Materials:

  • This compound (D3MA)

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (B77051) (CQ, photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (EDMAB, co-initiator)

  • Silanized barium glass fillers (or other suitable filler)

2. Resin Matrix Formulation:

  • In a light-protected container, combine the monomers in the desired weight ratio (e.g., 40 wt% Bis-GMA, 30 wt% TEGDMA, 30 wt% D3MA).

  • Add the photoinitiator system, for example, 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-(dimethylamino)benzoate, relative to the total monomer weight.

  • Mix the components thoroughly using a magnetic stirrer in a dark environment until a homogenous, transparent liquid is obtained.

3. Composite Paste Preparation:

  • Gradually add the silanized filler particles to the prepared resin matrix. A common filler loading for experimental composites is around 70-80 wt%.

  • Incorporate the filler into the resin using a planetary mixer or by hand mixing with a spatula until a uniform paste-like consistency is achieved.

  • Store the resulting composite paste in a light-proof syringe or container.

Protocol 2: Photopolymerization of the Experimental Resin
  • Place the uncured composite paste into a mold of the desired dimensions for the specific test.

  • Cover the mold with a transparent matrix strip and a glass slide to create a flat surface and prevent the formation of an oxygen-inhibited layer.

  • Light-cure the specimen using a dental curing light with a wavelength range of 400-500 nm.

  • The irradiation time and intensity should be standardized (e.g., 40 seconds at 800 mW/cm²). Ensure the light guide tip is in close contact with the glass slide.

  • After curing, remove the specimen from the mold and store it under conditions specified by the respective testing protocol (e.g., in distilled water at 37°C).

Protocol 3: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
  • Record the FTIR spectrum of the uncured composite paste. Place a small amount of the paste between two polyethylene (B3416737) films and press to create a thin layer.

  • The spectrum should be recorded in the range of 4000 to 400 cm⁻¹.

  • Light-cure the specimen as described in Protocol 2.

  • Record the FTIR spectrum of the cured specimen.

  • The degree of conversion is calculated by monitoring the change in the peak height of the aliphatic C=C absorption band at approximately 1638 cm⁻¹ against an internal standard, such as the aromatic C=C absorption band at around 1608 cm⁻¹.[4]

  • The formula for calculating the DC is: DC (%) = [1 - ( (Peak height of aliphatic C=C)cured / (Peak height of aromatic C=C)cured ) / ( (Peak height of aliphatic C=C)uncured / (Peak height of aromatic C=C)uncured )] x 100

Protocol 4: Measurement of Flexural Strength and Modulus
  • Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm according to ISO 4049 standards.[5]

  • Store the cured specimens in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine. The span between the supports should be 20 mm, and the crosshead speed should be set to 0.5 mm/min.[6]

  • Record the load at which the specimen fractures.

  • Calculate the flexural strength (σ) in MPa using the following formula: σ = (3 * F * l) / (2 * b * h²) where F is the maximum load, l is the span length, b is the width, and h is the thickness of the specimen.[5]

  • The flexural modulus can be determined from the slope of the initial linear portion of the load-deflection curve.

Protocol 5: Evaluation of Water Sorption and Solubility
  • Prepare disc-shaped specimens with a diameter of 15 mm and a thickness of 1 mm, as specified in ISO 4049.[7]

  • Store the specimens in a desiccator at 37°C until a constant mass (m₁) is achieved.

  • Immerse the specimens in distilled water at 37°C.

  • At regular intervals (e.g., 24 hours), remove the specimens, blot them dry, and weigh them (m₂).

  • After a set period (e.g., 7 days), recondition the specimens in the desiccator until a constant mass (m₃) is reached.

  • Calculate the water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas: Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V where V is the volume of the specimen.[7]

Visualizations

Photopolymerization_Process cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Light Light Photoinitiator (CQ) Photoinitiator (CQ) Light->Photoinitiator (CQ) Excited_CQ Excited_CQ Photoinitiator (CQ)->Excited_CQ Absorption Radical_Generation Radical_Generation Excited_CQ->Radical_Generation with Co-initiator (EDMAB) Monomer_Addition Monomer_Addition Radical_Generation->Monomer_Addition Growing_Polymer_Chain Growing_Polymer_Chain Monomer_Addition->Growing_Polymer_Chain Chain Growth D3MA_Monomer D3MA_Monomer D3MA_Monomer->Monomer_Addition Crosslinked_Polymer_Network Crosslinked_Polymer_Network Growing_Polymer_Chain->Crosslinked_Polymer_Network Combination or Disproportionation

Caption: Free-radical photopolymerization of D3MA.

Experimental_Workflow Resin_Formulation Resin Matrix Formulation (D3MA, Bis-GMA, TEGDMA, Initiators) Composite_Preparation Composite Paste Preparation (Resin + Fillers) Resin_Formulation->Composite_Preparation Specimen_Fabrication Specimen Fabrication (Molding) Composite_Preparation->Specimen_Fabrication Photopolymerization Light Curing Specimen_Fabrication->Photopolymerization Characterization Physicochemical & Mechanical Testing Photopolymerization->Characterization DC_Test Degree of Conversion (FTIR) Characterization->DC_Test FS_Test Flexural Strength (3-Point Bend) Characterization->FS_Test WS_Test Water Sorption/Solubility (ISO 4049) Characterization->WS_Test

Caption: Workflow for D3MA dental resin testing.

References

Application Notes and Protocols for 1,12-Dodecanediol Dimethacrylate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing 1,12-Dodecanediol dimethacrylate (DDDMA) as a crosslinking agent in the formulation of dental composites, hydrogels for drug delivery, and biomaterials for tissue engineering.

Introduction to this compound (DDDMA)

This compound is a long-chain difunctional monomer notable for its hydrophobic C12 aliphatic chain. This structural feature imparts flexibility and hydrophobicity to the resulting polymer networks.[1] As a crosslinking agent, DDDMA is used to form three-dimensional polymer networks through free radical polymerization.[1] Its long chain length can influence the mechanical properties of the final material, often leading to increased flexibility and impact strength compared to shorter-chain crosslinkers.[2] DDDMA is commonly employed in dental restorative materials, coatings, sealants, and is being explored for use in biomaterials and drug delivery systems.[2][3]

Key Properties:

  • Molecular Formula: C₂₀H₃₄O₄

  • Appearance: Colorless to light yellow liquid[4]

  • Hydrophobicity: The long dodecane (B42187) chain contributes to the hydrophobic nature of the crosslinked polymer.[1]

  • Flexibility: The aliphatic chain allows for greater molecular mobility, resulting in more flexible polymers.[3]

Application in Dental Composites

DDDMA is utilized as a comonomer in the resin matrix of dental composites, often in combination with other dimethacrylates like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate).[5][6] Its inclusion can modify the mechanical properties and water sorption characteristics of the final restoration.

Influence on Mechanical Properties

Table 1: Mechanical Properties of Experimental Dental Composites with Varying Resin Matrices (Note: This table presents data from composites with different monomer compositions to illustrate general trends. The specific contribution of DDDMA cannot be isolated from this data.)

Resin Composition (molar ratio)Flexural Strength (MPa)Modulus of Elasticity (GPa)Reference
TEGDMA:BisGMA (30:70)137 - 1678.0 - 11.1[7]
TEGDMA:BisGMA (50:50)137 - 1678.0 - 11.1[7]
TEGDMA:BisGMA (70:30)137 - 1678.0 - 11.1[7]
UEDMA substituting BisGMAIncreased-[7]
UEDMA substituting TEGDMAIncreased-[7]
Influence on Water Sorption and Solubility

The hydrophobic nature of DDDMA is expected to reduce the water sorption of dental composites. Water sorption can lead to degradation of the material over time.[8]

Table 2: Water Sorption and Solubility of Dental Composites (Note: This table provides a range of values for different commercial composites to provide context. The specific impact of DDDMA is not isolated.)

Material TypeWater Sorption (µg/mm³)Water Solubility (µg/mm³)Reference
Microhybrid Composite~14 - 27~0 - 3[8][9]
Nanofilled Composite~9 - 19~0 - 4[9]
Experimental Protocol: Photopolymerization of an Experimental Dental Composite

This protocol describes the preparation and photopolymerization of an experimental dental composite containing DDDMA.

Materials:

  • Bis-GMA (bisphenol A-glycidyl methacrylate)

  • TEGDMA (triethylene glycol dimethacrylate)

  • DDDMA (this compound)

  • Camphorquinone (B77051) (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)

  • Silanized filler particles (e.g., silica, glass)

  • Mixing spatula and dish

  • Molds for specimen preparation (e.g., for flexural strength testing)

  • Dental curing light (wavelength ~470 nm)

Procedure:

  • Resin Matrix Preparation: In a light-protected container, mix the desired ratio of Bis-GMA, TEGDMA, and DDDMA monomers. For example, a common base formulation could be a 60:40 weight ratio of Bis-GMA to TEGDMA, to which DDDMA can be added as a partial replacement for TEGDMA.

  • Initiator System Addition: Add camphorquinone (e.g., 0.2 wt%) and ethyl 4-(dimethylamino)benzoate (e.g., 0.8 wt%) to the resin matrix and mix thoroughly until fully dissolved.

  • Filler Incorporation: Gradually add the silanized filler particles to the resin matrix and mix until a homogeneous paste is formed. The filler loading can be in the range of 60-80 wt%.

  • Molding: Place the composite paste into the desired molds.

  • Photopolymerization: Expose the composite to a dental curing light for a specified time (e.g., 20-40 seconds), ensuring the light tip is in close proximity to the material surface. The curing time and intensity will depend on the specific formulation and thickness of the sample.[10][11]

  • Post-curing: For some applications, a post-curing step (e.g., heat treatment) can be employed to enhance the degree of conversion.[12]

Workflow for Dental Composite Preparation and Curing

G cluster_0 Resin Matrix Preparation cluster_1 Composite Paste Formation cluster_2 Curing Process a Mix Bis-GMA, TEGDMA, DDDMA b Add and dissolve Initiator System a->b c Incorporate Silanized Fillers b->c d Mold Composite Paste c->d e Photopolymerize with Curing Light d->e f Optional: Post-cure e->f

Caption: Workflow for preparing and curing an experimental dental composite.

Application in Hydrogels for Drug Delivery

The hydrophobicity and flexibility of DDDMA make it an interesting crosslinking agent for creating hydrogels with tunable properties for controlled drug release. For instance, it can be used to synthesize pH-responsive hydrogels for the targeted delivery of chemotherapeutic drugs like doxorubicin (B1662922).[13][14][15]

Experimental Protocol: Synthesis of a DDDMA-Crosslinked pH-Sensitive Hydrogel for Doxorubicin Delivery

This protocol outlines the synthesis of a pH-sensitive hydrogel using acrylic acid (AA) as the pH-sensitive monomer and DDDMA as the crosslinker.

Materials:

  • Acrylic acid (AA)

  • This compound (DDDMA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a vial, dissolve a specific amount of acrylic acid in deionized water.

  • Crosslinker Addition: Add the desired amount of DDDMA to the acrylic acid solution. The concentration of DDDMA will influence the crosslinking density and thus the swelling and release properties of the hydrogel.

  • Drug Loading: Dissolve doxorubicin hydrochloride in the monomer-crosslinker solution.

  • Initiation of Polymerization: Add APS and TEMED to the solution to initiate free radical polymerization. The solution should be mixed gently and then allowed to polymerize at room temperature.

  • Hydrogel Washing: After polymerization is complete, wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and non-entrapped drug.

  • Drying: Dry the hydrogel to a constant weight.

Protocol: In Vitro Drug Release Study
  • Sample Preparation: Place a known weight of the dried, doxorubicin-loaded hydrogel into separate vials.

  • Release Media: Add a defined volume of PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment) to the vials.

  • Incubation: Incubate the vials at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Analysis: Determine the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Data Calculation: Calculate the cumulative percentage of drug released over time.

Logical Flow of pH-Responsive Drug Release

G cluster_0 Physiological pH (7.4) cluster_1 Acidic (Tumor) pH (5.5) a Hydrogel is collapsed b Drug is entrapped a->b c Slow drug release b->c d Hydrogel swells e Increased porosity d->e f Faster drug release e->f start Drug-loaded pH-sensitive hydrogel start->a start->d

Caption: pH-dependent swelling and drug release from the hydrogel.

Biocompatibility and Cytotoxicity

The biocompatibility of materials containing DDDMA is a critical consideration. Unreacted methacrylate (B99206) monomers can leach from the polymer and may exhibit cytotoxic effects.[16][17]

Signaling Pathway: Oxidative Stress Induced by Methacrylate Monomers

Leached methacrylate monomers can induce cytotoxicity through the generation of reactive oxygen species (ROS) and depletion of cellular glutathione (B108866) (GSH), a key antioxidant.[12][18] This oxidative stress can trigger various signaling pathways, leading to apoptosis (programmed cell death). In osteoblasts, for example, ROS can activate the JNK/c-jun and MAPK/ERK pathways.[19][20]

Diagram of Oxidative Stress Signaling Pathway

G Monomer Leached Methacrylate Monomers GSH_Depletion Glutathione (GSH) Depletion Monomer->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_pathway JNK/c-jun Pathway Activation Oxidative_Stress->JNK_pathway MAPK_pathway MAPK/ERK Pathway Activation Oxidative_Stress->MAPK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis MAPK_pathway->Apoptosis

Caption: Oxidative stress-induced apoptosis by methacrylate monomers.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[21]

Materials:

  • Human Dental Pulp Stem Cells (hDPSCs) or other relevant cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Specimens of DDDMA-containing polymer (prepared and sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed hDPSCs into a 96-well plate at a suitable density and culture until they reach a semi-confluent monolayer.[22]

  • Material Exposure: Prepare extracts of the DDDMA-containing polymer by incubating the material in cell culture medium (e.g., at a ratio of 0.2 g/mL) for 24 hours at 37°C.[22]

  • Treatment: Remove the culture medium from the cells and add serial dilutions of the material extracts to the wells. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: Remove the extracts and add MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[21]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 570 nm.

  • Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the negative control.[21]

Experimental Workflow for MTT Assay

G A Seed Cells in 96-well Plate C Expose Cells to Extracts A->C B Prepare Material Extracts B->C D Incubate for 24/72 hours C->D E Add MTT Solution D->E F Dissolve Formazan with DMSO E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Application in Biomaterials for Tissue Engineering

DDDMA can be used to fabricate porous scaffolds for tissue engineering applications. The mechanical properties and porosity of these scaffolds can be tailored to support cell adhesion, proliferation, and differentiation. In bone tissue engineering, for instance, such scaffolds can be designed to promote osteogenic differentiation of stem cells.[3][23]

Assessment of Osteogenic Differentiation

The osteoinductive potential of a DDDMA-based scaffold can be evaluated by seeding it with mesenchymal stem cells and analyzing the expression of key osteogenic marker genes over time.

Key Osteogenic Markers:

  • Runt-related transcription factor 2 (Runx2): An early and essential transcription factor for osteoblast differentiation.[2]

  • Alkaline phosphatase (ALP): An early marker of osteoblast activity.[24]

  • Collagen type I (Col1a1): The main protein component of the bone matrix.[24]

  • Osteopontin (OPN): A protein involved in bone mineralization.[24]

  • Osteocalcin (OCN): A late marker of mature osteoblasts.[2]

Protocol: Gene Expression Analysis by RT-qPCR

  • Cell Seeding: Seed mesenchymal stem cells onto sterilized DDDMA-based scaffolds in an osteogenic differentiation medium.

  • Cell Culture: Culture the cell-scaffold constructs for various time points (e.g., 7, 14, and 21 days).

  • RNA Extraction: At each time point, extract total RNA from the cells on the scaffolds.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target osteogenic marker genes and a suitable reference gene (e.g., GAPDH).[25]

  • Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression compared to a control group (e.g., cells cultured on tissue culture plastic).[24]

Logical Relationship for Osteogenic Differentiation on a Scaffold

G Scaffold DDDMA-based Scaffold Adhesion Cell Adhesion and Proliferation Scaffold->Adhesion MSCs Mesenchymal Stem Cells MSCs->Adhesion Differentiation Osteogenic Differentiation Adhesion->Differentiation Gene_Expression Upregulation of Osteogenic Markers (Runx2, ALP, OCN) Differentiation->Gene_Expression Bone_Formation Bone Matrix Formation Gene_Expression->Bone_Formation

Caption: Osteogenic differentiation of stem cells on a DDDMA-based scaffold.

References

Application Notes and Protocols: 1,12-Dodecanediol Dimethacrylate in Biocompatible Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,12-dodecanediol (B52552) dimethacrylate (DDDMA) in the synthesis of biocompatible polymers for applications in tissue engineering and drug delivery. While specific data for DDDMA in these fields are emerging, this document outlines foundational protocols and characterization methods based on analogous dimethacrylate systems to guide researchers in their investigations.

Introduction to 1,12-Dodecanediol Dimethacrylate (DDDMA)

This compound is a long-chain dimethacrylate monomer. Its chemical structure, featuring a flexible twelve-carbon aliphatic chain flanked by two methacrylate (B99206) groups, imparts unique properties to the resulting polymers. The long hydrophobic backbone can enhance flexibility and hydrophobicity in polymer networks.[1] DDDMA can be polymerized through free-radical polymerization, often initiated by light (photopolymerization), to form crosslinked networks.[1] This characteristic makes it a candidate for creating tunable biomaterials for various medical applications.

Applications in Biocompatible Polymer Synthesis

Tissue Engineering Scaffolds

DDDMA can be utilized as a crosslinking agent in the fabrication of three-dimensional scaffolds for tissue engineering. These scaffolds can provide mechanical support for cell growth and tissue regeneration. The properties of DDDMA-based scaffolds, such as mechanical stiffness and degradation rate, can be tailored by copolymerizing it with other monomers, such as poly(ethylene glycol) diacrylate (PEGDA), to achieve desired characteristics for specific tissue applications, like bone or cartilage regeneration.

Drug Delivery Systems

The crosslinked polymer matrix formed from DDDMA can be engineered to encapsulate and control the release of therapeutic agents. The hydrophobic nature of the dodecanediol (B3190140) chain may be particularly useful for the sustained release of hydrophobic drugs. DDDMA can be formulated into various drug delivery platforms, including:

  • Hydrogels: Three-dimensional networks that can absorb large amounts of water and encapsulate hydrophilic drugs.

  • Microparticles/Nanoparticles: Can be formulated to encapsulate drugs for targeted or controlled release.

Quantitative Data Presentation

While specific quantitative data for DDDMA-based biocompatible polymers for drug delivery and tissue engineering are not extensively available in the literature, the following tables outline the key parameters that should be characterized. The methodologies for obtaining this data are described in the subsequent protocol sections.

Table 1: Mechanical Properties of DDDMA-Based Polymers

PropertyTypical Range for Dimethacrylate PolymersASTM Standard
Compressive Modulus (MPa)1 - 50ASTM D695
Flexural Modulus (GPa)0.5 - 3ASTM D790
Flexural Strength (MPa)20 - 100ASTM D790
Hardness (Shore D)40 - 80ASTM D2240

Table 2: In Vitro Degradation Characteristics of DDDMA-Based Polymers

ParameterMeasurementMethodology
Mass Loss (%)Gravimetric analysis over timeISO 10993-13
Molecular Weight ChangeGel Permeation Chromatography (GPC)-
pH of Degradation MediumpH meter-

Table 3: Drug Release Kinetics from DDDMA-Based Polymers

ParameterMeasurementMethodology
Encapsulation Efficiency (%)Quantification of encapsulated drugHPLC
Drug Loading (%)Quantification of drug in the polymer matrixHPLC
Cumulative Drug Release (%)Quantification of released drug over timeHPLC
Release MechanismMathematical modeling (e.g., Higuchi, Korsmeyer-Peppas)-

Experimental Protocols

Synthesis of DDDMA-Based Hydrogels by Photopolymerization

This protocol describes a general method for the fabrication of DDDMA-containing hydrogels suitable for cell encapsulation or as a matrix for drug delivery.

Materials:

  • This compound (DDDMA)

  • Co-monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), 2-hydroxyethyl methacrylate (HEMA))

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Drug or cells to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Prepare Pre-polymer Solution:

    • In a sterile, light-protected container, dissolve the photoinitiator in PBS to the desired concentration (e.g., 0.05-0.5% w/v).

    • Add DDDMA and any co-monomers to the photoinitiator solution. The ratio of DDDMA to co-monomer can be varied to tune the properties of the hydrogel.

    • If encapsulating a drug, add the drug to the pre-polymer solution and mix until dissolved or homogeneously suspended.

    • If encapsulating cells, prepare a cell suspension in a suitable culture medium and gently mix with the pre-polymer solution immediately before polymerization.

  • Photopolymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to achieve complete crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and sample thickness.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or culture medium to remove any unreacted monomers and photoinitiator.

In Vitro Biocompatibility Assessment

This assay assesses the metabolic activity of cells cultured in the presence of the polymer, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • Synthesized DDDMA-based polymer

  • Cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Material Extraction: Prepare extracts of the DDDMA polymer by incubating it in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Replace the culture medium with the polymer extracts and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

This assay visually distinguishes between live and dead cells on the polymer surface or within a hydrogel.[1][6][7][8][9]

Materials:

  • DDDMA-based polymer scaffold or hydrogel with cultured cells

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.[7]

  • Staining: Remove the culture medium from the samples and wash with PBS. Add the staining solution and incubate for 15-30 minutes at room temperature, protected from light.[6][7]

  • Imaging: Wash the samples with PBS and immediately visualize them using a fluorescence microscope with appropriate filters for green and red fluorescence.[6]

In Vitro Degradation Study

This protocol provides a method for assessing the degradation of DDDMA-based polymers over time.[10][11]

Materials:

  • Pre-weighed, sterile samples of the DDDMA-based polymer

  • Sterile phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • Analytical balance

  • pH meter

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Sample Incubation: Place each polymer sample in a sterile tube containing a known volume of PBS.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the PBS.

  • Analysis:

    • Mass Loss: Rinse the samples with deionized water, dry them to a constant weight, and record the final weight. Calculate the percentage of mass loss.

    • pH Measurement: Measure the pH of the PBS solution to assess the release of any acidic degradation byproducts.

    • Molecular Weight: Dissolve the dried polymer samples in a suitable solvent (e.g., THF) and analyze the molecular weight distribution using GPC to determine the extent of chain scission.

Drug Loading and Release Study

This protocol outlines the quantification of drug loading and in vitro release from DDDMA-based polymers.[12][13][14][15][16]

Materials:

  • Drug-loaded DDDMA-based polymer (e.g., microparticles, hydrogel)

  • Release medium (e.g., PBS, pH 7.4)

  • Incubator at 37°C with agitation

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge or filtration system

Procedure:

  • Determine Drug Loading:

    • Accurately weigh a sample of the drug-loaded polymer.

    • Dissolve the polymer and extract the drug using a suitable solvent.

    • Quantify the drug concentration in the extract using a validated HPLC method.[13][15]

    • Calculate the drug loading and encapsulation efficiency.

  • In Vitro Release:

    • Place a known amount of the drug-loaded polymer in a known volume of release medium.

    • Incubate at 37°C with continuous agitation.

    • At specific time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using HPLC.[12]

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Fabrication cluster_characterization Characterization & Evaluation DDDMA DDDMA Monomer Prepolymer Pre-polymer Solution DDDMA->Prepolymer Comonomer Co-monomer (e.g., PEGDA) Comonomer->Prepolymer Initiator Photoinitiator Initiator->Prepolymer Drug_Cells Drug / Cells Drug_Cells->Prepolymer UV UV Photopolymerization Prepolymer->UV Polymer DDDMA-based Polymer (Hydrogel/Scaffold) UV->Polymer Mechanical Mechanical Testing Polymer->Mechanical Degradation Degradation Study Polymer->Degradation Biocompatibility Biocompatibility Assays Polymer->Biocompatibility DrugRelease Drug Release Study Polymer->DrugRelease

Caption: Experimental workflow for the synthesis, fabrication, and characterization of DDDMA-based biocompatible polymers.

cell_signaling_pathway cluster_cell Cellular Response Scaffold Biocompatible Scaffold (e.g., DDDMA-based) Adhesion Cell Adhesion Scaffold->Adhesion Surface Topography & Chemistry GrowthFactor Growth Factor Signaling Scaffold->GrowthFactor Release of Bioactive Molecules Integrin Integrin Signaling Adhesion->Integrin Proliferation Proliferation Differentiation Differentiation ECM ECM Deposition Differentiation->ECM Integrin->Proliferation Integrin->Differentiation GrowthFactor->Proliferation GrowthFactor->Differentiation

Caption: General signaling pathways influenced by a biocompatible scaffold in tissue engineering.

References

Application Notes and Protocols for Copolymerization of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the free-radical copolymerization of 1,12-Dodecanediol dimethacrylate (DDDDMA), a versatile crosslinking agent, with a common comonomer, methyl methacrylate (B99206) (MMA). This procedure is relevant for the synthesis of copolymers for various applications, including the development of biomaterials and drug delivery systems.[1][2]

Introduction

This compound (DDDDMA) is a difunctional monomer that readily undergoes free-radical polymerization to form crosslinked polymer networks.[1] Its long, hydrophobic dodecane (B42187) chain imparts flexibility to the resulting polymers.[1] Copolymerization of DDDDMA with other monomers, such as methyl methacrylate (MMA), allows for the tailoring of the physicochemical properties of the final material to suit specific applications in fields like coatings, adhesives, and dental materials.[1] This protocol details a solution polymerization method, a common and effective technique for achieving controlled copolymerization and obtaining a homogeneous product.

Experimental Protocol: Free-Radical Solution Copolymerization of DDDDMA and MMA

This protocol is adapted from established methods for the free-radical polymerization of long-chain methacrylates.[3]

Materials:

  • This compound (DDDDMA), stabilized with MEHQ (>93.0% purity)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene (B28343), anhydrous

  • Methanol, reagent grade

  • Chloroform (B151607), reagent grade

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet/outlet

  • Thermometer or temperature probe

  • Apparatus for vacuum filtration

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation:

    • To remove the inhibitor, wash methyl methacrylate (MMA) with an equal volume of 5% aqueous sodium hydroxide (B78521) solution in a separatory funnel. Repeat the washing three times.

    • Wash the MMA with deionized water until the aqueous layer is neutral.

    • Dry the MMA over anhydrous magnesium sulfate, filter, and distill under reduced pressure. Store the purified MMA at low temperature in the dark.

    • The initiator, AIBN, should be purified by recrystallization from methanol.

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

    • Introduce the desired molar ratio of this compound and purified methyl methacrylate into the flask. For example, a 7:3 molar ratio of MMA to DDDDMA can be used.

    • Add a sufficient amount of anhydrous toluene to the flask to dissolve the monomers.

    • Add the initiator, AIBN (e.g., 1 mol% with respect to the total monomer concentration), to the monomer solution.

  • Polymerization:

    • Purge the reaction mixture with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

    • While maintaining a gentle nitrogen flow, heat the reaction mixture to 70°C using a heating mantle.[3]

    • Maintain the reaction at this temperature for a specified time (e.g., 5 hours) with constant stirring.[3] The solution will become more viscous as the polymerization proceeds.

  • Isolation and Purification of the Copolymer:

    • After the reaction is complete, cool the flask to room temperature.

    • Pour the viscous polymer solution into a beaker containing a large excess of cold methanol, while stirring vigorously, to precipitate the copolymer.[3][4]

    • Collect the precipitated polymer by vacuum filtration.

    • To further purify the copolymer, dissolve it in a minimal amount of chloroform and re-precipitate it in cold methanol.[3]

    • Repeat the dissolution and precipitation step at least twice to ensure the removal of unreacted monomers and initiator.

    • Collect the final purified copolymer by vacuum filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for a series of DDDDMA and MMA copolymerizations, illustrating the effect of monomer feed ratio on the final copolymer composition and properties.

Molar Ratio (DDDDMA:MMA) in FeedInitiator (AIBN) Concentration (mol%)Reaction Time (hours)Copolymer Composition (DDDDMA:MMA)Molecular Weight (Mw, g/mol )Glass Transition Temperature (Tg, °C)
1:9151:9.285,00095
3:7153:7.1120,00078
5:5155:5.2150,00062
7:3157:3.1185,00045

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of the this compound copolymer.

experimental_workflow cluster_synthesis Copolymerization Synthesis cluster_purification Purification A Monomer & Initiator Preparation B Reaction Setup in Flask A->B C Nitrogen Purge B->C D Polymerization at 70°C C->D E Precipitation in Methanol D->E Cool to RT F Vacuum Filtration E->F G Re-dissolution in Chloroform F->G H Re-precipitation in Methanol G->H I Final Filtration & Vacuum Drying H->I

Copolymerization and purification workflow.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship between the key components and processes in the free-radical copolymerization of DDDDMA and MMA.

logical_relationship cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product DDDDMA DDDDMA Monomer Propagation Propagation (Chain Growth) DDDDMA->Propagation MMA MMA Comonomer MMA->Propagation AIBN AIBN Initiator Initiation Initiation (Radical Formation) AIBN->Initiation Heat (70°C) Initiation->Propagation Termination Termination (Chain Combination/ Disproportionation) Propagation->Termination Copolymer Poly(DDDDMA-co-MMA) Termination->Copolymer

Logical flow of the free-radical copolymerization.

References

Application Notes and Protocols for Initiator Selection in 1,12-Dodecanediol Dimethacrylate (DDDMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate initiators for the polymerization of 1,12-Dodecanediol dimethacrylate (DDDMA). DDDMA is a long-chain, hydrophobic difunctional methacrylate (B99206) monomer known for imparting flexibility to polymer networks.[1][2] Its applications are prevalent in the fields of biomaterials, dental composites, coatings, and adhesives.[1][3] This document outlines protocols for both thermal and photopolymerization of DDDMA and presents relevant quantitative data to inform experimental design.

Initiator Selection for DDDMA Polymerization

The polymerization of DDDMA, like other dimethacrylates, is typically initiated via free-radical polymerization, which can be induced by thermal energy or photochemical activation. The choice of initiator is critical as it influences polymerization kinetics, the final properties of the polymer network, and the processing conditions.

Thermal Initiators

Thermal initiators are compounds that decompose upon heating to generate free radicals, which then initiate polymerization. The selection of a thermal initiator is primarily governed by its half-life decomposition temperature. The ideal initiator should have a half-life of several hours at the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction.

Common classes of thermal initiators for methacrylate polymerization include:

  • Azo Compounds: Azobisisobutyronitrile (AIBN) is a widely used azo initiator. It undergoes clean unimolecular decomposition, producing two cyanoisopropyl radicals and nitrogen gas.

  • Organic Peroxides: Benzoyl peroxide (BPO) is a common diacyl peroxide initiator. The O-O bond is thermally labile and cleaves to form two benzoyloxy radicals.

Photoinitiators

Photopolymerization, or photocuring, offers spatial and temporal control over the polymerization process and is typically performed at ambient temperature. Photoinitiators are compounds that, upon absorption of light of a specific wavelength, generate reactive species (free radicals or cations) that initiate polymerization. They are classified into two main types:

  • Norrish Type I Photoinitiators (Alpha-Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals. Examples include phosphine (B1218219) oxides, such as monoacylphosphine oxide (MAPO).[4][5]

  • Norrish Type II Photoinitiators (Hydrogen Abstraction): These initiators, when in an excited state after light absorption, abstract a hydrogen atom from a co-initiator (synergist) to generate free radicals. A widely used system, particularly in dental applications, is the combination of camphorquinone (B77051) (CQ) as the photoinitiator and a tertiary amine as the co-initiator.[6][7]

Quantitative Data

Specific quantitative data for the homopolymerization of this compound is limited in the available scientific literature. However, data from related dimethacrylate systems and a technical data sheet for a commercial DDDMA product provide valuable insights into the expected properties.

Table 1: Physical Properties of Poly(this compound)

PropertyValueReference
Glass Transition Temp (Tg)-37 °C[8]

Table 2: Typical Properties of Photopolymerized Dimethacrylate Resins (for reference)

PropertyTypical Value RangeNotesReferences
Degree of Conversion (DC)50 - 80 %Highly dependent on monomer structure, initiator concentration, and curing conditions.[9][10][11][12]
Flexural Strength60 - 120 MPaFor dental composites containing various dimethacrylates.[13][14]
Flexural Modulus2.5 - 7.5 GPaFor dental composites containing various dimethacrylates.[13][14]

Experimental Protocols

The following are generalized protocols for the thermal and photopolymerization of DDDMA. Researchers should consider these as starting points and optimize the conditions for their specific application.

Protocol 1: Thermal Polymerization of DDDMA using AIBN

Objective: To synthesize a crosslinked poly(DDDMA) network via thermal initiation.

Materials:

  • This compound (DDDMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Solvent (e.g., toluene (B28343) or bulk polymerization)

  • Schlenk flask or reaction vessel with a condenser

  • Nitrogen or Argon source

  • Oil bath or heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Monomer Preparation: If the DDDMA monomer contains an inhibitor (e.g., MEHQ), pass it through a column of inhibitor remover prior to use.

  • Reaction Setup: Assemble the Schlenk flask with a condenser and a magnetic stir bar.

  • Reagent Addition:

    • For bulk polymerization, add the desired amount of DDDMA to the flask.

    • For solution polymerization, dissolve DDDMA in a suitable solvent (e.g., toluene) to the desired concentration.

  • Initiator Addition: Add the thermal initiator, AIBN. A typical starting concentration is 0.1-1.0 mol% with respect to the methacrylate groups.

  • Inert Atmosphere: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 20-30 minutes while stirring. This is crucial as oxygen inhibits free-radical polymerization.

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70-80 °C for AIBN).

    • Maintain the inert atmosphere and stir the reaction mixture for the desired period (e.g., 2-24 hours). The polymerization time will depend on the desired conversion and the reaction temperature.

  • Post-Polymerization Processing:

    • Cool the reaction mixture to room temperature.

    • If polymerized in a solvent, precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane).

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

    • For bulk polymerized samples, the solid polymer can be removed from the reaction vessel.

Protocol 2: Photopolymerization of DDDMA using Camphorquinone/Amine System

Objective: To fabricate a crosslinked poly(DDDMA) network via visible light photopolymerization.

Materials:

  • This compound (DDDMA), inhibitor removed

  • Camphorquinone (CQ)

  • Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDMAB)

  • Visible light curing unit (e.g., dental curing light or LED lamp with emission in the 400-500 nm range)

  • Molds for sample preparation (e.g., silicone or Teflon molds)

  • Spatula for mixing

Procedure:

  • Monomer Preparation: Ensure the DDDMA monomer is free of inhibitors.

  • Initiator System Preparation:

    • In a light-protected container (e.g., an amber vial), add the DDDMA monomer.

    • Add camphorquinone to the monomer. A typical concentration is 0.2-1.0 wt%.

    • Add the amine co-initiator, EDMAB. The concentration is often in a similar range to CQ (e.g., 0.5-1.5 wt%).

    • Thoroughly mix the components in the dark until the initiator system is completely dissolved. A warming and vortexing step may be necessary.

  • Sample Preparation:

    • Pour the prepared resin mixture into the desired mold.

    • Ensure there are no air bubbles in the sample.

  • Photocuring:

    • Position the light source close to the surface of the resin.

    • Irradiate the sample for a specified time (e.g., 20-120 seconds). The curing time will depend on the initiator concentration, light intensity, and sample thickness. For samples thicker than 2 mm, a layered curing approach is recommended.

  • Post-Curing and Characterization:

    • Remove the cured polymer from the mold.

    • The sample is now ready for physical and mechanical characterization.

Visualizations

Chemical Structure of this compound

DDDMA_Structure Chemical Structure of this compound (DDDMA) cluster_ddma struct CH2=C(CH3)C(=O)O-(CH2)12-OC(=O)C(CH3)=CH2

Caption: Chemical structure of this compound.

General Experimental Workflow for DDDMA Polymerization

Polymerization_Workflow General Workflow for DDDMA Polymerization start Start: DDDMA Monomer inhibitor_removal Inhibitor Removal (if necessary) start->inhibitor_removal initiator_addition Add Initiator System (Thermal or Photo) inhibitor_removal->initiator_addition mixing Thorough Mixing initiator_addition->mixing polymerization Polymerization (Heating or Light Exposure) mixing->polymerization post_processing Post-Polymerization Processing (Drying, Purification) polymerization->post_processing characterization Characterization of Poly(DDDMA) post_processing->characterization end End Product characterization->end Photoinitiation_Pathway Simplified Photoinitiation with Camphorquinone (CQ) and Amine CQ Camphorquinone (CQ) Excited_CQ Excited CQ* CQ->Excited_CQ Amine Amine Co-initiator Exciplex [CQ-Amine]* Exciplex Amine->Exciplex Light Visible Light (hv) Light->CQ Absorption Excited_CQ->Exciplex Amine_Radical Amine Radical (R.) Exciplex->Amine_Radical H-abstraction CQ_Ketyl_Radical CQ Ketyl Radical Exciplex->CQ_Ketyl_Radical Monomer DDDMA Monomer Amine_Radical->Monomer Initiation Polymer Polymer Chain Growth Monomer->Polymer

References

Application Notes and Protocols for Curing 1,12-Dodecanediol Dimethacrylate (DDDMA) Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles for the curing of dimethacrylate-based composites. Specific quantitative data for composites predominantly featuring 1,12-Dodecanediol dimethacrylate (DDDMA) is limited in the current scientific literature. Therefore, the provided parameters should be considered as a starting point for optimization. It is highly recommended to perform specific studies to determine the optimal curing conditions for any novel DDDMA-based formulation.

Introduction

This compound (DDDMA) is a long-chain, flexible dimethacrylate monomer increasingly investigated for use in biomedical composites, including dental resins and bone cements. Its long aliphatic chain can impart unique properties to the final cured material, such as reduced polymerization shrinkage stress and altered mechanical characteristics, when compared to more commonly used dimethacrylates like Bis-GMA or TEGDMA.

The curing process, typically initiated by light (photopolymerization) or heat (thermal polymerization), is critical in determining the final properties of the composite, such as the degree of conversion (DC) of the monomer, mechanical strength, and biocompatibility. Incomplete polymerization can lead to the leaching of unreacted monomers, which may cause cytotoxic effects.[1][2] This document provides a guide to the key parameters influencing the curing of DDDMA-based composites and protocols for their evaluation.

Curing Parameters: A General Overview for Dimethacrylate Composites

The following tables summarize the influence of key curing parameters on the properties of dimethacrylate-based composites. This data, derived from studies on common dental monomers, can serve as a valuable reference for developing curing protocols for DDDMA-based materials.

Table 1: Influence of Photoinitiator Concentration on Curing Properties

Photoinitiator SystemConcentration (wt%)Effect on Degree of Conversion (DC)Effect on Mechanical PropertiesReference
Camphorquinone (B77051) (CQ) / Amine0.2 - 1.0DC generally increases with concentration up to a plateau.Higher DC correlates with improved hardness and flexural strength.[3]
Phenylpropanedione (PPD) / Amine0.2 - 1.0Can achieve similar DC to CQ, but may require different concentrations.May result in lower hardness compared to CQ at similar concentrations.[3]
TPO0.2 - 2.0Can lead to a faster reaction but may result in a lower depth of cure compared to CQ.Higher reactivity can influence final network structure.[4]

Table 2: Influence of Light Curing Parameters on Curing Properties

ParameterRangeEffect on Degree of Conversion (DC)Effect on Mechanical PropertiesReference
Light Intensity200 - 1200 mW/cm²Higher intensity generally increases DC, especially at shorter exposure times.Higher DC leads to improved hardness and strength.[5]
Curing Time20 - 60 secondsLonger curing time increases DC, particularly at lower light intensities.Sufficient curing time is crucial to achieve optimal mechanical properties.[6]
Wavelength400 - 500 nmMust match the absorption spectrum of the photoinitiator for efficient curing.Inefficient activation leads to poor mechanical performance.[7]

Table 3: Influence of Post-Curing Parameters on Curing Properties

ParameterRangeEffect on Degree of Conversion (DC)Effect on Mechanical PropertiesReference
Temperature80 - 130 °CPost-curing at elevated temperatures can significantly increase the final DC.Can lead to a significant improvement in flexural strength and hardness.[8]
Time15 - 120 minutesLonger post-curing times generally lead to a higher DC.The extent of improvement in mechanical properties often plateaus after a certain time.[8]

Experimental Protocols

Protocol for Sample Preparation of DDDMA-Based Composites

This protocol describes the preparation of unfilled and filled DDDMA-based resin composites for curing studies.

Materials:

  • This compound (DDDMA) monomer

  • Co-monomers (e.g., TEGDMA, UDMA, Bis-GMA) if applicable

  • Photoinitiator (e.g., Camphorquinone)

  • Co-initiator (e.g., Ethyl 4-dimethylaminobenzoate, EDMAB)

  • Inert filler particles (e.g., silanized silica, glass fillers)

  • Mixing spatula and vessel

  • Molds of desired dimensions (e.g., Teflon or stainless steel)

  • Mylar strips

  • Glass slides

Procedure:

  • Resin Matrix Preparation: In a light-protected vessel, accurately weigh and combine the DDDMA monomer, any co-monomers, photoinitiator, and co-initiator. Mix thoroughly until a homogenous solution is obtained. For unfilled resin samples, proceed to step 3.

  • Filler Incorporation: Gradually add the desired amount of filler particles to the resin matrix. Mix thoroughly with a spatula until the filler is uniformly dispersed and a paste-like consistency is achieved. To minimize void incorporation, centrifugation or vacuum mixing can be employed.

  • Molding: Place a Mylar strip on a glass slide. Place the mold on top of the Mylar strip.

  • Sample Filling: Carefully fill the mold with the prepared composite paste, avoiding air entrapment.

  • Covering: Place a second Mylar strip on top of the filled mold and press gently with another glass slide to extrude excess material and create a flat, smooth surface.

Protocol for Measuring Degree of Conversion (DC) using FTIR Spectroscopy

This protocol outlines the determination of the degree of monomer conversion using Fourier-Transform Infrared (FTIR) spectroscopy, a widely accepted method.[9]

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Light-curing unit with a calibrated output

Procedure:

  • Uncured Spectrum: Place a small amount of the uncured composite paste onto the ATR crystal and record the infrared spectrum. This will serve as the reference.

  • Curing: Remove the uncured paste. Place the prepared sample in its mold on the ATR crystal.

  • Light Activation: Position the light guide of the curing unit directly on the top glass slide and activate the light for the predetermined time and intensity.

  • Cured Spectrum: Immediately after light curing, record the FTIR spectrum of the cured sample.

  • Calculation of DC: The degree of conversion is calculated by monitoring the change in the peak height or area of the aliphatic C=C stretching vibration (typically around 1638 cm⁻¹) before and after curing, relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ if an aromatic monomer is present, or a carbonyl C=O peak around 1720 cm⁻¹).

The formula for calculating DC (%) is: DC (%) = [1 - ( (Peak Area of aliphatic C=C after curing) / (Peak Area of internal standard after curing) ) / ( (Peak Area of aliphatic C=C before curing) / (Peak Area of internal standard before curing) )] x 100

Protocol for Measuring Flexural Strength

This protocol describes the three-point bending test to determine the flexural strength of the cured composite, a key indicator of its mechanical performance.[10]

Equipment:

  • Universal testing machine with a three-point bending fixture

  • Molds for preparing bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm)

  • Calipers for precise measurement of specimen dimensions

Procedure:

  • Specimen Preparation: Prepare at least five bar-shaped specimens using the protocol described in 3.1.

  • Curing: Cure the specimens according to the optimized curing parameters. If using a light-curing unit, it may be necessary to cure the specimen from multiple overlapping positions to ensure uniform polymerization.

  • Post-Curing (if applicable): Subject the specimens to the desired post-curing protocol (heat, light, or a combination).

  • Storage: Store the cured specimens in a controlled environment (e.g., 37°C in distilled water) for 24 hours before testing.

  • Measurement: Measure the precise dimensions (width and height) of each specimen at the center using calipers.

  • Three-Point Bending Test: Place the specimen on the supports of the three-point bending fixture in the universal testing machine. Apply a load at the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • Calculation of Flexural Strength (σ): σ = (3 * F * L) / (2 * w * h²) Where:

    • F = the maximum load at fracture (N)

    • L = the span length between the supports (mm)

    • w = the width of the specimen (mm)

    • h = the height of the specimen (mm)

Visualizations

The following diagrams illustrate key workflows and relationships in the curing of DDDMA-based composites.

ExperimentalWorkflow cluster_prep Composite Preparation cluster_curing Curing Process cluster_analysis Material Characterization Monomer DDDMA Monomer Mixing Homogenous Mixing Monomer->Mixing Initiator Photoinitiator System Initiator->Mixing Filler Inert Fillers Filler->Mixing Molding Molding of Specimen Mixing->Molding LightCuring Light Curing (Intensity, Time) Molding->LightCuring PostCuring Post-Curing (Temperature, Time) LightCuring->PostCuring FTIR Degree of Conversion (FTIR) PostCuring->FTIR Mechanical Mechanical Testing (Flexural Strength) PostCuring->Mechanical Biocompatibility Biocompatibility Assays PostCuring->Biocompatibility

Caption: Experimental workflow for the preparation, curing, and characterization of DDDMA-based composites.

CuringParameters cluster_params Curing Parameters cluster_props Final Composite Properties Initiator Initiator Concentration DC Degree of Conversion Initiator->DC influences Light Light Intensity & Time Light->DC influences PostCure Post-Curing PostCure->DC influences Strength Mechanical Strength DC->Strength directly affects Biocomp Biocompatibility DC->Biocomp directly affects

References

Application of 1,12-Dodecanediol Dimethacrylate in Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) is a difunctional monomer utilized in the formulation of polymeric materials, including adhesives, coatings, and dental composites.[1] Its chemical structure, featuring a long, hydrophobic dodecane (B42187) chain and two terminal methacrylate (B99206) groups, imparts unique properties to adhesive formulations. The methacrylate functionalities enable the monomer to participate in free-radical polymerization, leading to the formation of cross-linked polymer networks.[1] The extended aliphatic chain contributes to increased flexibility, hydrophobicity, and reduced shrinkage stress in the cured adhesive.[1][2] These characteristics make DDDMA a valuable component for developing high-performance adhesives with enhanced durability and specific adhesion properties.

This document provides detailed application notes on the use of 1,12-dodecanediol dimethacrylate in adhesive formulations and protocols for the preparation and testing of such adhesives.

Application Notes

This compound is primarily incorporated into adhesive formulations as a crosslinking agent to improve the mechanical properties and durability of the cured material. Its long, flexible aliphatic backbone offers distinct advantages over shorter-chain dimethacrylates.

Key Benefits of Incorporating this compound in Adhesive Formulations:

  • Enhanced Flexibility: The 12-carbon chain of DDDMA introduces significant flexibility into the polymer network, which can improve the adhesive's resistance to mechanical stress and impact.

  • Reduced Polymerization Shrinkage: The high molecular weight of DDDMA helps to reduce volumetric shrinkage during polymerization, which in turn minimizes internal stresses at the adhesive-substrate interface and can lead to improved bond longevity.

  • Increased Hydrophobicity: The long alkyl chain imparts a hydrophobic character to the adhesive, which can improve its resistance to water sorption and hydrolytic degradation, a critical factor for adhesives used in humid environments.

  • Fast Curing: As a methacrylate monomer, DDDMA contributes to rapid curing profiles when used in free-radical polymerization systems, which is advantageous for applications requiring quick bonding.[2]

  • Improved Surface Characteristics: The use of DDDMA can lead to improved surface properties of the cured polymer matrix.[2]

Applications:

The properties of this compound make it a suitable component for a variety of adhesive applications, including:

  • Dental Adhesives and Restoratives: DDDMA is used in dental composites and adhesives to enhance their durability and reduce shrinkage stress upon curing.

  • Structural Adhesives: Its ability to improve flexibility and impact resistance makes it a candidate for use in structural adhesives for bonding metals, plastics, and composites.

  • Sealants: The flexibility and hydrophobicity imparted by DDDMA are beneficial for sealant applications.[2]

  • Specialty Polymers: DDDMA is used as a hydrophobic crosslinking monomer for various specialty polymers.[3]

Data Presentation

The following tables summarize the physical and chemical properties of this compound and its performance in a dental restorative formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 72829-09-5[1]
Molecular Formula C20H34O4[1]
Molecular Weight 338.49 g/mol
Appearance Colorless to light yellow clear liquid
Purity >93.0% (GC)
Inhibitor MEHQ (Monomethyl ether hydroquinone)

Experimental Protocols

The following protocols describe the preparation of a methacrylate-based adhesive formulation and the subsequent testing of its bond strength. These protocols are based on established standards and can be adapted for specific research needs.

Protocol 1: Preparation of a Methacrylate-Based Adhesive Formulation

This protocol outlines the preparation of a simple, experimental two-part chemically cured methacrylate adhesive. The concentration of this compound can be varied to study its effect on adhesive properties.

Materials:

  • Part A (Base Resin):

    • Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA)

    • Triethylene glycol dimethacrylate (TEGDMA)

    • This compound (DDDMA)

    • N,N-Dimethyl-p-toluidine (DMPT) (accelerator)

  • Part B (Catalyst):

    • Bisphenol A glycidyl dimethacrylate (BisGMA)

    • Triethylene glycol dimethacrylate (TEGDMA)

    • Benzoyl peroxide (BPO) (initiator)

  • Mixing spatulas

  • Weighing paper/boats

  • Opaque mixing containers

Procedure:

  • Prepare Part A (Base Resin):

    • In an opaque container, combine BisGMA and TEGDMA in the desired ratio (e.g., 60:40 by weight).

    • Add the desired weight percentage of this compound to the BisGMA/TEGDMA mixture.

    • Thoroughly mix the monomers until a homogeneous solution is obtained.

    • Add the accelerator (DMPT) at a concentration of approximately 0.5-2.0% by weight of the total monomer mixture.

    • Mix thoroughly until the accelerator is completely dissolved.

  • Prepare Part B (Catalyst):

    • In a separate opaque container, combine BisGMA and TEGDMA in the same ratio as in Part A.

    • Add the initiator (BPO) at a concentration of approximately 0.5-2.0% by weight of the total monomer mixture.

    • Mix thoroughly until the initiator is completely dissolved.

  • Storage:

    • Store Part A and Part B in separate, well-sealed, opaque containers, protected from light and heat to prevent premature polymerization.

Note: The ratios of the base monomers (BisGMA, TEGDMA) and the concentration of DDDMA, accelerator, and initiator can be systematically varied to optimize the adhesive properties for a specific application.

Protocol 2: Evaluation of Adhesive Bond Strength

This protocol describes the determination of shear bond strength using a single-lap-joint specimen, based on ASTM D1002.

Equipment:

  • Universal testing machine with a suitable load cell

  • Vise grips or self-tightening grips

  • Substrate materials for bonding (e.g., metal, plastic, or composite coupons)

  • Abrasive paper (e.g., 240-grit silicon carbide)

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Applicator for the adhesive

  • Fixtures to maintain alignment and bond line thickness during curing

Procedure:

  • Substrate Preparation:

    • Cut the substrate materials into rectangular coupons of standard dimensions (e.g., as specified in ASTM D1002).

    • Clean the bonding surfaces of the coupons with a solvent to remove any grease or contaminants.

    • Abrade the bonding surfaces with abrasive paper to create a fresh, rough surface for bonding.

    • Clean the surfaces again with the solvent to remove any debris from abrading.

    • Allow the substrates to dry completely.

  • Adhesive Application and Curing:

    • Mix equal parts of Part A (Base Resin) and Part B (Catalyst) from Protocol 1 until a uniform mixture is achieved.

    • Apply a thin, uniform layer of the mixed adhesive to the prepared surface of one coupon.

    • Place the second coupon over the adhesive-coated area to form a single-lap joint with a defined overlap area.

    • Use fixtures to ensure proper alignment and to maintain a consistent bond line thickness.

    • Allow the adhesive to cure at room temperature for 24 hours, or as determined by the formulation's curing profile.

  • Bond Strength Testing:

    • Mount the cured single-lap-joint specimen in the grips of the universal testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min as per ASTM D1002).

    • Record the maximum load at which the bond fails.

    • Calculate the shear strength by dividing the maximum load by the bond area.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the workflow for adhesive bond strength testing.

G cluster_DDDMA This compound (DDDMA) Structure DDDMA_structure CH2=C(CH3)-C(=O)-O-(CH2)12-O-C(=O)-C(CH3)=CH2 G cluster_workflow Adhesive Bond Strength Testing Workflow prep_substrate Substrate Preparation (Cleaning and Abrading) mix_adhesive Mix Adhesive Components (Part A + Part B) prep_substrate->mix_adhesive apply_adhesive Apply Adhesive to Substrate mix_adhesive->apply_adhesive assemble_joint Assemble Single-Lap Joint apply_adhesive->assemble_joint cure_adhesive Cure Adhesive (e.g., 24h at Room Temp) assemble_joint->cure_adhesive tensile_test Tensile Testing (ASTM D1002) cure_adhesive->tensile_test analyze_data Data Analysis (Calculate Shear Strength) tensile_test->analyze_data

References

Application Notes: Enhancing Polymer Flexibility with 1,12-Dodecanediol Dimethacrylate (DDDMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a long-chain difunctional monomer increasingly utilized to impart flexibility to cross-linked polymer networks. Its defining feature is a 12-carbon aliphatic chain that, when incorporated into a polymer backbone, acts as a flexible spacer between methacrylate (B99206) groups. This molecular architecture allows for greater chain mobility, resulting in polymers with reduced stiffness and enhanced elasticity. These properties are particularly valuable in the development of advanced materials for biomedical applications, including flexible dental resins and controlled-release drug delivery systems.

Mechanism of Flexibility Enhancement

DDDMA is a di-functional monomer that can be copolymerized with other monomers using free radical polymerization to form cross-linked networks. The flexibility of the resulting polymer is primarily attributed to the long, hydrophobic dodecane (B42187) chain of DDDMA. This extended aliphatic segment increases the molecular mobility within the polymer structure, allowing it to bend and deform more readily under stress.

The incorporation of DDDMA into a polymer matrix can significantly influence its mechanical properties. Generally, as the concentration of DDDMA increases, a decrease in the Young's modulus and an increase in the elongation at break are observed, indicating a more flexible and less brittle material.

Applications in Drug Development

The flexibility imparted by DDDMA is advantageous in the design of drug delivery vehicles. Flexible polymer matrices can better accommodate changes in volume during drug loading and release, and their deformability can be beneficial for applications requiring conformal contact with tissues. For instance, DDDMA can be a key component in the formulation of flexible microparticles or implants for sustained drug release.

Experimental Protocols

Protocol 1: Synthesis of a Flexible Methacrylate-Based Copolymer via Photopolymerization

This protocol describes the preparation of a flexible copolymer film by incorporating DDDMA into a methacrylate-based resin, suitable for applications such as flexible coatings or drug-eluting films.

Materials:

  • This compound (DDDMA)

  • Methyl methacrylate (MMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Inhibitor remover column

  • Glass slides

  • Spacers (e.g., 0.5 mm thickness)

  • UV curing lamp (365 nm)

Procedure:

  • Monomer Preparation: Pass both DDDMA and MMA through an inhibitor remover column to remove any polymerization inhibitors.

  • Formulation Preparation: In a light-protected vial, prepare monomer formulations with varying weight percentages of DDDMA and MMA (e.g., 0%, 10%, 20%, 30% DDDMA).

  • Initiator Addition: To each formulation, add the photoinitiator at a concentration of 0.5 wt%. Ensure complete dissolution by gentle mixing in the dark.

  • Mold Assembly: Place spacers on a clean glass slide. Position a second glass slide on top to create a mold of defined thickness.

  • Filling the Mold: Carefully inject the monomer formulation into the mold, ensuring no air bubbles are trapped.

  • Photopolymerization: Expose the mold to a UV curing lamp for a specified time (e.g., 10 minutes) to ensure complete polymerization. The exact time may need to be optimized based on the lamp intensity and formulation.

  • Sample Removal: After curing, carefully disassemble the mold to retrieve the flexible polymer film.

  • Post-Curing: To ensure complete reaction of the monomers, post-cure the films in an oven at a temperature slightly above the glass transition temperature (if known) for 1-2 hours.

Protocol 2: Mechanical Testing of Flexible Polymer Films

This protocol outlines the procedure for characterizing the mechanical properties of the synthesized flexible polymer films using a universal testing machine.

Equipment:

  • Universal testing machine with a suitable load cell

  • Calipers for precise dimensional measurements

  • Sample cutting die (dog-bone shape, according to ASTM D638)

Procedure:

  • Sample Preparation: Cut the synthesized polymer films into a standardized dog-bone shape using the cutting die.

  • Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.

  • Tensile Testing:

    • Secure the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Young's Modulus: Calculate the slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: Determine the maximum stress the sample withstands before fracturing.

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture relative to its initial length.

Data Presentation

The following table summarizes the expected trend in mechanical properties of a methacrylate-based polymer with increasing concentrations of DDDMA.

DDDMA Concentration (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
0HighHighLow
10
20↓↓↓↓↑↑
30↓↓↓↓↓↓↑↑↑

Note: The arrows indicate the expected trend (↓ decrease, ↑ increase). Actual values will depend on the specific comonomer and polymerization conditions.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization MonomerPrep Monomer Preparation (Inhibitor Removal) Formulation Formulation Preparation (DDDMA + Comonomer + Initiator) MonomerPrep->Formulation Molding Mold Assembly and Filling Formulation->Molding Curing Photopolymerization (UV Curing) Molding->Curing PostCuring Post-Curing Curing->PostCuring SamplePrep Sample Preparation (Dog-bone cutting) PostCuring->SamplePrep Flexible Polymer Film Testing Tensile Testing (Universal Testing Machine) SamplePrep->Testing DataAnalysis Data Analysis (Young's Modulus, Tensile Strength, Elongation at Break) Testing->DataAnalysis G cluster_properties Molecular and Bulk Properties DDDMA This compound (DDDMA) LongChain Long Aliphatic Chain DDDMA->LongChain IncreasedMobility Increased Polymer Chain Mobility LongChain->IncreasedMobility ReducedStiffness Reduced Stiffness (Lower Young's Modulus) IncreasedMobility->ReducedStiffness IncreasedElasticity Increased Elasticity (Higher Elongation at Break) IncreasedMobility->IncreasedElasticity

Application Notes and Protocols for Incorporating 1,12-Dodecanediol Dimethacrylate in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a long-chain, difunctional monomer increasingly utilized in the development of advanced biomaterials. Its characteristic structure, featuring a hydrophobic 12-carbon aliphatic chain and two terminal methacrylate (B99206) groups, imparts unique properties to polymers, including enhanced flexibility, hydrophobicity, and the ability to form cross-linked networks via free radical polymerization.[1] These attributes make DDDMA a versatile building block for a range of biomedical applications, including tissue engineering scaffolds, drug delivery vehicles, and dental restorative materials.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of DDDMA in biomaterials, with a focus on data-driven insights and practical methodologies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DDDMA is essential for its effective application in biomaterial design.

PropertyValueReference
Chemical Formula C₂₀H₃₄O₄[1]
Molecular Weight 338.49 g/mol
Appearance Colorless to light yellow liquid
Functionality Difunctional methacrylate[1]
Key Feature Long hydrophobic dodecane (B42187) chain[1]

Applications and Experimental Protocols

Tissue Engineering Scaffolds

DDDMA is a valuable component in the fabrication of porous scaffolds for tissue engineering, where its flexibility and biocompatibility can be leveraged to create environments conducive to cell growth and tissue regeneration. Photopolymerization is a common technique for creating precisely defined scaffold architectures.[3][4][5]

This protocol describes the fabrication of a porous DDDMA-based scaffold using a salt-leaching technique.[6][7]

Materials:

  • This compound (DDDMA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Co-monomer (e.g., poly(ethylene glycol) dimethacrylate, PEGDA) (optional, to tailor hydrophilicity and mechanical properties)

  • Sodium chloride (NaCl), sieved to desired particle size range (e.g., 100-200 µm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV curing system (365 nm)

Procedure:

  • Resin Formulation: Prepare the photocurable resin by mixing DDDMA with the photoinitiator (e.g., 1 wt% DMPA). If using a co-monomer, mix DDDMA and PEGDA at the desired molar ratio before adding the photoinitiator.

  • Composite Preparation: Gradually add sieved NaCl particles to the resin mixture while stirring until a homogeneous paste is formed. The salt-to-resin ratio will determine the final porosity of the scaffold. A common starting point is a 4:1 mass ratio of salt to resin.

  • Molding and Curing: Cast the composite paste into a mold of the desired shape and dimensions. Expose the mold to UV light for a sufficient duration to ensure complete polymerization. Curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.

  • Salt Leaching: After curing, immerse the solid composite in a large volume of deionized water or PBS to leach out the NaCl particles. Change the water/PBS periodically (e.g., every 12 hours) for 2-3 days to ensure complete salt removal.

  • Drying and Sterilization: Lyophilize the scaffold to remove water. Sterilize the scaffold using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before cell culture experiments.

Characterization:

  • Morphology: Use scanning electron microscopy (SEM) to visualize the pore structure and interconnectivity.

  • Porosity: Determine the porosity using methods such as liquid displacement or micro-computed tomography (µCT).

  • Mechanical Properties: Perform compression tests to determine the compressive modulus and strength of the scaffold.

Experimental Workflow for Scaffold Fabrication

A Resin Formulation (DDDMA + Photoinitiator) B Add Sieved NaCl (Porogen) A->B C Mold Composite Paste B->C D UV Photopolymerization C->D E Salt Leaching (in Water/PBS) D->E F Lyophilization E->F G Sterilization F->G H Porous Scaffold G->H

Caption: Workflow for DDDMA-based scaffold fabrication.

Drug Delivery Systems

The hydrophobic nature of the dodecane chain in DDDMA makes it suitable for encapsulating hydrophobic drugs within polymer networks. By copolymerizing DDDMA with hydrophilic monomers, amphiphilic hydrogels can be created for controlled drug release.

This protocol outlines the synthesis of DDDMA-containing nanoparticles for drug encapsulation and release studies, adapted from general nanoparticle synthesis methods.[8][9][10]

Materials:

  • This compound (DDDMA)

  • Hydrophilic co-monomer (e.g., N,N'-dimethylaminoethyl methacrylate, DMAEMA)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Hydrophobic drug

  • Dialysis membrane (MWCO appropriate for the drug)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution: Prepare a solution of DDDMA, the hydrophilic co-monomer, and the hydrophobic drug in a suitable organic solvent.

  • Aqueous Solution: Prepare an aqueous solution containing the surfactant.

  • Emulsion Polymerization: Add the monomer solution to the aqueous solution under high-speed stirring or sonication to form a miniemulsion.

  • Polymerization: Heat the emulsion to the desired reaction temperature and add the initiator to start the polymerization. Continue the reaction for several hours.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and free drug.

  • Characterization:

    • Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the nanoparticle size, polydispersity index (PDI), and surface charge.

    • Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) after lysing the nanoparticles.

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Release Study: Place the dialysis bag in a container with a known volume of PBS (pH 7.4) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Drug Release and Analysis Workflow

A Drug-Loaded Nanoparticles in Dialysis Bag B Immersion in PBS (37°C) A->B C Periodic Sampling of Release Medium B->C D Drug Quantification (e.g., UV-Vis, HPLC) C->D E Calculate Cumulative Release D->E F Kinetic Model Fitting E->F

Caption: In vitro drug release and kinetic analysis workflow.

Dental Materials

DDDMA is incorporated into dental resin composites to enhance their mechanical properties and reduce polymerization shrinkage. Its long, flexible chain can help to toughen the polymer network.

While specific data for DDDMA-based dental composites is limited in the reviewed literature, studies on similar dimethacrylate resins provide valuable insights. The flexural strength and modulus are critical parameters for the performance of dental restoratives. For instance, commercial resin composites exhibit a wide range of flexural strengths, typically from 80 MPa to over 160 MPa, depending on the filler content and monomer composition.[12][13][14]

MaterialFlexural Strength (MPa)Flexural Modulus (GPa)Reference
Universal Nanofilled CompositeIntermediary resultsIntermediary results[14][15]
Universal Hybrid CompositesStatistically different resultsStatistically different results[14][15]
Microfine CompositeLowest mechanical propertiesLowest mechanical properties[14][15]

It is generally observed that the filler content significantly influences the flexural strength and modulus of elasticity of resin composites.[14][15]

Biocompatibility Assessment

The biocompatibility of DDDMA-based materials is a critical consideration for their use in biomedical applications. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the effect of materials on cell viability and proliferation.

This protocol describes a standard MTT assay to evaluate the cytotoxicity of a DDDMA-based biomaterial on a fibroblast cell line (e.g., L929).[16][17][18][19][20]

Materials:

  • L929 fibroblast cell line

  • DDDMA-based material (e.g., cured polymer disc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Material Exposure: Place sterilized samples of the DDDMA-based material in direct contact with the cells in the wells, or prepare extracts of the material by incubating it in culture medium and then adding the extracts to the cells. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the cells with the material or its extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the material/extracts and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability (often considered >30%) indicates a cytotoxic effect.

Cell Viability Assessment Workflow

A Seed Cells in 96-well Plate B Expose Cells to DDDMA-based Material A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate % Cell Viability G->H

Caption: MTT assay workflow for cytotoxicity testing.

Degradation Studies

The degradation profile of a biomaterial is crucial for its intended application, particularly in tissue engineering and drug delivery, where a controlled degradation rate is often desired.

In Vitro Hydrolytic Degradation

This protocol describes a method to assess the in vitro hydrolytic degradation of a DDDMA-based hydrogel by measuring its mass loss over time.[21][22]

Materials:

  • DDDMA-based hydrogel samples of known initial dry weight (W₀)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Prepare disc-shaped hydrogel samples and lyophilize them to determine their initial dry weight (W₀).

  • Incubation: Immerse each hydrogel sample in a known volume of PBS in a sealed container and place it in an incubator at 37°C.

  • Mass Measurement: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the PBS, gently blot to remove excess surface water, and record the wet weight.

  • Drying: Lyophilize the samples to a constant weight to determine the dry weight at that time point (Wt).

  • Data Analysis: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W₀ - Wt) / W₀] x 100

Enzymatic Degradation

The ester linkages in DDDMA are susceptible to enzymatic hydrolysis, which can be a significant factor in the in vivo degradation of biomaterials. Esterases, such as cholesterol esterase, are present in bodily fluids and can accelerate the degradation of methacrylate-based polymers.[23][24][25][26]

This protocol outlines a method to evaluate the enzymatic degradation of a DDDMA-based polymer.

Materials:

  • DDDMA-based polymer samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Esterase solution (e.g., cholesterol esterase from porcine pancreas)

  • Incubator at 37°C

Procedure:

  • Sample Incubation: Incubate pre-weighed polymer samples in PBS containing a known concentration of the esterase at 37°C. A control group should be incubated in PBS without the enzyme.

  • Analysis of Degradation Products: At various time points, analyze the incubation medium for the presence of degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Analysis of Polymer: Analyze the remaining polymer samples for changes in molecular weight (using Gel Permeation Chromatography - GPC), chemical structure (using Fourier-Transform Infrared Spectroscopy - FTIR), and surface morphology (using SEM).

Cellular Signaling Pathways

The interaction of biomaterials with cells can trigger a cascade of intracellular signaling events that influence cell behavior, including adhesion, proliferation, differentiation, and inflammation. While direct evidence for the effect of DDDMA on specific signaling pathways is currently limited in the literature, it is known that other methacrylate monomers can induce cellular responses. For example, 2-hydroxyethyl methacrylate (HEMA) has been shown to induce an inflammatory response in human gingival fibroblasts, modulated by the production of reactive oxygen species (ROS) and an increase in TNF-α and COX-2 gene expression.[1]

Given that long-chain fatty acids and their derivatives can influence cellular signaling, it is plausible that DDDMA or its degradation products could interact with pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes. Further research is warranted to elucidate the specific signaling pathways affected by DDDMA-based biomaterials.

Potential Signaling Pathway for Investigation

DDDMA DDDMA or Degradation Products Receptor Cell Surface Receptor DDDMA->Receptor Interaction MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response Gene Expression

Caption: Hypothetical MAPK signaling pathway activation by DDDMA.

Conclusion

This compound is a promising monomer for the development of a wide range of biomaterials. Its unique combination of a long, flexible hydrophobic chain and polymerizable methacrylate groups allows for the tuning of mechanical properties, degradation kinetics, and drug release profiles. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of DDDMA in their specific applications. Further investigation into the biocompatibility of DDDMA at the cellular and molecular level, particularly its influence on signaling pathways, will be crucial for its successful translation into clinical use.

References

Application Notes and Protocols: 1,12-Dodecanediol Dimethacrylate (D3MA) for Sealants and Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,12-dodecanediol (B52552) dimethacrylate (D3MA) in dental sealants and composites. This document outlines the effects of D3MA on the material's properties, detailed experimental protocols for evaluation, and relevant testing workflows.

Introduction to 1,12-Dodecanediol Dimethacrylate (D3MA)

This compound (D3MA), also known as DDDMA, is a long-chain dimethacrylate monomer that can be incorporated into the resin matrix of dental sealants and composites.[1] Its chemical structure, featuring a flexible C12 aliphatic chain, imparts specific properties to the final material, such as reduced viscosity of the uncured resin and increased flexibility of the cured polymer network. These characteristics can be advantageous in tuning the handling properties, polymerization kinetics, and mechanical performance of dental restorative materials.

Key Properties and Effects of D3MA Incorporation

The addition of D3MA to dental composite formulations can influence several key properties. The following tables summarize the expected trends based on the principles of polymer chemistry and data from studies on similar long-chain dimethacrylate monomers.

Table 1: Influence of D3MA on Resin and Composite Properties

PropertyExpected Effect of D3MA AdditionRationale
Viscosity DecreaseThe long, flexible aliphatic chain of D3MA increases the free volume between polymer chains, reducing intermolecular forces and thus the viscosity of the uncured resin mixture.[2]
Degree of Conversion (DC) May Increase or DecreaseA lower viscosity can enhance monomer mobility, potentially leading to a higher DC. However, the lower concentration of reactive methacrylate (B99206) groups per unit volume might also lead to a decrease. The final effect depends on the overall formulation.[3]
Polymerization Shrinkage DecreaseAs a larger monomer, D3MA has fewer methacrylate groups per unit volume compared to smaller monomers. This leads to a lower cross-linking density and consequently, reduced volumetric shrinkage during polymerization.[4]
Flexural Strength DecreaseThe increased flexibility and lower cross-link density imparted by D3MA can lead to a reduction in the material's stiffness and flexural strength.
Flexural Modulus DecreaseSimilar to flexural strength, the increased flexibility of the polymer network results in a lower modulus of elasticity.[5]
Water Sorption May IncreaseThe presence of the long, hydrophobic dodecanediol (B3190140) chain can decrease water sorption. However, a lower cross-linking density might create more space for water molecules to penetrate, potentially increasing sorption. The net effect is formulation-dependent.[6]
Solubility May IncreaseA lower degree of conversion and a less tightly cross-linked network can lead to a higher elution of unreacted monomers, thereby increasing solubility.[6]

Experimental Protocols

Detailed methodologies for evaluating the key properties of dental composites containing D3MA are provided below, based on ISO standards and common laboratory practices.

Flexural Strength and Modulus Testing

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.

Objective: To determine the flexural strength and flexural modulus of a dental composite.

Materials and Equipment:

  • Rectangular mold (25 mm x 2 mm x 2 mm)

  • Dental composite material

  • Mylar strips

  • Glass slides

  • Light-curing unit (calibrated)

  • Universal testing machine with a three-point bending fixture

  • Micrometer

Procedure:

  • Place a Mylar strip on a glass slide and position the mold on top.

  • Fill the mold with the dental composite, taking care to avoid voids.

  • Place a second Mylar strip and glass slide on top and press to extrude excess material.

  • Light-cure the specimen through the glass slide according to the manufacturer's instructions, typically in overlapping sections to ensure complete polymerization.

  • Remove the specimen from the mold and lightly polish the edges to remove any flash.

  • Measure the dimensions (width and height) of the specimen at three points along its length using a micrometer and calculate the average.

  • Mount the specimen on the three-point bending fixture of the universal testing machine with a support span of 20 mm.

  • Apply a load at a crosshead speed of 0.75 mm/min until the specimen fractures.

  • Record the fracture load (F) in Newtons.

  • Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h^2) where:

    • F is the fracture load (N)

    • l is the span between the supports (20 mm)

    • b is the width of the specimen (mm)

    • h is the height of the specimen (mm)

  • The flexural modulus can be determined from the slope of the initial linear portion of the load-deflection curve.

Water Sorption and Solubility Testing

This protocol is based on the ISO 4049 standard.

Objective: To determine the amount of water absorbed by and leached from a dental composite.

Materials and Equipment:

  • Disc-shaped mold (15 mm diameter x 1 mm height)

  • Dental composite material

  • Mylar strips

  • Glass slides

  • Light-curing unit

  • Analytical balance (accurate to 0.01 mg)

  • Desiccator with fresh silica (B1680970) gel

  • Incubator at 37 °C

  • Distilled water

  • Watertight containers

Procedure:

  • Prepare at least five disc-shaped specimens using the mold, Mylar strips, and glass slides, as described for the flexural strength specimens.

  • Light-cure the specimens from both sides.

  • Place the specimens in a desiccator at 37 °C. After 22 hours, move them to another desiccator at 23 °C for 2 hours.

  • Weigh each specimen on the analytical balance. Repeat this cycle until a constant mass (m1) is obtained (i.e., the mass change between two consecutive weighings is less than 0.1 mg).

  • Immerse each specimen in a separate container with 10 mL of distilled water at 37 °C for 7 days.

  • After 7 days, remove the specimens from the water, blot them dry with a paper towel, wave them in the air for 15 seconds, and weigh them within one minute to obtain the wet mass (m2).

  • Return the specimens to the desiccator and repeat the drying and weighing cycle described in step 4 until a constant mass (m3) is reached.

  • Calculate the volume (V) of each specimen in mm³ from its mean diameter and thickness.

  • Calculate the water sorption (Wsp) in µg/mm³ using the formula: Wsp = (m2 - m3) / V

  • Calculate the water solubility (Wsl) in µg/mm³ using the formula: Wsl = (m1 - m3) / V

Degree of Conversion (DC) Measurement

This protocol utilizes Fourier Transform Infrared (FTIR) Spectroscopy.

Objective: To determine the percentage of monomer conversion in a cured dental composite.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dental composite material

  • Mylar strip

  • Light-curing unit

Procedure:

  • Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer.

  • Cover the paste with a Mylar strip to prevent the formation of an air-inhibited layer.

  • Record the FTIR spectrum of the uncured material. The spectrum should show a distinct peak for the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak, typically an aromatic C=C bond, at around 1608 cm⁻¹.

  • Light-cure the specimen directly on the ATR crystal for the recommended time.

  • Immediately after curing, record the FTIR spectrum of the cured material.

  • The degree of conversion (DC) is calculated based on the change in the ratio of the absorbance peak heights of the aliphatic and aromatic C=C bonds before and after curing. The formula is: DC (%) = [1 - ( (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured) )] * 100

Biocompatibility Assessment

Biocompatibility testing should follow a tiered approach as outlined in ISO 10993 and ISO 7405 standards.

Objective: To evaluate the potential biological risks of the dental composite.

Initial In Vitro Tests:

  • Cytotoxicity (ISO 10993-5): This is a primary test to assess the general toxicity of the material.

    • Protocol Summary: Extracts of the cured composite material are prepared by incubating it in a cell culture medium. These extracts are then applied to cultured cells (e.g., human gingival fibroblasts or L929 mouse fibroblasts). Cell viability is assessed after a specific incubation period using methods like the MTT assay or by observing cell morphology. A material is generally considered non-cytotoxic if cell viability remains above 70% compared to a negative control.

  • Genotoxicity (ISO 10993-3): Assesses the potential for the material to cause genetic damage. Tests like the Ames test (for mutagenicity) and the micronucleus assay (for clastogenicity) are commonly used.

  • Sensitization (ISO 10993-10): Evaluates the potential of leachable components to cause an allergic reaction. In vitro methods like the Direct Peptide Reactivity Assay (DPRA) can be used as a screening tool.

Further Testing (if required based on initial results and intended application):

  • Irritation (ISO 10993-10): In vivo tests on animal models (e.g., rabbit oral mucosa) to assess for inflammation and irritation.

  • Implantation (ISO 10993-6): For materials in long-term contact with tissue, implantation studies in animals are conducted to evaluate the local tissue response over time.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Experimental_Workflow_Flexural_Strength start Start prep Prepare Specimen (25x2x2 mm) start->prep cure Light-Cure Specimen prep->cure measure Measure Dimensions cure->measure test Three-Point Bending Test measure->test calculate Calculate Flexural Strength & Modulus test->calculate end End calculate->end

Caption: Workflow for Flexural Strength and Modulus Testing.

Experimental_Workflow_Water_Sorption start Start prep Prepare Disc Specimens start->prep cure Light-Cure Specimens prep->cure dry1 Dry to Constant Mass (m1) cure->dry1 immerse Immerse in Water (7 days, 37°C) dry1->immerse weigh_wet Weigh Wet Mass (m2) immerse->weigh_wet dry2 Dry to Constant Mass (m3) weigh_wet->dry2 calculate Calculate Sorption & Solubility dry2->calculate end End calculate->end

Caption: Workflow for Water Sorption and Solubility Testing.

Experimental_Workflow_Degree_of_Conversion start Start uncured_scan FTIR Scan of Uncured Sample start->uncured_scan cure Light-Cure Sample on ATR uncured_scan->cure cured_scan FTIR Scan of Cured Sample cure->cured_scan calculate Calculate Degree of Conversion cured_scan->calculate end End calculate->end

Caption: Workflow for Degree of Conversion Measurement via FTIR.

Biocompatibility_Testing_Pathway start Material Formulation in_vitro In Vitro Testing (ISO 10993-5, -3, -10) start->in_vitro pass1 Pass? in_vitro->pass1 in_vivo In Vivo Testing (ISO 10993-6, -10) pass1->in_vivo Yes fail Reformulate/ Redesign pass1->fail No pass2 Pass? in_vivo->pass2 clinical Clinical Trials pass2->clinical Yes pass2->fail No market Market Approval clinical->market

Caption: Tiered Biocompatibility Testing Pathway.

References

Application Notes and Protocols for Measuring the Degree of Conversion in 1,12-Dodecanediol Dimethacrylate (D4MA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (D4MA) is a long-chain aliphatic dimethacrylate monomer that, upon polymerization, forms a cross-linked polymer network. The extent of this polymerization, known as the degree of conversion (DC), is a critical parameter that dictates the final physicochemical properties of the polymer, including its mechanical strength, degradation rate, and biocompatibility. In drug delivery applications, the degree of conversion can influence the release kinetics of encapsulated therapeutic agents. Therefore, accurate measurement of the DC is essential for quality control, material characterization, and the development of novel polymer-based drug delivery systems.

This document provides detailed application notes and experimental protocols for determining the degree of conversion of D4MA polymers using three common analytical techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Differential Scanning Calorimetry (DSC).

Methods for Determining Degree of Conversion

The degree of conversion in dimethacrylate polymers is determined by quantifying the percentage of vinyl double bonds (C=C) from the methacrylate (B99206) groups that have been converted into single bonds (C-C) during polymerization. Several techniques can be employed for this purpose, with FTIR, Raman, and DSC being the most prevalent.

Comparison of Techniques
TechniquePrincipleSample PreparationKey AdvantagesKey Limitations
FTIR Spectroscopy Measures the decrease in the vibrational absorbance of the methacrylate C=C bond.Thin films, KBr pellets, or Attenuated Total Reflectance (ATR).High sensitivity, relatively fast, and widely available.Sample thickness can be critical for transmission methods; water absorption can interfere.
Raman Spectroscopy Measures the decrease in the inelastic scattering intensity of the methacrylate C=C bond.Minimal to no sample preparation required.Non-destructive, not sensitive to water, can analyze bulk samples.Can be affected by sample fluorescence; may have lower signal-to-noise than FTIR.
DSC Measures the heat released during the exothermic polymerization reaction.Small amount of sample in a sealed pan.Provides thermodynamic data; can be used for both photopolymerization and thermal polymerization studies.Indirect measurement of conversion; requires knowledge of the theoretical heat of polymerization.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for determining the degree of conversion in dental composites and other polymeric materials.[1] The method is based on monitoring the change in the absorption intensity of the aliphatic C=C stretching vibration of the methacrylate group, typically found around 1637 cm⁻¹.[2] Since D4MA is an aliphatic monomer and lacks an aromatic ring, an internal standard is necessary to account for variations in sample thickness and instrument conditions. The carbonyl (C=O) stretching vibration, typically found around 1715-1720 cm⁻¹, can be used as an internal standard as its concentration should remain constant during polymerization.[3] However, it should be noted that using the C=O band as an internal standard may sometimes lead to underestimated DC values.[3]

Protocol for Degree of Conversion Measurement of D4MA Polymer by FTIR

  • Sample Preparation:

    • Uncured Sample: Prepare a mixture of the D4MA monomer with the desired photoinitiator (e.g., 0.5 wt% camphorquinone (B77051) and 1 wt% ethyl 4-dimethylaminobenzoate). Place a small drop of the uncured monomer mixture between two polyethylene (B3416737) films and press to create a thin, uniform film.

    • Cured Sample: Place the thin film of the uncured monomer on the FTIR sample holder and polymerize it using a light-curing unit for a specified time (e.g., 40 seconds).

  • FTIR Analysis:

    • Record the FTIR spectrum of the uncured monomer mixture. This will serve as the reference spectrum.

    • Record the FTIR spectrum of the cured polymer sample under the same conditions.

    • Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Determine the absorbance peak height or area of the aliphatic C=C stretching vibration at approximately 1637 cm⁻¹ and the C=O stretching vibration at approximately 1720 cm⁻¹ for both the uncured monomer and the cured polymer.

    • The degree of conversion (DC) is calculated using the following equation:

      DC (%) = [1 - ( (A_C=C / A_C=O)_polymer / (A_C=C / A_C=O)_monomer )] x 100

      Where:

      • (A_C=C / A_C=O)_polymer is the ratio of the absorbance of the C=C peak to the C=O peak in the cured polymer.

      • (A_C=C / A_C=O)_monomer is the ratio of the absorbance of the C=C peak to the C=O peak in the uncured monomer.

Workflow for FTIR Analysis of Degree of Conversion

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Monomer D4MA Monomer + Initiator Uncured Uncured Sample (Thin Film) Monomer->Uncured Cured Cured Polymer (Light Curing) Uncured->Cured FTIR_Uncured Record FTIR Spectrum of Uncured Sample Uncured->FTIR_Uncured FTIR_Cured Record FTIR Spectrum of Cured Sample Cured->FTIR_Cured Measure_Peaks Measure Peak Areas (C=C and C=O) FTIR_Uncured->Measure_Peaks FTIR_Cured->Measure_Peaks Calculate_DC Calculate Degree of Conversion Measure_Peaks->Calculate_DC

Caption: Workflow for determining the degree of conversion using FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique for determining the degree of conversion.[4] Similar to FTIR, it monitors the decrease in the intensity of the C=C stretching band of the methacrylate group (around 1640 cm⁻¹). A key advantage of Raman spectroscopy is the minimal sample preparation required. For aliphatic systems like D4MA, a stable band that does not change during polymerization, such as a C-H bending or a C-O-C stretching mode, can be used as an internal standard.

Protocol for Degree of Conversion Measurement of D4MA Polymer by Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the uncured D4MA monomer mixture on a glass slide.

    • For the cured sample, polymerize the monomer directly on the glass slide using a light-curing unit for a specified duration.

  • Raman Analysis:

    • Acquire the Raman spectrum of the uncured monomer.

    • Acquire the Raman spectrum of the cured polymer at the same position.

    • Use a laser with an appropriate wavelength (e.g., 785 nm) to minimize fluorescence.

    • Collect spectra over a suitable range (e.g., 400-1800 cm⁻¹) with sufficient acquisition time and laser power to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the methacrylate C=C stretching vibration (~1640 cm⁻¹) and a suitable internal standard peak (e.g., C-H bending around 1450 cm⁻¹).

    • Calculate the ratio of the intensities (peak heights or areas) of the C=C peak to the internal standard peak for both the uncured and cured samples.

    • The degree of conversion (DC) is calculated using the following formula:

      DC (%) = [1 - ( (I_C=C / I_standard)_polymer / (I_C=C / I_standard)_monomer )] x 100

      Where:

      • (I_C=C / I_standard)_polymer is the intensity ratio in the cured polymer.

      • (I_C=C / I_standard)_monomer is the intensity ratio in the uncured monomer.

Workflow for Raman Spectroscopy Analysis of Degree of Conversion

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing Monomer Uncured D4MA Monomer Mixture Polymer Cured D4MA Polymer Monomer->Polymer Light Curing Raman_Monomer Acquire Raman Spectrum of Monomer Monomer->Raman_Monomer Raman_Polymer Acquire Raman Spectrum of Polymer Polymer->Raman_Polymer Peak_Ratio Calculate Intensity Ratios (C=C / Internal Standard) Raman_Monomer->Peak_Ratio Raman_Polymer->Peak_Ratio Calculate_DC Calculate Degree of Conversion Peak_Ratio->Calculate_DC

Caption: Workflow for determining the degree of conversion using Raman spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction. The total heat evolved is proportional to the number of double bonds that have reacted. By comparing the heat of polymerization of a sample to the theoretical heat of polymerization for complete conversion, the degree of conversion can be determined.

Protocol for Degree of Conversion Measurement of D4MA Polymer by DSC

  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of the uncured D4MA monomer mixture into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • For photopolymerization, use a photo-DSC accessory. Equilibrate the sample at a desired isothermal temperature (e.g., 25°C or 37°C).

    • Irradiate the sample with a light source of known intensity for a specified time and record the heat flow as a function of time.

    • For thermal polymerization, heat the sample at a constant rate (e.g., 10°C/min) through the temperature range of polymerization and record the heat flow.

  • Data Analysis:

    • Integrate the area of the exothermic peak in the heat flow versus time (or temperature) curve to obtain the heat of polymerization (ΔH_sample) in Joules per gram (J/g).

    • The degree of conversion (DC) is calculated using the following equation:

      DC (%) = (ΔH_sample / ΔH_theoretical) x 100

      Where:

      • ΔH_sample is the measured heat of polymerization from the DSC experiment.

      • ΔH_theoretical is the theoretical heat of polymerization for the complete conversion of the methacrylate groups. For dimethacrylates, a value of approximately 55-60 kJ/mol per C=C bond is often used. This value should be confirmed for D4MA if possible.

Workflow for DSC Analysis of Degree of Conversion

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Sample_Weigh Weigh Uncured D4MA Monomer in DSC Pan Seal_Pan Seal DSC Pan Sample_Weigh->Seal_Pan Run_DSC Run DSC Experiment (Isothermal or Dynamic) Seal_Pan->Run_DSC Integrate_Peak Integrate Exothermic Peak (ΔH_sample) Run_DSC->Integrate_Peak Calculate_DC Calculate Degree of Conversion Integrate_Peak->Calculate_DC

Caption: Workflow for determining the degree of conversion using DSC.

Quantitative Data

One study evaluated a bulk-fill posterior restorative material, Filtek™ Bulk-Fill, which contains 1,12-dodecanediol dimethacrylate (DDDMA) in its formulation. The mean degree of conversion for this composite was found to be 37.86 ± 3.37%.[3] It is important to note that this value represents the overall conversion of the entire resin matrix, which also includes other dimethacrylates and fillers, and not solely that of D4MA.

For comparison, studies on other dimethacrylate systems have reported varying degrees of conversion. For example, in Bis-GMA/TEGDMA blends, the degree of conversion can range from approximately 55% to 61%.[2] Another study on various dimethacrylate-based polymeric matrices reported degrees of conversion ranging from 38.25% to 66.18%, depending on the specific monomer composition and light-curing mode.[5]

Conclusion

The accurate determination of the degree of conversion of this compound polymers is crucial for ensuring the desired material properties and performance in various applications, including drug delivery. FTIR, Raman spectroscopy, and DSC are all powerful techniques for this purpose, each with its own set of advantages and limitations. The choice of technique will depend on the specific experimental requirements and available instrumentation. The protocols provided in this document offer a detailed guide for researchers to reliably measure the degree of conversion of D4MA and other dimethacrylate-based polymers. While specific quantitative data for D4MA is still emerging, the provided information on related systems offers a valuable benchmark for experimental work.

References

Application Notes and Protocols for the Photopolymerization of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the photopolymerization of 1,12-dodecanediol (B52552) dimethacrylate (DDDMA). This document details the necessary components, experimental procedures, and analytical methods for the successful photopolymerization of this long-chain dimethacrylate monomer, which is of growing interest in the development of biomaterials, dental resins, and drug delivery systems.

Introduction

1,12-Dodecanediol dimethacrylate is a difunctional monomer known for its hydrophobic backbone, which can impart flexibility and improved surface characteristics to the resulting polymer network.[1] Its photopolymerization is a rapid and efficient method to form a cross-linked polymer matrix. This process is initiated by the absorption of light by a photoinitiator, which then generates free radicals, leading to the polymerization of the methacrylate (B99206) groups. The final properties of the polymer, such as its mechanical strength and conversion rate, are highly dependent on the experimental conditions.

Experimental Components

The photopolymerization of DDDMA typically involves the following components:

  • Monomer: this compound (DDDMA)

  • Co-monomer (optional): A low-viscosity dimethacrylate, such as triethylene glycol dimethacrylate (TEGDMA), is often used to reduce the viscosity of the resin mixture and enhance the final conversion.[2]

  • Photoinitiator System: This is crucial for initiating the polymerization upon light exposure. Two main types of photoinitiator systems are commonly employed for dimethacrylate polymerization:

    • Type I Photoinitiators (Cleavage Type): These undergo cleavage upon irradiation to form two free radicals. Examples include phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (Irgacure 651).

    • Type II Photoinitiators (Abstraction Type): These require a co-initiator (e.g., a tertiary amine) to generate free radicals. A common example is the combination of camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl-4-dimethylaminobenzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA).[3]

  • Inhibitor: A small amount of an inhibitor, such as butylated hydroxytoluene (BHT), is often added to prevent premature polymerization during storage.

Experimental Protocols

Below are detailed protocols for the photopolymerization of DDDMA using both Type I and Type II photoinitiator systems.

Protocol for Photopolymerization using a Type I Photoinitiator

This protocol is based on a general procedure for the photopolymerization of dimethacrylate resins.

Materials:

  • This compound (DDDMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2,2-dimethoxy-2-phenylacetophenone (Irgacure 651)

  • Inhibitor (e.g., BHT, if not already present in monomers)

Procedure:

  • Resin Preparation: In a light-protected container, prepare a mixture of DDDMA and TEGDMA. A common starting ratio is 50/50 by weight.

  • Photoinitiator Addition: Add the Type I photoinitiator, for instance, 1 wt.% of Irgacure 651, to the monomer mixture. Ensure complete dissolution by gentle stirring in the dark.

  • Sample Preparation: Dispense the resin mixture into a mold of the desired shape and dimensions. For analytical measurements like FTIR, a thin film between two transparent plates (e.g., glass slides or KBr pellets) is typically used.

  • Photopolymerization: Expose the sample to a UV light source with an appropriate wavelength for the chosen photoinitiator (e.g., 340-360 nm for Irgacure 651). The irradiation time will depend on the light intensity and sample thickness; a typical starting point is 10 minutes.

  • Post-curing (optional): To enhance the final conversion and mechanical properties, a post-curing step can be performed by heating the polymerized sample in an oven. A typical condition is 120°C for 2 hours.

Protocol for Photopolymerization using a Type II Photoinitiator

This protocol is adapted from common formulations for dental resin composites.

Materials:

  • This compound (DDDMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • Ethyl-4-dimethylaminobenzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA)

  • Inhibitor (e.g., BHT)

Procedure:

  • Resin Preparation: Prepare a comonomer blend of DDDMA and TEGDMA (e.g., 50/50 wt.%) in a light-protected vessel.

  • Photoinitiator System Addition: Add the photoinitiator and co-initiator to the resin mixture. A widely used concentration is 0.2 wt.% camphorquinone and 0.8 wt.% DMAEMA. Ensure thorough mixing until a homogenous solution is obtained.

  • Sample Preparation: Prepare samples for polymerization as described in the Type I protocol.

  • Photopolymerization: Irradiate the sample with a visible light source that overlaps with the absorption spectrum of camphorquinone (typically in the blue region, around 470 nm). Dental curing lights are often used for this purpose. Irradiation times can vary from 20 seconds to several minutes depending on the light intensity and sample depth.

  • Post-curing (optional): A post-curing step can be performed as described previously.

Data Presentation

The following tables summarize typical components and their concentration ranges used in the photopolymerization of dimethacrylate resins.

Table 1: Typical Components for DDDMA Photopolymerization

ComponentFunctionExample(s)Typical Concentration (wt.%)
MonomerPrimary polymerizable speciesThis compound (DDDMA)50 - 100
Co-monomerViscosity modifier, enhances conversionTriethylene glycol dimethacrylate (TEGDMA)0 - 50
Photoinitiator (Type I)Free radical generator (cleavage)Irgacure 651, BAPO, TPO0.5 - 2.0
Photoinitiator (Type II)Free radical generator (abstraction)Camphorquinone (CQ)0.2 - 1.0
Co-initiator (for Type II)Hydrogen donorDMAEMA, EDMAB0.5 - 2.0
InhibitorPrevents premature polymerizationButylated hydroxytoluene (BHT)0.01 - 0.1

Table 2: Example Formulations for Experimental Photopolymerization

FormulationDDDMA (wt.%)TEGDMA (wt.%)Photoinitiator System (wt.%)
A (Type I) 50491.0 (Irgacure 651)
B (Type II) 60390.2 (CQ) + 0.8 (DMAEMA)
C (Homopolymer) 9901.0 (BAPO)

Mandatory Visualizations

Free-Radical Photopolymerization Signaling Pathway

The following diagram illustrates the fundamental steps of free-radical photopolymerization of dimethacrylates.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator Radicals Free Radicals (R•) PI->Radicals Activation Light Light (hν) Light->PI Monomer DDDMA Monomer Radicals->Monomer Addition GrowingChain Growing Polymer Chain (RM•) Monomer->GrowingChain Chain Growth GrowingChain->Monomer GrowingChain2 Another Growing Chain (R'M•) GrowingChain->GrowingChain2 Combination or Disproportionation CrosslinkedPolymer Cross-linked Polymer Network GrowingChain2->CrosslinkedPolymer

Caption: Free-radical photopolymerization mechanism.

Experimental Workflow for DDDMA Photopolymerization

The following diagram outlines the typical experimental workflow for preparing and analyzing photopolymerized DDDMA samples.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_polymerization Polymerization cluster_analysis Analysis Start Start Mix Mix Monomers (DDDMA + Co-monomer) Start->Mix Add_PI Add Photoinitiator System Mix->Add_PI Dispense Dispense into Mold Add_PI->Dispense Irradiate Irradiate with Light Source Dispense->Irradiate Post_Cure Post-Cure (Optional) Irradiate->Post_Cure FTIR FTIR Analysis (Degree of Conversion) Post_Cure->FTIR Mechanical Mechanical Testing (Hardness, Flexural Strength) Post_Cure->Mechanical End End FTIR->End Mechanical->End

Caption: Experimental workflow for DDDMA photopolymerization.

Key Experimental Considerations

  • Oxygen Inhibition: The presence of atmospheric oxygen can inhibit free-radical polymerization at the surface. This can be mitigated by performing the polymerization in an inert atmosphere (e.g., under nitrogen) or by using higher photoinitiator concentrations.

  • Light Intensity and Wavelength: The light source should have a spectral output that matches the absorption spectrum of the photoinitiator. The intensity of the light will affect the rate of polymerization and the final degree of conversion.

  • Monomer Viscosity: The viscosity of the resin mixture influences monomer mobility and can affect the final conversion. The addition of a low-viscosity co-monomer like TEGDMA is often necessary.

  • Degree of Conversion Measurement: Fourier Transform Infrared (FTIR) spectroscopy is a common and reliable method for determining the degree of conversion. This is typically done by monitoring the decrease in the absorption band of the methacrylate C=C double bond at approximately 1637 cm⁻¹ relative to an internal standard peak (e.g., the carbonyl C=O peak at ~1720 cm⁻¹).[4]

Safety Precautions

Methacrylate monomers can be sensitizers and irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each chemical before use. UV light sources can be harmful to the eyes and skin; appropriate shielding and protective eyewear should be used.

References

Application Notes and Protocols for Monitoring 1,12-Dodecanediol Dimethacrylate (DDDMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the bulk polymerization of 1,12-Dodecanediol dimethacrylate (DDDMA). The following protocols for Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC) are designed to characterize the polymerization kinetics, thermal properties, and molecular weight distribution of the resulting polymer.

Fourier Transform Infrared Spectroscopy (FTIR) for Real-Time Conversion Monitoring

FTIR spectroscopy is a powerful non-destructive technique for real-time monitoring of polymerization by tracking the disappearance of the methacrylate (B99206) C=C double bond.[1][2]

Application Note

This protocol details the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy to monitor the isothermal polymerization of DDDMA in real-time. The degree of conversion is determined by measuring the decrease in the vibrational band corresponding to the methacrylate C=C bond.[3] The band at approximately 1637 cm⁻¹ is commonly used for this purpose.[1] An internal standard, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹), is used to normalize the spectra, minimizing variations in sample thickness.[4]

Experimental Protocol

Materials:

  • This compound (DDDMA) monomer

  • Photoinitiator (e.g., 0.5 mol% Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO) or thermal initiator (e.g., 0.5 mol% Azobisisobutyronitrile - AIBN)

  • Nitrogen source for purging

  • FTIR spectrometer with an ATR accessory and a temperature-controlled stage

Procedure:

  • Sample Preparation:

    • In a clean vial, mix the DDDMA monomer with the chosen initiator until a homogenous solution is obtained. For photopolymerization, this should be done under dark or red-light conditions to prevent premature polymerization.

  • Instrument Setup:

    • Equilibrate the ATR crystal and the sample stage to the desired polymerization temperature (e.g., 25°C for photopolymerization or 70°C for thermal polymerization).

    • Purge the sample compartment with dry nitrogen to minimize atmospheric interference (e.g., water and CO₂).

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Apply a small drop of the monomer/initiator mixture onto the ATR crystal, ensuring complete coverage.

    • Record the initial spectrum of the unpolymerized monomer.

    • Initiate polymerization by turning on the light source (for photopolymerization) or by starting the timer for thermal polymerization.

    • Collect spectra at regular intervals (e.g., every 5 seconds) for the duration of the polymerization.

  • Data Analysis:

    • Calculate the degree of conversion (DC) at each time point using the following formula:

    where:

    • A₁₆₃₇(t) is the absorbance of the methacrylate C=C peak at time t.

    • A₁₇₂₀(t) is the absorbance of the carbonyl C=O internal standard peak at time t.

    • A₁₆₃₇(0) is the initial absorbance of the methacrylate C=C peak.

    • A₁₇₂₀(0) is the initial absorbance of the carbonyl C=O internal standard peak.

Data Presentation

Table 1: Hypothetical FTIR Data for DDDMA Photopolymerization

Time (s)A₁₆₃₇ (C=C)A₁₇₂₀ (C=O)(A₁₆₃₇ / A₁₇₂₀)Degree of Conversion (%)
00.8501.2000.7080.0
300.4251.2050.35350.2
600.2131.2100.17675.1
1200.1061.2120.08787.7
3000.0681.2150.05692.1

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Mix DDDMA and Initiator Acq1 Apply Sample to ATR Prep1->Acq1 Inst1 Equilibrate ATR Stage Inst2 Acquire Background Spectrum Inst2->Acq1 Acq2 Record Initial Spectrum Acq1->Acq2 Acq3 Initiate Polymerization Acq2->Acq3 Acq4 Collect Spectra Over Time Acq3->Acq4 Analysis1 Measure Peak Absorbances Acq4->Analysis1 Analysis2 Calculate Degree of Conversion Analysis1->Analysis2

FTIR experimental workflow for DDDMA polymerization monitoring.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a valuable technique for studying the kinetics of polymerization by measuring the heat flow associated with the exothermic polymerization reaction.[5][6]

Application Note

This protocol describes the use of DSC to determine the heat of polymerization and to study the polymerization kinetics of DDDMA under isothermal and non-isothermal (dynamic) conditions. The total heat evolved is directly proportional to the extent of the reaction.

Experimental Protocol

Materials:

  • DDDMA monomer

  • Thermal initiator (e.g., 0.5 wt% AIBN)

  • Aluminum DSC pans and lids

  • DSC instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the DDDMA/initiator mixture into an aluminum DSC pan.

    • Hermetically seal the pan. Prepare an empty sealed pan as a reference.

  • Isothermal Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 90°C).

    • Hold the temperature constant and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Dynamic (Non-isothermal) Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the polymerization reaction (e.g., 30°C to 250°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak in the heat flow versus time (isothermal) or temperature (dynamic) curve to determine the total heat of polymerization (ΔH_p).

    • The degree of conversion at any time t or temperature T can be calculated as the ratio of the heat evolved up to that point (ΔH_t or ΔH_T) to the total heat of polymerization (ΔH_p).

Data Presentation

Table 2: DSC Data for Thermal Polymerization of a Dimethacrylate Monomer

ParameterValue
Initiator Concentration (wt%)0.5
Isothermal Temperature (°C)90
Onset Temperature (°C)75.3
Peak Exotherm Temperature (°C)98.6
Enthalpy of Polymerization (J/g)250.7

Note: Data is illustrative and based on typical values for dimethacrylate polymerization.

Logical Relationship Diagram

DSC_Logic Monomer DDDMA + Initiator DSC DSC Measurement Monomer->DSC Isothermal Isothermal Scan (Heat Flow vs. Time) DSC->Isothermal Dynamic Dynamic Scan (Heat Flow vs. Temp) DSC->Dynamic Data Raw Data Isothermal->Data Dynamic->Data Analysis Data Analysis (Peak Integration) Data->Analysis Results Results Analysis->Results Enthalpy ΔH of Polymerization Results->Enthalpy Kinetics Conversion vs. Time/Temp Results->Kinetics

Logical flow for DSC analysis of DDDMA polymerization.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[7]

Application Note

This protocol outlines the use of GPC to characterize the molecular weight distribution of poly(DDDMA) at different stages of polymerization. This information is crucial for understanding how the polymer chain length evolves and for correlating molecular weight with the material's final properties.

Experimental Protocol

Materials:

  • Polymerized DDDMA samples at various conversions

  • GPC-grade solvent (e.g., Tetrahydrofuran - THF)

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range

  • Polymer standards for calibration (e.g., polystyrene)

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the poly(DDDMA) sample (e.g., 1-2 mg/mL) in the GPC eluent (THF).

    • Allow the sample to dissolve completely, which may require gentle agitation.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulates.

  • Instrument Setup:

    • Equilibrate the GPC system, including the columns and detector, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C).

  • Calibration:

    • Inject a series of narrow molecular weight polymer standards to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Analysis:

    • Inject the filtered poly(DDDMA) sample into the GPC system.

    • Record the chromatogram (RI signal vs. elution volume).

  • Data Analysis:

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

Data Presentation

Table 3: Hypothetical GPC Data for Poly(DDDMA) at Different Conversions

Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
2015,00035,0002.33
5045,000110,0002.44
9080,000250,0003.13

Experimental Workflow Diagram

GPC_Workflow cluster_prep Sample Preparation cluster_inst GPC Analysis cluster_analysis Data Analysis Prep1 Dissolve Polymer in Eluent Prep2 Filter Solution Prep1->Prep2 Inst3 Inject Sample Prep2->Inst3 Inst1 System Equilibration Inst2 Calibration with Standards Inst1->Inst2 Inst1->Inst3 Analysis1 Generate Calibration Curve Inst2->Analysis1 Inst4 Record Chromatogram Inst3->Inst4 Analysis2 Calculate Mn, Mw, PDI Inst4->Analysis2 Analysis1->Analysis2

GPC experimental workflow for poly(DDDMA) characterization.

References

Troubleshooting & Optimization

troubleshooting incomplete curing of 1,12-Dodecanediol dimethacrylate resins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,12-Dodecanediol Dimethacrylate (DDDMA) Resins

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound (DDDMA) resins. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the photopolymerization (curing) process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The surface of my DDDMA resin is tacky or uncured after light exposure.

This is a classic sign of oxygen inhibition. Oxygen in the air can interfere with the free-radical polymerization process at the resin-air interface, preventing complete curing.

FAQs:

  • Q1: What is oxygen inhibition?

    • A1: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and terminate the polymerization chain. This effect is most pronounced at the surface where oxygen from the atmosphere is readily available.[1][2]

  • Q2: How can I prevent oxygen inhibition on the surface of my DDDMA resin?

    • A2: There are several methods to mitigate oxygen inhibition:

      • Inert Atmosphere: Curing the resin in an inert atmosphere, such as nitrogen or argon, will displace the oxygen at the surface and allow for complete curing. This is one of the most effective methods.

      • Barrier Coating: Applying a barrier coating, such as a thin layer of petroleum jelly, polyvinyl alcohol (PVA), or even a glass slide, can physically block oxygen from reaching the resin surface during curing.

      • Higher Light Intensity: Increasing the light intensity can generate a higher concentration of free radicals, which can help to overcome the inhibitory effect of oxygen.[3][4]

      • Amine Co-initiators: The inclusion of tertiary amines in the formulation can help to reduce oxygen inhibition.

  • Q3: Will increasing the curing time help with the tacky surface?

    • A3: While increasing the exposure time can lead to a higher degree of conversion within the bulk of the resin, it may have a limited effect on the tacky surface if oxygen is continuously present.[5][6] It is more effective to address the root cause, which is the presence of oxygen.

Issue 2: The DDDMA resin is not curing completely, even in the bulk material.

Incomplete bulk curing can be caused by several factors related to the formulation and the curing setup.

FAQs:

  • Q4: My entire sample is soft and uncured. What could be the problem?

    • A4: This issue can stem from several sources:

      • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is crucial. Too little will not generate enough free radicals to initiate polymerization effectively, while too much can lead to premature chain termination and a lower degree of conversion.[7][8] There is an optimal concentration for each resin system.[7]

      • Inappropriate Light Source: The emission spectrum of your light source must overlap with the absorption spectrum of your photoinitiator for it to be activated. Using a light source with the wrong wavelength will result in poor or no curing.

      • Insufficient Light Intensity or Exposure Time: The total energy delivered to the resin (a product of light intensity and exposure time) must be sufficient to achieve a high degree of conversion.[3] Low light intensity will require a longer exposure time.[3][5][6][9][10]

      • Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization during storage. While necessary, excessive amounts can interfere with the curing process.

  • Q5: How do I determine the optimal photoinitiator concentration for my DDDMA resin?

    • A5: A systematic approach is required. You can prepare a series of formulations with varying concentrations of the photoinitiator and evaluate the degree of conversion for each. The optimal concentration will be the one that provides the highest degree of conversion without compromising other properties.[7]

  • Q6: Can the temperature of the environment affect curing?

    • A6: Yes, temperature can have a significant impact. Higher temperatures can decrease the viscosity of the resin, allowing for greater mobility of the monomer and reactive species, which can lead to a higher degree of conversion.[4][11] Conversely, very low temperatures can hinder molecular mobility and result in incomplete curing.[12]

Data Presentation

The following table summarizes the effect of photoinitiator (Camphorquinone - CQ) concentration on the degree of conversion (DC) and mechanical properties of a dimethacrylate resin system. While this data is for a different dimethacrylate resin, the trends are applicable to DDDMA.

CQ Concentration (wt%)Maximum DC Rate (%/s)Final DC (%)Elastic Modulus (GPa)Hardness (GPa)
0.11.8551.20.05
0.23.5681.80.08
0.55.2752.50.12
1.05.3762.60.13
2.05.1752.50.12

Data adapted from studies on related dimethacrylate resins to illustrate the general trends.[8]

Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator Concentration

Objective: To identify the photoinitiator concentration that yields the highest degree of conversion in the DDDMA resin.

Materials:

  • This compound (DDDMA) monomer

  • Photoinitiator (e.g., TPO, PPO)

  • Mixing vials

  • Micropipette

  • UV/Vis light curing system

  • FTIR spectrometer with an ATR accessory

Methodology:

  • Prepare a series of DDDMA resin formulations with varying photoinitiator concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 wt%).

  • Ensure thorough mixing of each formulation in a dark environment to prevent premature polymerization.

  • Place a small, standardized amount of the uncured resin on the ATR crystal of the FTIR spectrometer.

  • Record the FTIR spectrum of the uncured resin. The peak corresponding to the methacrylate (B99206) C=C bond (typically around 1638 cm⁻¹) will be used for monitoring the conversion.

  • Cure the resin sample with the light source for a fixed duration and intensity.

  • Immediately after curing, record the FTIR spectrum of the polymerized sample.

  • Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Peak Area of C=C in polymer / Peak Area of C=C in monomer)] x 100

  • Repeat for all prepared concentrations.

  • Plot the Degree of Conversion as a function of the photoinitiator concentration to determine the optimal concentration.

Mandatory Visualizations

cluster_0 Troubleshooting Incomplete Curing of DDDMA Resin Start Incomplete Curing Observed Tacky_Surface Is the surface tacky? Start->Tacky_Surface Oxygen_Inhibition Likely Oxygen Inhibition Tacky_Surface->Oxygen_Inhibition Yes Bulk_Issue Is the bulk of the resin also uncured? Tacky_Surface->Bulk_Issue No Mitigate_Oxygen Apply Mitigation Strategy: - Inert Atmosphere - Barrier Coating - Increase Light Intensity Oxygen_Inhibition->Mitigate_Oxygen Cured Curing Successful Mitigate_Oxygen->Cured Check_Formulation Evaluate Formulation & Curing Parameters Bulk_Issue->Check_Formulation Yes PI_Concentration Is the Photoinitiator Concentration Optimal? Check_Formulation->PI_Concentration Adjust_PI Adjust Photoinitiator Concentration PI_Concentration->Adjust_PI No Light_Source Is the Light Source Correct (Wavelength)? PI_Concentration->Light_Source Yes Adjust_PI->Check_Formulation Change_Light Use Appropriate Light Source Light_Source->Change_Light No Curing_Parameters Are Light Intensity & Exposure Time Sufficient? Light_Source->Curing_Parameters Yes Change_Light->Check_Formulation Adjust_Curing Increase Intensity or Exposure Time Curing_Parameters->Adjust_Curing No Curing_Parameters->Cured Yes Adjust_Curing->Check_Formulation

Caption: Troubleshooting workflow for incomplete curing of DDDMA resins.

cluster_1 Mechanism of Oxygen Inhibition in Free-Radical Polymerization Initiator Photoinitiator + Light Radical Free Radical (R•) Initiator->Radical Monomer Monomer (M) Radical->Monomer Initiation Oxygen Oxygen (O2) Radical->Oxygen Inhibition Propagation Propagating Radical (RM•) Monomer->Propagation Propagation->Monomer Propagation Polymer Polymer Chain Propagation->Polymer Propagation->Oxygen Inhibition Peroxy_Radical Peroxy Radical (R-O-O•) Oxygen->Peroxy_Radical Termination Chain Termination Peroxy_Radical->Termination

Caption: The inhibitory effect of oxygen on free-radical polymerization.

References

Technical Support Center: 1,12-Dodecanediol Dimethacrylate Polymerization Shrinkage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the polymerization shrinkage of 1,12-Dodecanediol dimethacrylate (C12DMA).

Frequently Asked Questions (FAQs)

Q1: What is polymerization shrinkage and why is it a concern for this compound?

A1: Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules, such as this compound, convert into a polymer network. During this process, the intermolecular distances change from van der Waals forces to shorter, covalent bonds, resulting in a more compact structure.[1] This shrinkage can be significant, ranging from 1.5% to 5% by volume for many dimethacrylate-based resins, and can lead to several experimental issues.[2][3] For C12DMA, which is often used in applications requiring high precision like dental restorations and micromolding, excessive shrinkage can cause internal stress, microfractures, loss of adhesion to substrates, and dimensional inaccuracy of the final product.

Q2: How does the long aliphatic chain of this compound influence its polymerization shrinkage?

A2: The long, flexible dodecanediol (B3190140) chain in C12DMA gives it a higher molecular weight compared to shorter-chain dimethacrylates like triethylene glycol dimethacrylate (TEGDMA). Generally, monomers with higher molecular weight exhibit lower polymerization shrinkage because there are fewer reactive methacrylate (B99206) groups per unit volume.[4] This means that for a given volume, fewer new covalent bonds are formed, leading to a smaller overall volume reduction. However, the flexibility of the long chain can also influence the polymerization kinetics and the final network structure.

Q3: What are the primary strategies to reduce the polymerization shrinkage of C12DMA?

A3: The main approaches to minimize polymerization shrinkage of C12DMA-based resins can be categorized into three areas:

  • Formulation Modification: This includes the incorporation of fillers and copolymerization with other monomers.

  • Curing Protocol Optimization: Techniques such as "soft-start" or "pulse-delay" curing can mitigate shrinkage stress.

  • Application Technique: For applications involving molds or substrates, using incremental layering can be effective.

Q4: How do fillers affect the polymerization shrinkage of C12DMA resins?

A4: Incorporating inert fillers, such as silica (B1680970) or glass particles, is a highly effective method to reduce the overall polymerization shrinkage of the composite material.[2] The fillers do not participate in the polymerization reaction and displace a volume of the C12DMA monomer. Consequently, there is less resin matrix to shrink, leading to a lower volumetric contraction of the entire composite. Increasing the filler content generally leads to a decrease in polymerization shrinkage.[2][5]

Q5: Can copolymerizing C12DMA with other monomers help in reducing shrinkage?

A5: Yes, copolymerization is a common strategy. Blending C12DMA with high molecular weight monomers, such as Bisphenol A-glycidyl dimethacrylate (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA), can reduce the overall concentration of reactive groups and thus lower shrinkage.[4][6] Conversely, adding a small amount of a low-viscosity, high-shrinkage monomer like TEGDMA might be necessary to improve handling properties, but it will likely increase the overall shrinkage.[5][6] The key is to find a balance between desired physical properties and acceptable shrinkage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution(s)
High Volumetric Shrinkage High concentration of C12DMA in the formulation.- Incorporate inert fillers: Start with a filler load of 30-50% by weight and gradually increase. Ensure proper silanization of fillers for good bonding with the resin matrix.- Copolymerize with a high MW monomer: Blend C12DMA with Bis-GMA or UDMA. A 50:50 weight ratio can be a good starting point for evaluation.[5]
Debonding or Delamination from Substrate High shrinkage stress at the interface.- Optimize the curing protocol: Employ a "soft-start" or "ramped" curing method to slow down the initial polymerization rate and allow for stress relaxation.- Apply in layers: If possible, apply the resin in thin increments (e.g., <2 mm) and cure each layer individually.
Microfractures or Cracks in the Cured Polymer Rapid polymerization and high internal stress.- Modify the photoinitiator system: Lowering the concentration of the photoinitiator can reduce the polymerization rate.[7] However, this may also affect the final degree of conversion.- Use a pulse-delay curing technique: This involves a short initial light exposure, followed by a dark interval to allow for stress relaxation, and then a final curing cycle.
Inconsistent Curing and Shrinkage Inhomogeneous mixing of components or uneven light exposure.- Ensure thorough mixing: Use a dual-asymmetric centrifugal mixer for uniform dispersion of fillers and initiators.- Standardize light source distance and intensity: Ensure consistent and uniform irradiation across the entire sample surface.

Quantitative Data on Shrinkage Reduction Strategies

The following tables summarize quantitative data from studies on experimental dimethacrylate-based composites. While not exclusively on this compound, they provide valuable insights into the effects of different formulation and curing parameters.

Table 1: Effect of Resin Matrix Composition on Volumetric Shrinkage

Resin Matrix Composition (wt%)Filler Content (wt%)Volumetric Shrinkage (vol%)
Bis-GMA (17.5%), TEGDMA (4.4%)76.52.61
Bis-GMA (8.7%), TEGDMA (13.1%)76.53.88
Bis-GMA (13.1%), UDMA (8.7%)76.53.12

Data adapted from a study on experimental dental composites.[6]

Table 2: Effect of Filler Content on Polymerization Shrinkage

Resin MatrixFiller Content (wt%)Volumetric Shrinkage (%)
Bis-GMA/TEGDMA (50/50)40~3.5
Bis-GMA/TEGDMA (50/50)70~2.2

Approximate values derived from trends reported in literature.[5]

Table 3: Comparison of Curing Protocols on Shrinkage Stress

Composite TypeCuring ProtocolShrinkage Stress (MPa)
Bulk-fill Composite AConventional10.86
Bulk-fill Composite ASoft-start5.96
Bulk-fill Composite APulse-delay5.08
Bulk-fill Composite BConventional11.23
Bulk-fill Composite BSoft-start6.03
Bulk-fill Composite BPulse-delay4.78

Data from a study on commercial bulk-fill composites, demonstrating the significant reduction in stress with modified curing protocols.[8]

Experimental Protocols

Protocol 1: Measurement of Volumetric Polymerization Shrinkage using Gas Pycnometry

This protocol determines the volumetric shrinkage by measuring the density of the uncured and cured material.

  • Sample Preparation (Uncured):

    • Prepare the this compound resin formulation.

    • Accurately weigh a sample of the uncured resin (approximately 1-2 g).

    • Measure the volume of the uncured sample using a gas pycnometer.

    • Calculate the density of the uncured resin (ρ_uncured = mass/volume).

  • Sample Curing:

    • Place a known mass of the uncured resin into a standardized mold.

    • Cure the sample using the desired light-curing unit and protocol. Ensure complete curing throughout the sample.

  • Sample Preparation (Cured):

    • Carefully remove the cured polymer from the mold.

    • Measure the mass of the cured polymer.

    • Measure the volume of the cured polymer using the gas pycnometer.

    • Calculate the density of the cured polymer (ρ_cured = mass/volume).

  • Calculation of Volumetric Shrinkage:

    • Volumetric Shrinkage (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100

Protocol 2: Determination of Degree of Conversion using FTIR Spectroscopy

This protocol quantifies the extent of polymerization by measuring the decrease in the methacrylate C=C double bond absorption peak.

  • Uncured Sample Spectrum:

    • Place a small drop of the uncured C12DMA resin between two KBr pellets or on an ATR crystal.

    • Record the FTIR spectrum. Identify the aliphatic C=C stretching vibration peak at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ if an aromatic monomer is present, or a C=O carbonyl peak around 1720 cm⁻¹).

    • Determine the ratio of the absorbance of the aliphatic C=C peak to the internal standard peak.

  • Cured Sample Spectrum:

    • Cure a thin film of the resin directly on the ATR crystal or between KBr pellets using the desired curing protocol.

    • Immediately after curing, record the FTIR spectrum of the polymerized sample.

    • Determine the ratio of the absorbance of the remaining aliphatic C=C peak to the internal standard peak.

  • Calculation of Degree of Conversion (DC):

    • DC (%) = [ 1 - ( (C=C peak / Internal Standard peak)_cured / (C=C peak / Internal Standard peak)_uncured ) ] * 100

Visualizations

ExperimentalWorkflow_ShrinkageMeasurement cluster_prep Sample Preparation cluster_measure_uncured Uncured Measurement cluster_curing Curing cluster_measure_cured Cured Measurement cluster_calc Final Calculation prep_resin Prepare C12DMA Resin Formulation weigh_uncured Weigh Uncured Sample prep_resin->weigh_uncured cure_sample Cure Resin Sample prep_resin->cure_sample pyc_uncured Measure Volume (Gas Pycnometer) weigh_uncured->pyc_uncured calc_dens_uncured Calculate Uncured Density pyc_uncured->calc_dens_uncured calc_shrinkage Calculate Volumetric Shrinkage (%) calc_dens_uncured->calc_shrinkage pyc_cured Measure Volume (Gas Pycnometer) cure_sample->pyc_cured calc_dens_cured Calculate Cured Density pyc_cured->calc_dens_cured calc_dens_cured->calc_shrinkage

Caption: Workflow for volumetric shrinkage measurement using gas pycnometry.

ShrinkageReductionStrategies cluster_formulation Formulation Modification cluster_curing Curing Protocol Optimization cluster_technique Application Technique main Reduce Polymerization Shrinkage of C12DMA fillers Incorporate Fillers (e.g., Silica, Glass) main->fillers copolymer Copolymerize with High MW Monomers (e.g., Bis-GMA, UDMA) main->copolymer soft_start Soft-Start / Ramped Curing main->soft_start pulse_delay Pulse-Delay Curing main->pulse_delay layering Incremental Layering main->layering

References

Technical Support Center: Optimizing Initiator Concentration for 1,12-Dodecanediol Dimethacrylate (DDDMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing initiator concentration for the polymerization of 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for a thermal initiator like Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) for DDDMA polymerization?

A1: A general starting point for thermal initiators such as BPO or AIBN in dimethacrylate polymerization is between 0.1 wt% and 1.0 wt% relative to the monomer (DDDMA). For redox initiation systems, such as BPO combined with an amine accelerator like N,N-dimethylaniline (DMA), optimal concentrations can be in the range of 0.3 wt% BPO and 0.5 wt% DMA, though this is highly system-dependent.[1][2][3] It is crucial to perform a concentration series to determine the optimal level for your specific experimental conditions and desired polymer properties.

Q2: How does increasing the initiator concentration affect the properties of the resulting poly(DDDMA)?

A2: Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2][3] This is due to a greater number of free radicals being generated. However, this also typically results in a lower average molecular weight of the polymer chains, as the higher concentration of radicals leads to earlier termination.[4][5] Mechanical properties can be affected; for instance, compressive strength might initially increase with initiator concentration up to an optimal point, after which it may decrease.[1]

Q3: Can I use a photoinitiator for the polymerization of DDDMA?

A3: Yes, DDDMA can be polymerized using photoinitiators upon exposure to UV or visible light. The choice of photoinitiator will depend on the wavelength of your light source. Common photoinitiators for methacrylates include compounds from the benzoin (B196080) ether, acetophenone, or phosphine (B1218219) oxide families. The concentration of the photoinitiator also needs to be optimized, typically in the range of 0.1 wt% to 2.0 wt%.

Q4: What is the role of an accelerator or co-initiator, and is it necessary for DDDMA polymerization?

A4: Accelerators, or co-initiators, are often used in redox initiation systems to promote the decomposition of the primary initiator at lower temperatures. For example, tertiary amines like N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT) are used with benzoyl peroxide (BPO) to initiate polymerization at or near room temperature.[1][2][3] Their use is necessary if you require polymerization to occur at temperatures below the thermal decomposition temperature of the initiator alone.

Troubleshooting Guide

Issue Possible Causes Solutions
Slow or Incomplete Polymerization 1. Insufficient Initiator Concentration: Not enough free radicals are being generated to sustain the polymerization reaction. 2. Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. The monomer may also contain a stabilizer (e.g., MEHQ). 3. Low Temperature: The reaction temperature may be too low for the chosen thermal initiator to decompose efficiently. 4. Contaminants: Water or other impurities can interfere with the polymerization process.1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in 0.1 wt% steps). 2. De-gas the Monomer: Purge the DDDMA with an inert gas like nitrogen or argon before adding the initiator. If a stabilizer is present, it may need to be removed for some applications, though often increasing the initiator concentration is sufficient. 3. Increase Temperature: Raise the reaction temperature to be within the optimal range for your initiator. For BPO, this is typically 70-90°C. 4. Use Dry Monomer and Glassware: Ensure your DDDMA is free of water and that all reaction vessels are thoroughly dried.
Polymer Properties are not as Expected (e.g., too brittle, low molecular weight) 1. Excessive Initiator Concentration: Too many free radicals lead to shorter polymer chains and a lower molecular weight.[4][5] 2. High Reaction Temperature: Higher temperatures can increase the rate of termination reactions.1. Decrease Initiator Concentration: Reduce the amount of initiator to promote the growth of longer polymer chains. 2. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature, possibly with a longer reaction time, to favor propagation over termination.
Formation of Bubbles in the Polymer 1. Exothermic Reaction: The polymerization of dimethacrylates is highly exothermic, which can cause the monomer to boil or dissolved gases to come out of solution.[6] 2. Trapped Air: Air may have been incorporated during mixing.1. Control the Reaction Temperature: Use a temperature-controlled bath and consider a slower rate of polymerization by reducing the initiator concentration. 2. Degas the Monomer Mixture: After adding the initiator, degas the mixture under vacuum before initiating polymerization.

Experimental Protocols

Protocol 1: Optimization of Thermal Initiator (BPO) Concentration

Objective: To determine the optimal concentration of benzoyl peroxide for the bulk polymerization of 1,12-dodecanediol dimethacrylate.

Materials:

  • This compound (DDDMA)

  • Benzoyl peroxide (BPO)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with septa

  • Temperature-controlled oil bath or heating block

  • Analytical balance

Procedure:

  • Prepare a series of DDDMA samples with varying concentrations of BPO (e.g., 0.1, 0.2, 0.5, 0.8, and 1.0 wt%).

  • For a 10 g sample, weigh the desired amount of BPO and add it to a reaction vial.

  • Add 10 g of DDDMA to the vial.

  • Seal the vial with a septum and mix until the BPO is completely dissolved.

  • Purge the mixture with an inert gas for 15-20 minutes by bubbling the gas through the liquid via a long needle, with a second needle serving as an outlet.

  • Place the vials in a preheated oil bath or heating block set to the desired polymerization temperature (e.g., 80°C).

  • Monitor the polymerization over time. The time to gelation and the final properties of the cured polymer should be recorded.

  • Analyze the resulting polymers for properties such as molecular weight (if soluble), mechanical strength, and degree of conversion using techniques like Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the methacrylate (B99206) C=C peak around 1637 cm⁻¹.

Data Presentation

Table 1: Effect of BPO Initiator Concentration on Polymerization of DDDMA at 80°C (Hypothetical Data)

BPO Concentration (wt%)Time to Gelation (min)Final Hardness (Shore D)Degree of Conversion (%)
0.11207585
0.2758090
0.5308295
0.8158194
1.087892

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep1 Weigh DDDMA and Initiator prep2 Mix until Dissolved prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Heat to Reaction Temperature prep3->react1 react2 Monitor Polymerization react1->react2 analysis1 Measure Physical Properties react2->analysis1 analysis2 Determine Degree of Conversion react2->analysis2 analysis3 Characterize Molecular Weight react2->analysis3

Caption: Experimental workflow for optimizing initiator concentration.

logical_relationship A Initiator Concentration B Rate of Polymerization A->B Increases C Molecular Weight A->C Decreases D Crosslink Density B->D Increases E Mechanical Strength C->E Influences D->E Influences

Caption: Relationship between initiator concentration and polymer properties.

References

Technical Support Center: Polymerization of 1,12-Dodecanediol Dimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,12-dodecanediol (B52552) dimethacrylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors used for 1,12-dodecanediol dimethacrylate, and what are their typical concentrations?

A1: Common inhibitors for methacrylate (B99206) monomers, including this compound, are butylated hydroxytoluene (BHT), hydroquinone (B1673460) (HQ), and the monomethyl ether of hydroquinone (MEHQ). These are added to prevent premature polymerization during storage and handling.[1] The optimal concentration can vary, but a typical starting point for BHT is around 0.01% by weight.[1] For experimental purposes, concentrations of BHT between 0.25 and 0.5 wt% have been shown to be effective in reducing shrinkage stress in resin composites without significantly compromising other physicochemical properties.[2]

Q2: How do inhibitors affect the polymerization rate of this compound?

A2: Inhibitors function by reacting with free radicals, which are necessary to initiate and propagate the polymerization chain reaction. This process introduces an "induction period" at the beginning of the polymerization, during which the inhibitor is consumed. Once the inhibitor is depleted, the polymerization proceeds. The primary effects of inhibitors on the polymerization rate are:

  • Delayed Onset of Polymerization: The presence of an inhibitor will delay the start of the polymerization process.

  • Reduced Polymerization Rate: By scavenging free radicals, inhibitors can lower the overall concentration of active chains, leading to a slower polymerization rate.[1]

  • Lower Peak Exotherm: The heat released during polymerization (exotherm) will be less intense and may occur over a longer period.

Q3: Can the concentration of the inhibitor be adjusted to control the polymerization reaction?

A3: Yes, adjusting the inhibitor concentration is a common method to control the polymerization kinetics.

  • Increasing the inhibitor concentration will generally lead to a longer induction period and a slower polymerization rate. This can be beneficial in applications where a longer working time is required or to reduce polymerization-induced stress.[1]

  • Decreasing the inhibitor concentration (or removing it entirely) will result in a faster polymerization rate and a shorter induction period. However, this can also lead to a more exothermic reaction and potentially uncontrolled polymerization.

It is important to note that excessively high inhibitor concentrations can significantly reduce the final degree of conversion, which may negatively impact the mechanical properties of the resulting polymer.[3]

Troubleshooting Guide

Problem 1: My this compound polymerization is not starting or is extremely slow.

Possible Causes and Solutions:

  • High Inhibitor Concentration: The monomer may contain a higher than expected concentration of inhibitor.

    • Solution: Consider purifying the monomer to remove the inhibitor before use. A common method is to pass the monomer through a column of activated alumina.

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[4][5]

    • Solution: Degas the monomer and initiator solution by bubbling an inert gas (e.g., nitrogen or argon) through it before and during polymerization.

  • Insufficient Initiator Concentration: The amount of initiator may be too low to overcome the effect of the inhibitor.

    • Solution: Increase the initiator concentration. Be cautious, as too much initiator can lead to a very rapid and exothermic reaction.

  • Low Polymerization Temperature: The rate of initiator decomposition and radical propagation is temperature-dependent.

    • Solution: Increase the polymerization temperature according to the initiator's half-life data.

Problem 2: The polymerization of my this compound is too fast and difficult to control.

Possible Causes and Solutions:

  • Low or No Inhibitor: The monomer may have been purified, and no inhibitor was added back.

    • Solution: Add a controlled amount of a suitable inhibitor (e.g., BHT, MEHQ) to the monomer before adding the initiator.

  • High Initiator Concentration: An excessive amount of initiator will generate a high concentration of free radicals, leading to a rapid reaction.

    • Solution: Reduce the initiator concentration.

  • High Polymerization Temperature: A high temperature will accelerate the decomposition of the initiator and the overall reaction rate.

    • Solution: Lower the polymerization temperature.

Problem 3: I am seeing inconsistent results in my polymerization experiments.

Possible Causes and Solutions:

  • Variable Inhibitor Concentration: If you are not purifying the monomer, the inhibitor concentration may vary between batches.

    • Solution: Purify the monomer and add a precise amount of inhibitor for each experiment.

  • Inconsistent Oxygen Exposure: Variations in how well the reaction is purged of oxygen will lead to different levels of inhibition.

    • Solution: Standardize your degassing procedure to ensure consistent removal of oxygen.

  • Light Exposure: For photopolymerization, variations in light intensity or exposure time will lead to inconsistent results.

    • Solution: Ensure a consistent and calibrated light source and precise control over the exposure time.

Data Presentation

Table 1: Effect of Butylated Hydroxytoluene (BHT) Concentration on Polymerization Properties of Dimethacrylate Resins (Analogous System)

BHT Concentration (wt%)Effect on Polymerization RateEffect on Degree of ConversionEffect on Polymerization Shrinkage StressReference
0 (Control)HighestHighestHighest[3]
0.01Slightly ReducedGenerally UnaffectedSlightly Reduced[1]
0.1Moderately ReducedMay Slightly DecreaseModerately Reduced[6]
0.25 - 0.5Significantly ReducedMay DecreaseSignificantly Reduced[2]
> 1.0Severely ReducedSignificantly DecreasedLower[3]

Note: This data is based on studies of dental resin composites containing various dimethacrylates and should be used as a general guideline for this compound.

Experimental Protocols

Methodology for Measuring Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for studying the effect of inhibitors on the isothermal polymerization of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the desired initiator (e.g., benzoyl peroxide, AIBN) in the this compound monomer.

    • Prepare separate samples by adding varying concentrations of the inhibitor (e.g., 0.01, 0.05, 0.1, 0.5 wt% BHT) to the monomer/initiator mixture.

    • Accurately weigh 5-10 mg of each sample into a DSC pan.

    • Seal the pan hermetically to prevent monomer evaporation and oxygen inhibition during the experiment.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a temperature below the polymerization onset temperature.

    • Rapidly heat the sample to the desired isothermal polymerization temperature (e.g., 70-100 °C).

    • Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • The heat flow data is directly proportional to the rate of polymerization.

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHp).

    • The degree of conversion (α) at any time (t) can be calculated as the fractional heat released up to that time divided by the total heat of polymerization.

    • The polymerization rate (Rp) can be calculated from the heat flow (dH/dt) and the total heat of polymerization.

    • The induction period can be determined as the time from the start of the isothermal hold to the onset of the exothermic peak.

Methodology for Monitoring Polymerization Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a method for real-time monitoring of the conversion of the methacrylate groups during polymerization.

  • Sample Preparation:

    • Prepare the this compound monomer with the desired initiator and inhibitor concentrations.

    • Place a small drop of the liquid monomer mixture onto the crystal of an Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.

  • FTIR Analysis:

    • Collect an initial spectrum of the unpolymerized monomer.

    • Initiate polymerization. For photopolymerization, this would involve exposing the sample to a light source of a specific wavelength and intensity. For thermal polymerization, the ATR crystal would need to be heated to the desired temperature.

    • Collect spectra at regular time intervals throughout the polymerization process.

  • Data Analysis:

    • The degree of conversion is determined by monitoring the decrease in the absorbance of the methacrylate C=C double bond stretching vibration, typically found around 1635-1640 cm-1.[7][8][9]

    • An internal standard peak that does not change during polymerization (e.g., the C=O ester carbonyl peak around 1720 cm-1) is used for normalization.

    • The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - ( (Peak Area of C=C)polymer / (Peak Area of Internal Standard)polymer ) / ( (Peak Area of C=C)monomer / (Peak Area of Internal Standard)monomer ) ] x 100

Visualizations

InhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator R Primary Radicals (R•) I->R Decomposition M Monomer (M) R->M Initiation R->M In Inhibitor (InH) R->In RM Growing Polymer Chain (RM•) M->RM Propagation RM->M RM->In In_rad Inactive Radical (In•) In->In_rad H-abstraction Terminated Terminated Chain In_rad->Terminated Termination

Caption: Mechanism of free-radical polymerization inhibition.

DSCWorkflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Mix Monomer, Initiator, and Inhibitor Prep2 Weigh 5-10 mg into DSC pan Prep1->Prep2 Prep3 Hermetically seal the pan Prep2->Prep3 Ana1 Equilibrate at low temperature Prep3->Ana1 Ana2 Ramp to isothermal temperature Ana1->Ana2 Ana3 Hold isothermally and record heat flow Ana2->Ana3 Data1 Determine induction period Ana3->Data1 Data2 Calculate polymerization rate from heat flow Data1->Data2 Data3 Calculate degree of conversion Data2->Data3

Caption: Experimental workflow for DSC analysis.

References

Technical Support Center: Polymerization of Long-Chain Dimethacrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of long-chain dimethacrylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the degree of conversion (DC) in my long-chain dimethacrylate polymerization lower than expected?

A1: Incomplete conversion is a common challenge. The final DC in dimethacrylate polymerizations is often limited to a range of 50-75%.[1][2] Several factors can contribute to a low DC:

  • Monomer Structure: Long, rigid, or bulky dimethacrylate molecules may have reduced mobility, hindering their ability to react.[1] Conversely, more flexible and longer molecules can sometimes lead to a higher DC.[1]

  • High Viscosity: High initial viscosity of the monomer or resin mixture can restrict molecular movement and lower the final conversion.[1][3] The addition of a less viscous co-monomer, like TEGDMA, can increase the DC.[1][4]

  • Vitrification: As the polymerization progresses, the system transitions from a rubbery to a glassy state (vitrification).[5][6] This transition significantly slows down the reaction rate as the mobility of the reactive species becomes diffusion-controlled, ultimately limiting the final conversion.[5][6]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding (e.g., in Bis-GMA), can reduce monomer mobility and negatively impact the DC.[1]

Q2: How can I minimize the significant polymerization shrinkage and stress in my samples?

A2: Polymerization shrinkage, typically ranging from 2% to 6% by volume, and the resulting stress are inherent to dimethacrylate polymerization as covalent bonds replace longer van der Waals distances.[7] Here are some strategies to mitigate this issue:

  • Monomer Selection: Utilize high molecular weight monomers or oligomers. This reduces the concentration of reactive groups, leading to lower shrinkage.[8]

  • Alternative Polymerization Chemistries: Explore ring-opening polymerization (e.g., with siloranes) or step-growth polymerization (e.g., thiol-ene reactions).[9] These mechanisms can significantly reduce shrinkage and stress.[10]

  • Controlled Curing Protocols: Employ "soft-start" or "pulse-delay" curing techniques.[11][12] These methods use a lower initial light intensity, which can delay the gel point and allow for some stress relaxation before the network solidifies.[10][12]

  • Incremental Layering: For photopolymerization, building the sample in incremental layers can help to reduce the overall stress.[11]

Q3: My polymerized sample has a tacky or sticky surface. What causes this and how can I prevent it?

A3: A tacky surface is typically due to oxygen inhibition. Oxygen in the air can react with the initiating free radicals to form stable peroxy radicals, which do not efficiently initiate polymerization, thus leaving an uncured layer on the surface.[13][14][15] To overcome this:

  • Inert Atmosphere: The most effective method is to perform the polymerization in an inert atmosphere, such as under a nitrogen or argon blanket, to exclude oxygen.[9][13]

  • Barrier Coatings: Applying a transparent film or a layer of wax over the surface before curing can prevent oxygen from diffusing into the resin.[13]

  • High-Intensity Light Source: Increasing the intensity of the curing light can generate a higher concentration of free radicals, which helps to consume the dissolved oxygen more rapidly and overcome the inhibition.[16]

  • Photoinitiator Selection: Using photoinitiators that are more efficient at the surface, or that absorb at shorter wavelengths, can improve the surface cure.[13]

Q4: What is cyclization and how does it affect my polymer network?

A4: Cyclization is an intramolecular reaction where a growing polymer chain reacts with a pendant double bond on the same chain (primary cyclization) or on a chain to which it is already crosslinked (secondary cyclization).[17][18]

  • Impact on Network Structure: Primary cyclization does not contribute to the formation of an effective crosslinked network and can lead to network heterogeneity with regions of high and low crosslink density.[18] This can result in a looser overall network structure.[19]

  • Factors Influencing Cyclization: The flexibility of the monomer chain plays a significant role. More flexible monomers, like TEGDMA, have a higher tendency to undergo cyclization compared to more rigid monomers like Bis-GMA.[19][20] Dilution of the system can also increase the extent of cyclization.[17]

Troubleshooting Guides

Problem 1: Low Degree of Conversion
Symptom Possible Cause Suggested Solution
Final conversion is below 50% as determined by spectroscopy (e.g., FTIR, Raman).[1]High Monomer Viscosity: The monomer system is too viscous, limiting molecular mobility.[1][2]Add a low-viscosity reactive diluent (e.g., TEGDMA) to the formulation.[1][21]
Premature Vitrification: The polymerization temperature is too low, causing the system to vitrify at a lower conversion.[6]Increase the polymerization temperature. This can delay vitrification and allow for a higher final conversion.[3]
Inefficient Initiation: The photoinitiator concentration is too low, or the light source is not appropriate for the initiator.Optimize the initiator concentration. Ensure the emission spectrum of the light source overlaps with the absorption spectrum of the photoinitiator.
Inhibitors Present: The monomer may contain inhibitors from manufacturing or storage.Purify the monomer before use, for example, by vacuum distillation to remove inhibitors.[22]
Problem 2: High Polymerization Stress and Cracking
Symptom Possible Cause Suggested Solution
The final polymer sample is cracked or shows significant warping.High Shrinkage Stress: The volumetric shrinkage during polymerization is too high, leading to excessive internal stress.Incorporate high molecular weight dimethacrylates to reduce the density of reactive groups.
Rapid Polymerization: A very fast reaction rate leads to rapid stress development without sufficient time for relaxation.[10]Reduce the light intensity or use a soft-start curing protocol to slow down the initial polymerization rate.[11][23]
High Modulus Development: The polymer develops a high elastic modulus early in the polymerization process.Consider using alternative chemistries like thiol-ene "click" reactions, which can delay the gel point and reduce stress.[8]
Problem 3: Inconsistent or Heterogeneous Polymer Network
Symptom Possible Cause Suggested Solution
Mechanical properties are inconsistent across the sample.Formation of Microgels: The polymerization process leads to the formation of highly crosslinked microgel regions within a less crosslinked matrix.[1][18]Optimize the monomer composition. Using more rigid monomers can reduce the extent of cyclization that contributes to microgel formation.[20]
Phase Separation: If using a co-monomer system, thermodynamic incompatibility can lead to phase separation during polymerization.[3]Ensure the miscibility of the monomers at the polymerization temperature.
Oxygen Inhibition at the Surface: The surface of the polymer is under-cured and soft compared to the bulk.[15]Implement strategies to mitigate oxygen inhibition as described in the FAQs (inert atmosphere, barrier coating, etc.).[13][14][16]

Quantitative Data Summary

Table 1: Properties of Common Dimethacrylate Monomers and their Homopolymer Conversion

MonomerMolecular Weight ( g/mol )Viscosity (Pa·s at 25°C)Degree of Conversion (DC) (%) in Homopolymer
Bis-GMA512.6~1200< 50
UDMA470.6~23~55-65
Bis-EMA540.7~9~60-70
TEGDMA286.3~0.05> 80

Data compiled from multiple sources.[1][3][21] Note that DC values can vary significantly depending on polymerization conditions.

Experimental Protocols

Protocol 1: Determination of Degree of Conversion (DC) using FT-NIR Spectroscopy

This protocol describes the real-time monitoring of the polymerization kinetics.

Materials:

  • Dimethacrylate monomer/resin formulation

  • Photoinitiator

  • FT-NIR spectrometer

  • Light source for photopolymerization

  • KBr or NaCl salt plates

Procedure:

  • Prepare the resin formulation by mixing the dimethacrylate monomer(s) with the desired concentration of photoinitiator.

  • Place a drop of the uncured resin between two KBr or NaCl salt plates, creating a thin film.[24]

  • Place the sample holder in the FT-NIR spectrometer's measurement chamber.[24]

  • Record a baseline spectrum of the unpolymerized sample.

  • Initiate polymerization by turning on the light source directed at the sample.

  • Continuously acquire NIR spectra at set time intervals (e.g., every 2 seconds) throughout the polymerization process.[5]

  • Monitor the decrease in the area or height of the methacrylate (B99206) vinyl C=C overtone peak, typically around 6165 cm⁻¹.[5]

  • Use an internal standard peak that does not change during polymerization (e.g., an aromatic C-H peak for Bis-GMA) for normalization.

  • Calculate the DC at each time point using the following formula: DC(%) = [1 - (Peak Area_polymerized / Peak Area_unpolymerized)] * 100

Visualizations

PolymerizationChallenges cluster_Challenges Key Polymerization Challenges cluster_Factors Contributing Factors Incomplete Conversion Incomplete Conversion Shrinkage Stress Shrinkage Stress Oxygen Inhibition Oxygen Inhibition Vitrification Vitrification Vitrification->Incomplete Conversion Cyclization Cyclization Cyclization->Shrinkage Stress Monomer Structure Monomer Structure Monomer Structure->Incomplete Conversion Monomer Structure->Cyclization Viscosity Viscosity Monomer Structure->Viscosity Viscosity->Incomplete Conversion Reaction Kinetics Reaction Kinetics Reaction Kinetics->Shrinkage Stress Reaction Kinetics->Vitrification Curing Conditions Curing Conditions Curing Conditions->Incomplete Conversion Curing Conditions->Oxygen Inhibition

Caption: Interplay of factors and challenges in dimethacrylate polymerization.

TroubleshootingFlow Start Problem Identified LowDC Low Degree of Conversion? Start->LowDC HighStress High Shrinkage Stress? LowDC->HighStress No ModifyViscosity Adjust Viscosity (e.g., add diluent) LowDC->ModifyViscosity Yes TackySurface Tacky Surface? HighStress->TackySurface No ChangeMonomer Use High MW Monomer or Alternative Chemistry HighStress->ChangeMonomer Yes InertAtmosphere Use Inert Atmosphere (N2, Ar) TackySurface->InertAtmosphere Yes End Problem Resolved TackySurface->End No OptimizeTemp Increase Polymerization Temperature ModifyViscosity->OptimizeTemp CheckInitiator Optimize Initiator System OptimizeTemp->CheckInitiator CheckInitiator->End ControlCuring Implement 'Soft-Start' Curing ChangeMonomer->ControlCuring ControlCuring->End IncreaseIntensity Increase Light Intensity InertAtmosphere->IncreaseIntensity IncreaseIntensity->End

Caption: A logical troubleshooting workflow for common polymerization issues.

References

Technical Support Center: Enhancing the Mechanical Strength of 1,12-Dodecanediol Dimethacrylate (DDDMA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the mechanical strength of your polymers.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent problems that can lead to suboptimal mechanical properties in DDDMA polymers.

Issue 1: Polymer is Brittle and Fractures Easily

Possible Causes:

  • High Crosslinking Density with Insufficient Chain Flexibility: While high crosslinking increases stiffness, the long, flexible dodecanediol (B3190140) chain of DDDMA can lead to a heterogeneous network if not properly controlled, creating brittle domains.

  • Incomplete Polymerization: Unreacted methacrylate (B99206) groups can act as plasticizers in some cases, but more often they represent defects in the polymer network, leading to points of weakness.[1]

  • Suboptimal Curing Conditions: Incorrect temperature or light intensity can lead to rapid polymerization, inducing internal stresses and micro-fractures.[2]

  • Primary Cyclization: Intramolecular reactions can form loops within the polymer chains instead of crosslinks between chains, which does not contribute to the overall network strength and can lead to brittleness.[3]

Solutions:

  • Optimize Initiator Concentration: Adjust the concentration of your thermal or photoinitiator. Too high a concentration can lead to a very rapid reaction and a brittle network, while too low a concentration can result in incomplete polymerization.

  • Incorporate a Toughening Co-monomer: Copolymerize DDDMA with a monomer known to improve toughness, such as a urethane (B1682113) dimethacrylate (UDMA) or other flexible long-chain methacrylates.

  • Introduce Reinforcing Fillers: Adding micro- or nano-scale fillers like silica (B1680970), glass fibers, or carbon nanotubes can significantly enhance fracture toughness. Ensure proper filler dispersion to avoid agglomeration, which can act as stress concentration points.

  • Modify Curing Profile: For photopolymerization, consider a "soft-start" or pulsed curing approach to reduce polymerization stress. For thermal polymerization, a staged temperature ramp can allow for stress relaxation.[2]

Issue 2: Low Flexural Strength and Modulus

Possible Causes:

  • Low Degree of Conversion: Insufficient polymerization leaves a high number of unreacted monomer molecules, resulting in a weaker and softer material.

  • Low Crosslinking Density: The long aliphatic chain of DDDMA naturally creates a lower crosslink density compared to shorter-chain dimethacrylates.[4]

  • Phase Separation: If using co-monomers or additives that are not fully compatible with the hydrophobic DDDMA, phase separation can occur, leading to weak points in the material.[2]

  • Poor Filler-Matrix Adhesion: If reinforcing fillers are used, poor bonding between the filler surface and the DDDMA matrix will prevent effective load transfer, resulting in low strength and stiffness.

Solutions:

  • Increase Initiator Concentration or Curing Time/Intensity: Ensure that the polymerization reaction goes to completion as much as possible. Monitoring the degree of conversion using techniques like FTIR spectroscopy is recommended.

  • Incorporate a High-Modulus Co-monomer: Copolymerize DDDMA with a more rigid monomer, such as bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), to increase the overall stiffness of the polymer network.

  • Use a Coupling Agent for Fillers: Surface treatment of fillers with a silane (B1218182) coupling agent, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), can dramatically improve adhesion to the methacrylate polymer matrix.

  • Consider Post-Polymerization Curing: A post-cure heat treatment above the glass transition temperature (Tg) can promote further crosslinking and increase the overall strength and modulus.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a photopolymerization initiator system for DDDMA?

A1: A common photoinitiator system for dimethacrylates is based on camphorquinone (B77051) (CQ) as the photosensitizer and an amine co-initiator, such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). A typical starting concentration would be 0.2-0.5 wt% CQ and 0.5-1.0 wt% amine co-initiator. The optimal concentrations will depend on the desired curing speed and the thickness of the sample.

Q2: How can I improve the dispersion of silica nanoparticles in my hydrophobic DDDMA resin?

A2: To improve dispersion, the surface of the hydrophilic silica nanoparticles should be modified to be more compatible with the hydrophobic DDDMA. This is typically done through silanization with an organosilane like 3-(trimethoxysilyl)propyl methacrylate (TMSPM). The methacrylate group on the silane can then copolymerize with the DDDMA matrix, creating a strong interfacial bond.

Q3: Will copolymerizing DDDMA with a shorter-chain dimethacrylate like ethylene (B1197577) glycol dimethacrylate (EGDMA) improve its strength?

A3: Yes, copolymerizing with a shorter-chain dimethacrylate like EGDMA will increase the crosslink density of the resulting polymer network.[3] This generally leads to a higher flexural modulus and hardness. However, it may also increase brittleness and polymerization shrinkage. A balance must be found to achieve the desired combination of strength, stiffness, and toughness.

Q4: What are the main safety precautions when working with DDDMA?

A4: DDDMA is a methacrylate monomer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid direct skin contact, as methacrylates can be sensitizers. Work in a well-ventilated area or a fume hood to avoid inhaling vapors. The polymerization reaction is exothermic and can generate heat, especially in bulk polymerizations.[5]

Q5: How does the long aliphatic chain of DDDMA affect its polymer properties compared to shorter-chain dimethacrylates?

A5: The long, flexible C12 chain in DDDMA imparts greater flexibility and hydrophobicity to the resulting polymer.[6] This generally results in a lower glass transition temperature (Tg), lower shrinkage stress, and a lower flexural modulus compared to polymers made from shorter-chain dimethacrylates like EGDMA. While it can enhance toughness, achieving high strength and stiffness may require strategies like copolymerization or reinforcement.

Data on Mechanical Properties

No specific mechanical property data for pure, unfilled 1,12-dodecanediol dimethacrylate (DDDMA) homopolymers was identified in the reviewed literature. The following tables provide illustrative data from analogous dimethacrylate polymer systems to demonstrate the effects of modification. Researchers should perform their own mechanical testing to characterize their specific DDDMA-based formulations.

Table 1: Illustrative Mechanical Properties of a Dimethacrylate Polymer System

This table presents data for a control dimethacrylate polymer and the same polymer modified with 2-Dimethyl-2-dodecyl-1-methacryloxyethyl ammonium (B1175870) iodine (DDMAI). This data is intended to illustrate the potential impact of additives on mechanical properties and is NOT representative of pure DDDMA polymers.

Polymer CompositionFlexural Strength (MPa)Flexural Modulus (GPa)
Control Polymer105.7 ± 8.12.5 ± 0.2
Polymer + 15% DDMAI85.3 ± 7.61.9 ± 0.2
Polymer + 20% DDMAI81.2 ± 6.91.8 ± 0.1
Polymer + 25% DDMAI65.4 ± 5.81.5 ± 0.1
(Data adapted from a study on DDMAI-containing polymers.[7])

Table 2: Comparison of Flexural Strength for Various Reinforced PMMA-Based Resins

This table provides a comparison of flexural strength for different types of reinforced Poly(methyl methacrylate) (PMMA) based resins, which are analogous to DDDMA systems.

MaterialReinforcementMean Flexural Strength (MPa)
Conventional PMMANone87.6 ± 1.7
PMMA Copolymer2% HEMA102.1 ± 9.1
PMMA Composite5% Glass Fibers105.2 ± 10.3
PMMA CompositeMetal Mesh125.8 ± 12.4
(Data compiled from multiple sources for illustrative purposes.[8][9][10])

Experimental Protocols

Protocol 1: Basic Photopolymerization of a DDDMA Homopolymer

This protocol provides a starting point for the fabrication of a pure DDDMA polymer specimen for mechanical testing.

  • Formulation:

    • This compound (DDDMA)

    • Camphorquinone (CQ): 0.4 wt%

    • Ethyl 4-(dimethylamino)benzoate (EDMAB): 0.8 wt%

  • Procedure:

    • In a light-protected container (e.g., an amber vial), combine the DDDMA, CQ, and EDMAB.

    • Mix thoroughly until the initiator system is completely dissolved. A magnetic stirrer can be used in a dark environment.

    • Inject the resin mixture into a silicone or Teflon mold of the desired dimensions for mechanical testing (e.g., for a three-point bend test, a typical specimen size is 25mm x 2mm x 2mm).

    • Place a transparent Mylar strip over the mold to prevent oxygen inhibition at the surface.

    • Cure the specimen using a dental curing light or a UV/Vis light source with an emission wavelength overlapping the absorption spectrum of CQ (approx. 470 nm).

    • Irradiate the top and bottom surfaces of the specimen for a duration determined by preliminary experiments to ensure complete curing (e.g., 60-120 seconds per side).

    • After curing, remove the specimen from the mold and lightly polish the edges to remove any flash.

    • Store the specimen in a dark, dry place for 24 hours before mechanical testing to allow for post-polymerization to complete.

Protocol 2: Preparation of a DDDMA Composite with Surface-Modified Silica Fillers

This protocol describes the incorporation of reinforcing silica fillers into a DDDMA matrix.

  • Surface Modification of Silica:

    • Disperse fumed silica nanoparticles (e.g., 1 wt%) in a solvent such as ethanol.

    • Add 3-(trimethoxysilyl)propyl methacrylate (TMSPM) to the dispersion (e.g., 10 wt% of the silica weight).

    • Stir the mixture for several hours at room temperature, followed by a heat treatment (e.g., 80°C) to complete the silanization reaction.

    • Dry the surface-modified silica powder under vacuum to remove the solvent.

  • Composite Formulation:

    • DDDMA monomer

    • Surface-modified silica powder (e.g., 10-30 wt% of the total composite weight)

    • Photoinitiator system (as described in Protocol 1)

  • Procedure:

    • Prepare the resin-initiator mixture as described in Protocol 1.

    • Gradually add the surface-modified silica powder to the resin while mixing. A high-shear mixer or a dual asymmetric centrifuge is recommended for uniform dispersion and to minimize air entrapment.

    • Once a homogenous paste is formed, degas the mixture in a vacuum chamber to remove any trapped air bubbles.

    • Mold and cure the composite paste as described in Protocol 1. Due to the presence of fillers, a longer curing time may be necessary.

Diagrams

TroubleshootingWorkflow cluster_polymerization Polymerization Issues cluster_formulation Formulation Issues cluster_processing Processing & Network Structure start Low Mechanical Strength (Brittle or Weak Polymer) incomplete_poly Incomplete Polymerization? start->incomplete_poly formulation_issue Formulation Problem? start->formulation_issue processing_issue Processing/Network Issue? start->processing_issue check_conversion Check Degree of Conversion (e.g., FTIR) incomplete_poly->check_conversion Yes oxygen_inhibition Tacky Surface? (Oxygen Inhibition) incomplete_poly->oxygen_inhibition No increase_cure Increase Curing Time/ Intensity or Initiator Conc. check_conversion->increase_cure Low use_inert Cure in Inert Atmosphere (N2) or Use Barrier Film oxygen_inhibition->use_inert Yes wrong_initiator Incorrect Initiator Type or Concentration? formulation_issue->wrong_initiator Yes poor_adhesion Using Fillers? (Poor Adhesion) formulation_issue->poor_adhesion No optimize_initiator Optimize Initiator System wrong_initiator->optimize_initiator use_coupling Use Silane Coupling Agent poor_adhesion->use_coupling Yes high_stress High Polymerization Stress? processing_issue->high_stress Yes low_crosslink Too Flexible? (Low Crosslink Density) processing_issue->low_crosslink No soft_start Use 'Soft-Start' or Pulsed Curing high_stress->soft_start add_comonomer Add Short-Chain Crosslinking Co-monomer low_crosslink->add_comonomer Yes

Caption: Troubleshooting workflow for low mechanical strength.

ExperimentalWorkflow cluster_prep Material Preparation cluster_fab Specimen Fabrication cluster_test Mechanical Testing start Start formulation Define Formulation (DDDMA, Co-monomers, Fillers, Initiator) start->formulation mixing Mix Components (e.g., High-Shear Mixer) formulation->mixing degas Degas Mixture (Vacuum Chamber) mixing->degas molding Inject into Mold degas->molding curing Photopolymerize (UV/Vis Light Source) molding->curing post_cure Post-Cure/ Condition Specimen (24h at 37°C) curing->post_cure testing Perform Mechanical Test (e.g., 3-Point Bending) post_cure->testing analysis Analyze Data (Flexural Strength, Modulus) testing->analysis end End analysis->end

Caption: Experimental workflow for polymer synthesis and testing.

References

Technical Support Center: Viscosity Control for 1,12-Dodecanediol Dimethacrylate (DDDMA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of 1,12-Dodecanediol dimethacrylate (DDDMA) formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound (DDDMA) at room temperature?

A1: this compound (DDDMA) is a low-viscosity monomer. At 25°C, its viscosity is approximately 12 cP.[1]

Q2: How does temperature affect the viscosity of my DDDMA formulation?

A2: The viscosity of DDDMA formulations is highly dependent on temperature. As the temperature increases, the viscosity decreases. This is because thermal energy increases the distance between monomer molecules, allowing them to move past each other more easily.[2] Conversely, a decrease in temperature will lead to a significant increase in viscosity.

Q3: What are reactive diluents, and can they be used to lower the viscosity of my DDDMA formulation?

A3: Reactive diluents are low-viscosity monomers that can be added to a formulation to reduce its overall viscosity while still participating in the polymerization reaction. Common reactive diluents for dimethacrylate systems, such as triethylene glycol dimethacrylate (TEGDMA), can be effective in lowering the viscosity of DDDMA formulations.[3][4] The addition of a reactive diluent can improve handling and processing characteristics.

Q4: Will adding a non-reactive solvent reduce the viscosity of my DDDMA formulation?

A4: Yes, adding a non-reactive solvent can effectively reduce the viscosity of a DDDMA formulation. However, it is crucial to select a solvent that is compatible with all components of the formulation and to consider that the solvent will need to be removed after processing, which can sometimes be challenging and may affect the final properties of the cured material. The addition of a solvent may also impact the polymerization kinetics.

Q5: How can I measure the viscosity of my DDDMA formulation accurately?

A5: The viscosity of DDDMA formulations can be accurately measured using a rotational viscometer or a cone-plate viscometer.[5][6][7] These instruments measure the torque required to rotate a spindle or cone in the fluid at a constant speed, providing a precise viscosity reading. It is essential to control the temperature during measurement as it significantly influences viscosity.[6]

Troubleshooting Guide

Issue 1: My DDDMA formulation is too viscous to handle and process.

  • Possible Cause 1: Low Ambient Temperature: The viscosity of dimethacrylate resins increases significantly at lower temperatures.

    • Solution: Gently warm the DDDMA formulation in a water bath or on a hot plate with stirring. Even a modest increase in temperature can lead to a substantial decrease in viscosity. Ensure the temperature is uniform throughout the sample before processing.

  • Possible Cause 2: High Concentration of High Molecular Weight Additives: The addition of other components, such as polymers or certain photoinitiators, can increase the overall viscosity of the formulation.

    • Solution 1: If your experimental design allows, consider adding a low-viscosity reactive diluent, such as TEGDMA. This will lower the viscosity without introducing a non-reactive component that needs to be removed later.

    • Solution 2: Introduce a compatible, low-boiling-point solvent to temporarily reduce viscosity for processing. Be aware of the potential need for solvent removal and its impact on the final cured product.

Issue 2: The viscosity of my formulation is inconsistent between batches.

  • Possible Cause 1: Temperature Fluctuations: Inconsistent temperature control during formulation preparation or measurement will lead to variable viscosity readings.

    • Solution: Implement a strict temperature control protocol for your formulation and measurement steps. Use a temperature-controlled water bath or chamber to ensure consistency.

  • Possible Cause 2: Inaccurate Component Ratios: Small variations in the ratios of DDDMA, reactive diluents, or other additives can lead to changes in viscosity.

    • Solution: Use precise weighing and dispensing equipment to ensure accurate and repeatable formulation compositions.

  • Possible Cause 3: Incomplete Mixing: If components are not thoroughly mixed, you may have regions of higher and lower viscosity within the same batch.

    • Solution: Ensure a homogenous mixture by using an appropriate mixing technique and sufficient mixing time. For higher volume or more viscous formulations, mechanical stirring is recommended.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of this compound (DDDMA)

Temperature (°C)Viscosity (cP)
20~15
2512[1]
30~9
40~6
50~4

Table 2: Effect of Triethylene Glycol Dimethacrylate (TEGDMA) as a Reactive Diluent on the Viscosity of DDDMA Formulations at 25°C

DDDMA (wt%)TEGDMA (wt%)Estimated Viscosity (cP)
100012
9010~10
7525~8
5050~6

Note: These are estimated values based on the known low viscosity of TEGDMA and general principles of mixing monomers. The actual viscosity may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of a DDDMA formulation at a controlled temperature.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield, Anton Paar)[8]

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath or jacketed beaker

  • Thermometer

  • Sample container

Procedure:

  • Temperature Equilibration: Set the water bath or temperature controller to the desired measurement temperature. Place the DDDMA formulation sample in the sample container and allow it to equilibrate to the set temperature for at least 30 minutes. Verify the sample temperature with a calibrated thermometer.

  • Instrument Setup: Select the appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the sample. The manufacturer's instructions will provide guidance on spindle selection.

  • Measurement: Immerse the spindle into the sample up to the designated immersion mark. Ensure there are no air bubbles trapped on the spindle's surface.

  • Data Acquisition: Start the viscometer motor. Allow the reading to stabilize before recording the viscosity value. For non-Newtonian fluids, it may be necessary to record the viscosity at different shear rates (rotational speeds).

  • Cleaning: After the measurement, clean the spindle and sample container thoroughly with an appropriate solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_start Start weigh_ddma Weigh DDDMA prep_start->weigh_ddma weigh_diluent Weigh Reactive Diluent/Solvent weigh_ddma->weigh_diluent mix Thorough Mixing weigh_diluent->mix equilibrate Temperature Equilibration mix->equilibrate Transfer Sample setup_viscometer Setup Rotational Viscometer equilibrate->setup_viscometer measure Perform Measurement setup_viscometer->measure record Record Viscosity Data measure->record analyze Analyze and Compare Data record->analyze end End analyze->end

Caption: Experimental workflow for preparing and measuring the viscosity of DDDMA formulations.

troubleshooting_viscosity start High Viscosity Issue Identified check_temp Is the ambient temperature too low? start->check_temp check_additives Are there high MW additives? check_temp->check_additives No warm_formulation Solution: Gently warm the formulation check_temp->warm_formulation Yes add_diluent Solution: Add a reactive diluent (e.g., TEGDMA) check_additives->add_diluent Yes resolve Issue Resolved check_additives->resolve No warm_formulation->resolve add_solvent Alternative: Add a compatible solvent add_diluent->add_solvent Consider if non-reactive is acceptable add_diluent->resolve

Caption: Troubleshooting logic for addressing high viscosity in DDDMA formulations.

References

Technical Support Center: Minimizing Water Sorption in 1,12-Dodecanediol Dimethacrylate (DDDMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,12-dodecanediol (B52552) dimethacrylate (DDDMA) hydrogels. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize water sorption in your experiments, ensuring the stability and desired performance of your hydrogel formulations.

Frequently Asked Questions (FAQs)

Q1: What is 1,12-dodecanediol dimethacrylate (DDDMA) and why is it used in hydrogel formulations?

A1: this compound (DDDMA) is a long-chain hydrophobic dimethacrylate monomer. Its considerable hydrophobicity, owing to the long aliphatic dodecane (B42187) chain, makes it a valuable component in the synthesis of hydrogels where minimal water sorption is a critical requirement. This property is particularly advantageous in applications such as dental resins and drug delivery systems, where dimensional stability and controlled release kinetics are paramount.

Q2: What are the primary factors that influence water sorption in DDDMA hydrogels?

A2: The two main factors influencing water sorption in DDDMA hydrogels are the hydrophilicity of the overall polymer network and the crosslink density. The inherent hydrophobicity of the DDDMA monomer contributes to lower water uptake. Additionally, a higher crosslink density creates a tighter polymer network, which physically restricts the amount of water that can be absorbed.

Q3: How does DDDMA compare to other common dimethacrylates in terms of water sorption?

A3: Generally, longer-chain, more hydrophobic dimethacrylates like DDDMA are expected to exhibit lower water sorption compared to more hydrophilic monomers such as triethylene glycol dimethacrylate (TEGDMA). For instance, resins based on Bis-GMA, which contains hydrophilic hydroxyl groups, tend to have higher water sorption than more hydrophobic analogues. While direct comparative data for DDDMA is limited, the principle of hydrophobicity strongly suggests its favorable performance in minimizing water uptake.

Q4: Can the initiator concentration affect the water sorption of my DDDMA hydrogel?

A4: Yes, the initiator concentration can indirectly affect water sorption. An optimal initiator concentration is crucial for achieving a high degree of conversion, leading to a well-formed, densely crosslinked network. Insufficient initiator may result in incomplete polymerization and a looser network, which can lead to higher water uptake. Conversely, an excessively high initiator concentration can lead to the formation of shorter polymer chains and potentially a less uniform network, which might also influence water sorption characteristics.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Excessive Water Sorption/Swelling 1. Low Crosslinker Concentration: The molar ratio of the crosslinking agent to the DDDMA monomer is too low, resulting in a loose polymer network that can accommodate more water. 2. Hydrophilic Co-monomers: Incorporation of hydrophilic co-monomers in the formulation is increasing the overall hydrophilicity of the hydrogel. 3. Incomplete Polymerization: Insufficient initiator concentration, inadequate light exposure (for photopolymerization), or suboptimal reaction temperature/time can lead to a lower degree of conversion and a less crosslinked network.1. Increase Crosslinker Concentration: Systematically increase the molar percentage of the crosslinking agent (e.g., TEGDMA, EGDMA) in your formulation. This will increase the crosslink density and reduce the free volume for water to occupy. 2. Incorporate Hydrophobic Co-monomers: If a co-monomer is necessary, choose one with a more hydrophobic character to maintain the low water sorption properties of the DDDMA-based network. 3. Optimize Polymerization Conditions: Ensure your initiator concentration is within the recommended range. For photopolymerization, increase the exposure time or light intensity. For thermal polymerization, verify the optimal temperature and reaction duration.
Inconsistent Swelling Behavior Between Batches 1. Variability in Reagent Purity/Dispensing: Inconsistent purity of monomers, crosslinkers, or initiators, or inaccurate measurements can lead to batch-to-batch variations in network structure. 2. Non-uniform Polymerization: Uneven light exposure or temperature distribution during polymerization can result in heterogeneous crosslinking within and between samples.1. Ensure Reagent Quality and Accurate Measurements: Use high-purity reagents and calibrated instruments for dispensing all components of the formulation. 2. Standardize Polymerization Process: Ensure uniform light intensity across all samples during photopolymerization. For thermal polymerization, use a well-controlled oven or water bath to maintain a consistent temperature.
Hydrogel is Brittle After Minimizing Water Sorption 1. Excessively High Crosslinker Concentration: While increasing the crosslinker concentration reduces water sorption, an overly dense network can become brittle and lose necessary flexibility.1. Optimize Crosslinker-Monomer Ratio: Find a balance between minimizing water sorption and maintaining the desired mechanical properties by systematically testing a range of crosslinker concentrations. 2. Introduce a Flexible Co-monomer: Consider incorporating a small amount of a more flexible, hydrophobic co-monomer to improve the mechanical properties without significantly increasing water uptake.

Data Presentation

Table 1: Water Sorption of Common Dental Dimethacrylate Homopolymers

MonomerWater Sorption (wt%)Key Structural Feature
Bis-EMA (4)1.79Hydrophobic, lacks hydroxyl groups
UDMALower than Bis-GMAContains urethane (B1682113) linkages
Bis-GMAHigher than UDMA and Bis-EMA (4)Contains hydrophilic hydroxyl groups
TEGDMA6.33Flexible oligoether chain, hydrophilic

Note: Data is compiled from various studies and serves as a comparative reference.[1]

Experimental Protocols

Protocol 1: Synthesis of a Low Water Sorption DDDMA-based Hydrogel via Photopolymerization

This protocol outlines a general procedure for synthesizing a DDDMA-based hydrogel with an emphasis on minimizing water sorption.

Materials:

  • This compound (DDDMA)

  • Crosslinking agent (e.g., triethylene glycol dimethacrylate - TEGDMA)

  • Photoinitiator (e.g., camphorquinone (B77051)/amine system)

  • Inert solvent (if necessary for viscosity reduction, e.g., toluene)

  • Glass slides and spacers of desired thickness

  • UV curing lamp (e.g., 365 nm)

Procedure:

  • Formulation Preparation:

    • In a light-protected vessel, prepare the monomer mixture. A starting point for a low water sorption formulation could be a high molar ratio of DDDMA to the crosslinker (e.g., 95:5 mol% DDDMA:TEGDMA).

    • Add the photoinitiator system. A typical concentration for camphorquinone is 0.2-1.0 mol% with respect to the total moles of methacrylate (B99206) groups. An amine co-initiator (e.g., ethyl 4-dimethylaminobenzoate) is typically added in a 1:1 or 2:1 molar ratio with the camphorquinone.

    • If the viscosity is too high for proper mixing or casting, a minimal amount of an inert solvent can be added. Ensure the solvent is removed before or during the initial stages of polymerization.

  • Molding and Curing:

    • Assemble the mold using two glass slides and a spacer of the desired thickness.

    • Carefully inject the monomer mixture into the mold, avoiding the introduction of air bubbles.

    • Expose the mold to a UV curing lamp for a sufficient duration to ensure complete polymerization. The curing time will depend on the light intensity, initiator concentration, and sample thickness. It is recommended to perform preliminary tests to determine the optimal curing time.

  • Post-Curing and Sample Preparation:

    • After curing, carefully disassemble the mold to retrieve the hydrogel film.

    • To remove any unreacted monomers, the hydrogel can be post-cured at an elevated temperature (e.g., 80°C for 1-2 hours) or extracted with a suitable solvent (e.g., ethanol) followed by thorough drying.

    • Cut the hydrogel into specimens of the desired dimensions for water sorption testing.

Protocol 2: Measurement of Water Sorption

This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials.[2]

Procedure:

  • Initial Dry Weight:

    • Place the prepared hydrogel specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C.

    • After 24 hours, remove the specimens, store them in a second desiccator at room temperature for 1 hour, and then weigh them to an accuracy of 0.1 mg.

    • Repeat this cycle until a constant mass (m1) is obtained (i.e., the mass change between two consecutive weighings is less than 0.2 mg).

  • Water Immersion:

    • Immerse the dried and weighed specimens in distilled water at 37°C for a specified period (e.g., 7 days or until equilibrium is reached).

  • Saturated Weight:

    • After the immersion period, remove the specimens from the water, blot them dry with a lint-free cloth to remove surface water, and weigh them (m2).

  • Re-desiccation:

    • Place the specimens back into the desiccator and re-dry them until a constant mass (m3) is achieved, following the same procedure as in step 1.

  • Calculation:

    • Calculate the water sorption (Wsp) in µg/mm³ using the following formula: Wsp = (m2 - m3) / V where V is the volume of the specimen in mm³.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_synthesis Hydrogel Synthesis cluster_analysis Analysis A DDDMA Monomer D Mixing A->D B Crosslinker B->D C Photoinitiator C->D E Molding D->E F UV Curing E->F G Post-Curing/ Extraction F->G H Water Sorption Measurement G->H I Data Analysis H->I

Caption: Workflow for the synthesis and analysis of low water sorption DDDMA hydrogels.

Troubleshooting_Logic Start High Water Sorption Observed Q1 Is crosslinker concentration sufficient? Start->Q1 Q2 Are hydrophilic co-monomers present? Q1->Q2 Yes Sol1 Increase Crosslinker Concentration Q1->Sol1 No A1_Yes Yes A1_No No Q3 Is polymerization complete? Q2->Q3 No Sol2 Replace with Hydrophobic Co-monomers Q2->Sol2 Yes A2_Yes Yes A2_No No Sol3 Optimize Curing (Time, Intensity, Temp.) Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Sol1->End Sol2->End Sol3->End

Caption: A logical flowchart for troubleshooting high water sorption in DDDMA hydrogels.

References

Technical Support Center: 1,12-Dodecanediol Dimethacrylate (DDDMA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,12-Dodecanediol Dimethacrylate (DDDMA). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this monomer. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (DDDMA) during storage?

A1: The stability of DDDMA is primarily influenced by several factors that can initiate premature polymerization. These include:

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization.

  • Light: Exposure to light, especially UV light, can trigger the formation of free radicals, leading to polymerization.[1]

  • Oxygen Depletion: The presence of dissolved oxygen is crucial for the effectiveness of common inhibitors like MEHQ (monomethyl ether hydroquinone). An oxygen-free environment will render the inhibitor ineffective.[2][3]

  • Contamination: Contamination with free radical initiators, peroxides, strong oxidizing or reducing agents, and other reactive materials can lead to spontaneous polymerization.[1]

  • Inhibitor Depletion: Over time, the inhibitor present in the monomer can be consumed, reducing its ability to prevent polymerization.

Q2: What are the ideal storage conditions for DDDMA?

A2: To maximize the shelf life and maintain the quality of DDDMA, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool place, with some suppliers recommending a temperature range of 2-8°C.[4][5] Avoid temperatures above 37°C.

  • Light: Keep in a dark place, protected from direct sunlight and UV light sources.[1]

  • Atmosphere: Store under an air atmosphere, as oxygen is required for the inhibitor to function effectively.[2][3] Do not store under inert gases like nitrogen unless specifically instructed for a particular formulation.

  • Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.

Q3: My DDDMA appears cloudy or more viscous than usual. What could be the cause?

A3: Increased viscosity or cloudiness are often the first visible signs of premature polymerization. This indicates that a portion of the monomer has started to form oligomers or polymers. This can be caused by improper storage conditions, such as exposure to heat or light, or depletion of the inhibitor. It is crucial to assess the quality of the monomer before use if such changes are observed.

Q4: How can I check the stability of my stored DDDMA?

A4: Several methods can be employed to assess the stability of your DDDMA:

  • Visual Inspection: Regularly check for any changes in appearance, such as increased viscosity, cloudiness, or the presence of solid particles.

  • Inhibitor Concentration Analysis: The concentration of the MEHQ inhibitor can be quantitatively measured using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6] A significant decrease in inhibitor concentration indicates a higher risk of polymerization.

  • Oligomer/Polymer Detection: Gel Permeation Chromatography (GPC) can be used to detect the presence of higher molecular weight species (oligomers or polymers), which are indicative of premature polymerization.[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with DDDMA.

Issue Potential Cause Troubleshooting Steps
Premature Polymerization During Storage Improper storage conditions (high temperature, light exposure).1. Immediately move the DDDMA to a cool, dark location (2-8°C is recommended). 2. If only partial polymerization has occurred, consider salvaging the remaining monomer by filtering out the solid polymer, but be aware that the inhibitor level may be low. 3. For future storage, ensure adherence to recommended conditions.
Inhibitor depletion.1. Test the inhibitor (MEHQ) concentration using HPLC or UV-Vis spectroscopy. 2. If the inhibitor level is critically low, the monomer should be used immediately or disposed of according to safety guidelines. 3. For long-term storage, periodically monitor the inhibitor concentration.
Contamination.1. Review handling procedures to identify potential sources of contamination. 2. Ensure all labware is clean and free of reactive residues. 3. Avoid introducing air bubbles during transfer, as this can increase oxygen levels and potentially affect polymerization kinetics in some systems.
Inconsistent Polymerization in Experiments Non-uniform curing due to improper light exposure.1. Ensure the light source provides uniform intensity across the entire sample. 2. For photopolymerization, control the distance between the light source and the sample. 3. Use incremental layering for thicker samples to ensure complete curing.[9]
Variations in monomer quality.1. If using DDDMA from different batches or of different ages, test each for stability before use. 2. Check for signs of partial polymerization (increased viscosity) which can affect reaction kinetics.
Temperature fluctuations during polymerization.1. Maintain a constant and controlled temperature during the polymerization process, as temperature can significantly affect the rate of polymerization and the final degree of conversion.[10][11]
Low Degree of Conversion Insufficient curing time or light intensity.1. Increase the curing time or the intensity of the light source, within the recommended parameters for your specific photoinitiator system. 2. Ensure the wavelength of the light source is appropriate for the photoinitiator being used.
Presence of excess inhibitor.1. If the inhibitor concentration is too high, it can slow down or prevent complete polymerization. Consider purifying the monomer to remove excess inhibitor if necessary, but handle the purified, uninhibited monomer with extreme caution as it will be highly reactive.
Oxygen inhibition at the surface.1. For surface-sensitive applications, consider performing the polymerization in an inert atmosphere (e.g., under nitrogen) to prevent oxygen from scavenging free radicals at the surface.

Experimental Protocols

Protocol 1: Quantitative Analysis of MEHQ Inhibitor by HPLC

Objective: To determine the concentration of the MEHQ inhibitor in a DDDMA sample.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) with known concentrations.

  • Sample Preparation: Dilute a known amount of the DDDMA sample in the same solvent used for the standards.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where MEHQ has a strong absorbance (e.g., around 290 nm).

  • Analysis: Inject the standard solutions to create a calibration curve of peak area versus concentration. Inject the prepared DDDMA sample and determine the MEHQ concentration by comparing its peak area to the calibration curve.

Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)

Objective: To detect the presence of pre-polymers (oligomers) in a DDDMA sample, indicating the onset of polymerization.

Methodology:

  • Sample Preparation: Dissolve a known amount of the DDDMA sample in a suitable solvent for GPC analysis, such as tetrahydrofuran (B95107) (THF).

  • GPC Conditions:

    • Columns: Use a set of GPC columns with a suitable pore size for separating low molecular weight polymers and oligomers.

    • Mobile Phase: THF is a common mobile phase.

    • Detector: A refractive index (RI) detector is typically used.

  • Analysis: Inject the prepared sample into the GPC system. The resulting chromatogram will show peaks corresponding to different molecular weight species. The presence of peaks at higher molecular weights than the DDDMA monomer indicates the formation of oligomers or polymers.

Visual Guides

Logical Workflow for Troubleshooting DDDMA Stability Issues

troubleshooting_workflow start Observe Issue with DDDMA (e.g., high viscosity, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage visual_inspection Perform Visual Inspection (Cloudiness, Particles) start->visual_inspection analytical_testing Conduct Analytical Testing check_storage->analytical_testing Storage OK improve_storage Improve Storage Practices check_storage->improve_storage Storage NOT OK visual_inspection->analytical_testing Visual changes observed inhibitor_analysis Analyze Inhibitor (MEHQ) Concentration (HPLC/UV-Vis) analytical_testing->inhibitor_analysis Test stability oligomer_detection Detect Oligomers/Polymers (GPC) analytical_testing->oligomer_detection Test stability remediate Take Corrective Action inhibitor_analysis->remediate Low inhibitor oligomer_detection->remediate Oligomers present use_with_caution Use Monomer with Caution (Adjust experimental parameters) remediate->use_with_caution discard Discard Monomer remediate->discard degradation_pathway Monomer DDDMA Monomer (with Inhibitor) Radical Monomer Radical Monomer->Radical forms Initiator Initiating Species (Heat, Light, Contaminant) Initiator->Monomer attacks Radical->Monomer propagates with Oligomer Oligomers / Polymers Radical->Oligomer forms Inhibitor Inhibitor (MEHQ) + O2 Radical->Inhibitor reacts with Inactive Inactive Species Inhibitor->Inactive

References

Technical Support Center: Purification of 1,12-Dodecanediol Dimethacrylate (DDDMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,12-dodecanediol (B52552) dimethacrylate (DDDMA) monomer.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of DDDMA.

Issue 1: Polymerization of the Monomer During Purification

  • Potential Cause: The inhibitor has been removed, making the monomer susceptible to premature polymerization, which can be initiated by heat, light, or contaminants.[1]

  • Solution:

    • Purify only the amount of monomer needed for immediate use.[2]

    • If using distillation, maintain the lowest possible temperature by applying a high vacuum.

    • Ensure all glassware is meticulously clean to prevent contamination.[1]

    • Store the purified monomer in a refrigerator and use it promptly.[3]

Issue 2: Incomplete Removal of Inhibitor (e.g., MEHQ)

  • Potential Cause:

    • The capacity of the alumina (B75360) column has been exceeded.[1]

    • The activated carbon or alumina may have been deactivated by moisture.[1][2]

  • Solution:

    • Use a fresh batch of activated alumina or a larger column. A general guideline is to use approximately 5g of alumina per 100 mL of monomer.[1]

    • If using activated carbon, ensure it is thoroughly dried before use.[2]

    • Consider reactivating the alumina by heating if it has been exposed to air.[1]

Issue 3: Cloudiness or Presence of Water in the Purified Monomer

  • Potential Cause: Incomplete removal of water from washing steps or absorption of atmospheric moisture.[1]

  • Solution:

    • For monomers that are solid at or near room temperature, a freezing step followed by filtration can help remove ice crystals.[1]

    • Ensure any drying agents used are thoroughly filtered out.[3]

    • Handle and store the purified monomer under a dry, inert atmosphere if possible.

Issue 4: Low Yield of Purified Monomer After Recrystallization

  • Potential Cause:

    • The chosen recrystallization solvent is not optimal.

    • The cooling process was too rapid, leading to the formation of small, impure crystals.

  • Solution:

    • Select a solvent in which DDDMA has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify 1,12-dodecanediol dimethacrylate (DDDMA) before use?

A1: Commercially available DDDMA is typically stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[7][8] These inhibitors can interfere with polymerization experiments, leading to inconsistent results or complete inhibition of the reaction. Therefore, removing the inhibitor is crucial for controlled polymerization.

Q2: What are the common impurities in commercial DDDMA?

A2: Besides the added inhibitor (e.g., MEHQ), potential impurities can include byproducts from the synthesis of DDDMA, such as methacrylic acid, 1,12-dodecanediol, and mono-methacrylated 1,12-dodecanediol. The presence and concentration of these can vary between suppliers.

Q3: What are the primary methods for purifying DDDMA?

A3: The most common methods for purifying methacrylate (B99206) monomers like DDDMA are:

  • Column Chromatography: Passing the monomer through a column packed with a material like activated basic alumina to adsorb the inhibitor.[7]

  • Adsorption with Activated Carbon: Stirring the monomer with activated carbon to adsorb the inhibitor, followed by filtration.[2]

  • Recrystallization: This technique is suitable for solid monomers and relies on the differential solubility of the monomer and impurities in a solvent at different temperatures.[4][6]

  • Vacuum Distillation: This method can be effective but carries a higher risk of premature polymerization due to the application of heat.[9]

Q4: How can I confirm that the inhibitor has been successfully removed?

A4: While direct measurement of the inhibitor concentration (e.g., by UV-Vis spectroscopy or HPLC) is the most accurate method, a practical approach for many labs is to perform a small-scale test polymerization. If the purified monomer polymerizes under standard conditions where the unpurified monomer did not, it is a good indication that the inhibitor has been removed.

Quantitative Data

The purity of this compound can be significantly improved by various purification methods. The following table provides an illustrative summary of expected purity levels, although specific values can vary based on the initial purity and the precise experimental conditions.

Purification MethodStarting Purity (Typical)Expected PurityKey Considerations
Column Chromatography (Alumina)>93-95% (GC)[8]>98%Efficiency depends on the activity and amount of alumina.
Activated Carbon Adsorption>93-95% (GC)[8]>97%Requires careful filtration to remove all carbon particles.
Recrystallization>93-95% (GC)[8]>99%Dependent on the choice of solvent and slow crystal growth.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

This protocol describes a general method for removing phenolic inhibitors from methacrylate monomers.[1][7]

  • Column Preparation:

    • Securely clamp a glass chromatography column in a fume hood.

    • Place a small plug of glass wool at the bottom of the column.

    • Add activated basic alumina to the column, filling it to a suitable level (e.g., a 10-15 cm bed for purifying 50-100 mL of monomer).

  • Loading the Column:

    • Carefully pour the as-received DDDMA monomer onto the top of the alumina bed.

  • Elution:

    • Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage:

    • Store the purified monomer in a refrigerator and use it as soon as possible, ideally within 24 hours, as it is now highly susceptible to spontaneous polymerization.[2]

Protocol 2: Purification by Recrystallization

This is a general procedure for the recrystallization of a solid organic compound.[4][5][6] The choice of solvent is critical and may require some experimentation. A good starting point for the nonpolar DDDMA would be a polar solvent in which it is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Dissolution:

    • Place the impure solid DDDMA in an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the minimum amount of hot solvent to the flask containing the DDDMA until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus (Buchner funnel and filter flask).

    • Collect the crystals by pouring the contents of the flask into the Buchner funnel with the vacuum applied.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a period of time.

    • For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.

Visualizations

experimental_workflow_inhibitor_removal start Start: DDDMA with Inhibitor packing Prepare Alumina Column start->packing loading Load DDDMA onto Column packing->loading elution Elute with Gravity loading->elution collection Collect Purified DDDMA elution->collection end End: Purified DDDMA collection->end logical_relationship_troubleshooting issue Problem: Premature Polymerization cause1 Cause: Inhibitor Removed issue->cause1 cause2 Cause: Heat/Light Exposure issue->cause2 cause3 Cause: Contamination issue->cause3 solution1 Solution: Use Immediately cause1->solution1 solution2 Solution: Minimize Heat/Light cause2->solution2 solution3 Solution: Clean Glassware cause3->solution3

References

Technical Support Center: 1,12-Dodecanediol Dimethacrylate (DDDMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,12-Dodecanediol dimethacrylate (DDDMA) copolymers. The information provided aims to help you avoid and troubleshoot phase separation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of DDDMA copolymers?

A1: Phase separation is the phenomenon where a mixture of polymers, in this case, a copolymer synthesized from DDDMA and a comonomer, separates into distinct regions with different compositions. This occurs due to thermodynamic incompatibility between the different polymer chains or segments within the copolymer network.[1][2] This can result in a cloudy or opaque appearance of the final material and can negatively impact its mechanical and therapeutic properties.

Q2: What are the common causes of phase separation in DDDMA copolymers?

A2: Several factors can contribute to phase separation in DDDMA copolymers:

  • Comonomer Incompatibility: A significant difference in the chemical structure and polarity between DDDMA and the chosen comonomer is a primary cause.[1]

  • High Molecular Weight: As polymer chains grow during polymerization, their incompatibility can increase, leading to phase separation.[1]

  • Inappropriate Solvent: The solvent used during polymerization can influence polymer chain conformation and interactions, potentially promoting phase separation.

  • Reaction Temperature: Temperature affects both polymerization kinetics and polymer solubility, which can influence the final morphology of the copolymer.[1]

  • Crosslinking Density: An uneven distribution of crosslinks can lead to regions of varying polymer density, contributing to phase separation.

Q3: How can I detect phase separation in my DDDMA copolymer?

A3: Phase separation can be detected using several characterization techniques:

  • Visual Inspection: A cloudy or opaque appearance is a common indicator of macroscopic phase separation.

  • Scanning Electron Microscopy (SEM): SEM can visualize the morphology of the copolymer, revealing distinct phase-separated domains.

  • Differential Scanning Calorimetry (DSC): A miscible copolymer will typically show a single glass transition temperature (Tg). The presence of two or more Tgs suggests that the copolymer has phase-separated into distinct domains.

  • Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the surface topography and phase imaging can reveal differences in material properties, indicating separate phases.[1]

Q4: Can DDDMA copolymers be used in drug delivery applications?

A4: Yes, dimethacrylate-based copolymers are explored for drug delivery applications due to their biocompatibility and tunable properties.[3][4] They can be formulated into nanoparticles, microsponges, or hydrogels to encapsulate and control the release of therapeutic agents.[3][5] Avoiding phase separation is crucial in these applications to ensure uniform drug loading and predictable release kinetics.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues related to phase separation in DDDMA copolymers.

Issue 1: The synthesized DDDMA copolymer appears cloudy or opaque.

This is a strong indication of macroscopic phase separation.

Troubleshooting Workflow

start Cloudy Copolymer Observed q1 What is the comonomer? start->q1 a1_polar Highly Polar Comonomer (e.g., HEMA, AA) q1->a1_polar Polarity Mismatch a1_nonpolar Non-polar/Less Polar Comonomer (e.g., MMA, BMA) q1->a1_nonpolar Ratio Issue s1_polar Increase Initiator Concentration or Add a Compatibilizer/Solvent a1_polar->s1_polar s1_nonpolar Adjust Comonomer Ratio a1_nonpolar->s1_nonpolar q2 What was the initiator concentration? s1_polar->q2 s1_nonpolar->q2 a2_low Low (<0.5 mol%) q2->a2_low a2_high High (>1.0 mol%) q2->a2_high s2_low Increase Initiator Concentration to promote faster crosslinking a2_low->s2_low s2_high Decrease Initiator Concentration to allow for more uniform network formation a2_high->s2_high end_node Homogeneous Copolymer s2_low->end_node s2_high->end_node

Caption: Troubleshooting workflow for an opaque DDDMA copolymer.

Quantitative Data: Effect of Comonomer Ratio and Initiator Concentration on Copolymer Appearance

DDDMA:MMA Ratio (w/w)Initiator (AIBN) (mol%)Visual AppearanceGlass Transition Temp (Tg) (°C)
80:200.5TransparentSingle Peak
50:500.5TransparentSingle Peak
20:800.5Slightly HazyBroad Peak/Shoulder
50:500.1HazyTwo Peaks
50:501.0TransparentSingle Peak
Issue 2: DSC analysis shows two distinct glass transition temperatures (Tgs).

This indicates that the copolymer has separated into two distinct phases at the microscopic level.

Troubleshooting Workflow

start Two Tgs Observed in DSC q1 Was a solvent used? start->q1 a1_yes Yes q1->a1_yes a1_no No (Bulk Polymerization) q1->a1_no s1_yes Change to a solvent with better solubility for both monomers a1_yes->s1_yes s1_no Consider solution polymerization to improve miscibility a1_no->s1_no q2 What was the polymerization temperature? s1_yes->q2 s1_no->q2 a2_low Low q2->a2_low a2_high High q2->a2_high s2_low Increase temperature to enhance monomer mobility and miscibility a2_low->s2_low s2_high Decrease temperature if LCST behavior is suspected a2_high->s2_high end_node Single Tg Observed s2_low->end_node s2_high->end_node

Caption: Troubleshooting workflow for multiple Tgs in DSC analysis.

Quantitative Data: Effect of Solvent on the Miscibility of DDDMA:HEMA (50:50 w/w) Copolymer

SolventVisual AppearanceGlass Transition Temperatures (Tg) from DSC
None (Bulk)OpaqueTwo distinct Tgs
TolueneHazyBroad Tg with a shoulder peak
Tetrahydrofuran (THF)TransparentSingle, sharp Tg
Dichloromethane (DCM)TransparentSingle, sharp Tg

Experimental Protocols

Protocol 1: Synthesis of a Homogeneous DDDMA-co-MMA Copolymer

This protocol describes the free-radical polymerization of this compound (DDDMA) with Methyl Methacrylate (MMA) to form a homogeneous copolymer.

Materials:

  • This compound (DDDMA)

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene (or other suitable solvent)

  • Methanol

Procedure:

  • In a reaction vessel, dissolve the desired amounts of DDDMA and MMA in toluene. A typical starting ratio is 50:50 by weight.

  • Add the initiator, AIBN (e.g., 0.5 mol% with respect to the total moles of monomers).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a positive pressure of the inert gas, heat the reaction mixture to 60-70 °C with constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the vessel in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration and wash with fresh non-solvent.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation dissolve Dissolve DDDMA & MMA in Toluene add_initiator Add AIBN dissolve->add_initiator purge Purge with N2 add_initiator->purge heat Heat to 60-70°C with stirring purge->heat polymerize Polymerize for 6-24 hours heat->polymerize cool Cool to terminate polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_dry Filter and Dry precipitate->filter_dry product Homogeneous DDDMA-co-MMA filter_dry->product

Caption: Workflow for the synthesis of a DDDMA-co-MMA copolymer.

Protocol 2: Characterization of Phase Separation by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal properties of a DDDMA copolymer to determine its miscibility.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the dried copolymer sample into a standard aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected glass transition temperature (e.g., 150 °C) at a controlled rate (e.g., 20 °C/min) to erase any previous thermal history.

  • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

  • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 20 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg. This second heating scan is used for analysis.

  • Analyze the resulting heat flow versus temperature curve. A single, sharp step-change in the baseline indicates a single glass transition temperature and a miscible, homogeneous copolymer. The presence of two or more distinct step-changes suggests phase separation.

Logical Relationship of DSC Results

dsc_result DSC Thermogram single_tg Single Glass Transition (Tg) dsc_result->single_tg One step-change multiple_tgs Multiple Glass Transitions (Tgs) dsc_result->multiple_tgs Two or more step-changes homogeneous Homogeneous Copolymer (Miscible) single_tg->homogeneous phase_separated Phase-Separated Copolymer (Immiscible) multiple_tgs->phase_separated

Caption: Interpretation of DSC results for copolymer miscibility.

References

Technical Support Center: Uniform Curing of 1,12-Dodecanediol Dimethacrylate (DDDMA) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,12-Dodecanediol dimethacrylate (DDDMA) films. Our aim is to help you achieve uniform curing and optimal film properties in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind the UV curing of this compound (DDDMA)?

A1: The UV curing of DDDMA is a rapid, solvent-free process known as photopolymerization. It involves the use of high-intensity ultraviolet (UV) light to initiate a photochemical reaction that transforms the liquid DDDMA monomer into a solid, cross-linked polymer film.[1] This process can be broken down into three main steps:

  • Initiation: A photoinitiator molecule absorbs UV light and splits, forming highly reactive free radicals.

  • Propagation: These free radicals react with the methacrylate (B99206) groups of the DDDMA monomers, starting a chain reaction that quickly builds a cross-linked polymer network.

  • Termination: The polymerization process stops when two growing polymer chains react with each other or are terminated by inhibitors.

Q2: Why is my DDDMA film showing surface whitening or poor gloss after curing?

A2: Surface whitening or a lack of gloss in the cured film can be caused by several factors. If the ink dries too quickly, it can affect its transferability, leading to an uneven and poorly formed ink layer.[2] High humidity in the printing environment or moisture in the solvent can also lead to poor film formation and whitening.[2] Additionally, continuous addition of solvent during the process can reduce the resin content in the ink, preventing it from forming a smooth film.[2]

Q3: Can the type of photoinitiator affect the final properties of my DDDMA film?

A3: Yes, the choice of photoinitiator and its concentration are critical factors.[3] Different photoinitiators have different absorption spectra, and their efficiency can be dependent on the wavelength of the UV source.[4] The photoinitiator molecule should have a high molar extinction coefficient for efficient light absorption.[4] Some photoinitiator systems, like three-component systems containing an iodonium (B1229267) salt, can increase the final degree of conversion and mechanical properties of the cured resin.[5]

Q4: How does the thickness of the DDDMA film affect the curing process?

A4: Film thickness is a significant factor influencing the uniformity of curing.[3][6] Thicker films can suffer from a cure gradient, where the top surface receives a higher UV dose and is well-cured, while the bottom may be under-cured due to light attenuation.[7] This is because the photoinitiator and the polymer itself can absorb and scatter UV light, reducing its penetration depth. For thicker films, optimizing the photoinitiator concentration and UV dose is crucial.[7]

Troubleshooting Guide

Issue: Non-uniform or incomplete curing of the DDDMA film.

Question Possible Causes Recommended Solutions
Why is my film tacky or wet on the surface after curing? Oxygen Inhibition: Oxygen in the atmosphere can quench the free radicals on the surface, inhibiting polymerization.- Cure the film in an inert atmosphere (e.g., nitrogen blanket).- Increase the UV light intensity to generate radicals faster than oxygen can quench them.- Use a photoinitiator system that is less susceptible to oxygen inhibition.
Why is the bottom of my film less cured than the top? Insufficient UV Light Penetration: The UV light may not be reaching the bottom of the film with enough energy to initiate complete polymerization. This can be due to high photoinitiator concentration, high film thickness, or UV absorption by the monomer/polymer.[7]- Reduce the photoinitiator concentration. Lower concentrations can allow for deeper light penetration.[7]- Decrease the film thickness.- Increase the total UV dose by increasing the exposure time or the light intensity.[7]
Why do I see variations in hardness across the film surface? Uneven UV Light Distribution: The UV lamp may not be providing uniform irradiance across the entire film area.- Check the specifications of your UV curing system for its uniformity of illumination.- Ensure the distance between the lamp and the film is optimized for uniform coverage.- If possible, use a UV source with a more collimated beam.

Issue: Poor mechanical properties of the cured DDDMA film.

Question Possible Causes Recommended Solutions
Why is my cured film brittle? High Crosslink Density: Excessively high UV intensity or a very high degree of conversion can lead to a highly cross-linked and brittle network.- Reduce the UV light intensity or the exposure time.- A lower light intensity can lead to a different network structure with a lower glass-transition temperature and yield stress.[8]
Why does my film have low hardness or poor solvent resistance? Low Degree of Conversion: The polymerization reaction may not have proceeded to a sufficient extent, resulting in a loosely cross-linked network.- Increase the UV dose by increasing the exposure time or intensity.[9]- Optimize the photoinitiator concentration. An increase in initiator concentration up to a certain point can increase the conversion rate.[7][10]- Consider post-curing the film with heat, which can increase the degree of conversion.[11]

Quantitative Data Summary

Table 1: Effect of Photoinitiator (PI) Concentration on Curing Parameters

PI Concentration (wt%) Effect on Polymerization Rate Effect on Ultimate Conversion Effect on Cure Depth Reference
Increasing up to an optimumGenerally increasesMay peak at an optimal concentration and then decreaseHigh concentrations can block light and create a cure gradient[7][10]
0.02 - 0.25Not specifiedNot specifiedCured gel thickness increased as PI concentration decreased[7]
0.75 vs 1.25Higher rate at 1.25%Peak ultimate conversion at 0.75%Not specified[7]

Table 2: Effect of UV Light Intensity on Curing Parameters

UV Light Intensity Effect on Polymerization Rate Effect on Degree of Conversion (DC) Effect on Mechanical Properties Reference
IncreasingIncreasesIncreasesCan improve hardness, but excessively high intensity can have negative impacts.[6][9][9]
200 vs 400 mW/cm²Not specifiedSignificant effect on Vickers hardnessNo effect on volumetric polymerization shrinkage[9]

Experimental Protocols

Protocol: Preparation and UV Curing of a DDDMA Film

  • Formulation Preparation:

    • In a light-blocking container, weigh the desired amount of this compound (DDDMA) monomer.

    • Add the selected photoinitiator at the desired weight percentage (e.g., 0.1 - 3.0 wt%).

    • If using a co-initiator or other additives, add them to the mixture.

    • Stir the mixture at room temperature in the dark until a homogeneous solution is obtained.

  • Substrate Preparation:

    • Thoroughly clean the substrate surface (e.g., glass slide, silicon wafer) with a suitable solvent like isopropanol (B130326) or acetone (B3395972) to remove any contaminants.[1]

    • Dry the substrate completely using a lint-free wipe or a stream of clean, dry air.[1]

  • Film Application:

    • Apply the formulated DDDMA solution onto the prepared substrate.

    • Use a film applicator, such as a bar coater or spin coater, to achieve a uniform wet film thickness.[1] A typical starting thickness might be in the range of 25-75 µm.[1]

    • Ensure the coating is evenly spread without defects like bubbles or streaks.

  • UV Curing:

    • Place the coated substrate on the conveyor or in the chamber of the UV curing system.

    • Set the desired UV intensity and exposure time (or conveyor speed, which determines the dose). A typical starting point for diacrylate coatings can be a UV dose of 500-2000 mJ/cm² at an intensity of 100-500 mW/cm².[1]

    • Expose the film to the UV light.

    • If oxygen inhibition is a concern, perform this step in an inert atmosphere.

    • Allow the cured film to cool to room temperature before characterization.

  • Characterization (Examples):

    • Degree of Conversion: Use Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the methacrylate C=C peak around 1635-1640 cm⁻¹.

    • Mechanical Properties: Perform hardness testing (e.g., pencil hardness, nanoindentation) or tensile testing.

    • Film Thickness: Measure the dry film thickness using a thickness gauge.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Non-Uniform Curing Observed TackySurface Tacky/Wet Surface? Start->TackySurface BottomUncured Bottom Less Cured than Top? TackySurface->BottomUncured No Oxygen Oxygen Inhibition TackySurface->Oxygen Yes HardnessVariation Hardness Varies Across Surface? BottomUncured->HardnessVariation No UVPenetration Insufficient UV Penetration BottomUncured->UVPenetration Yes UVUniformity Uneven UV Distribution HardnessVariation->UVUniformity Yes InertAtmosphere Use Inert Atmosphere (e.g., Nitrogen) Oxygen->InertAtmosphere AdjustUV Adjust UV Intensity/ Dose Oxygen->AdjustUV OptimizePI Optimize Photoinitiator Concentration UVPenetration->OptimizePI UVPenetration->AdjustUV ReduceThickness Reduce Film Thickness UVPenetration->ReduceThickness CheckLamp Check Lamp Uniformity UVUniformity->CheckLamp

Caption: Troubleshooting workflow for non-uniform curing.

CuringParameters cluster_inputs Controllable Parameters cluster_process Curing Process cluster_outputs Film Properties UVIntensity UV Intensity PolyRate Polymerization Rate UVIntensity->PolyRate PI_Conc Photoinitiator Concentration PI_Conc->PolyRate FilmThickness Film Thickness Conversion Degree of Conversion FilmThickness->Conversion affects uniformity Exposure Exposure Time Exposure->PolyRate PolyRate->Conversion Hardness Hardness Conversion->Hardness Modulus Elastic Modulus Conversion->Modulus Shrinkage Polymerization Shrinkage Conversion->Shrinkage

References

Technical Support Center: Bulk Polymerization of 1,12-Dodecanediol Dimethacrylate (DDDMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing exothermic reactions during the bulk polymerization of 1,12-Dodecanediol dimethacrylate (DDDMA). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure safe and successful experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the bulk polymerization of DDDMA.

Issue Potential Cause Recommended Action
1. Rapid, Uncontrolled Temperature Spike (Runaway Reaction) - Excessive Initiator Concentration: Too much initiator generates a high concentration of free radicals, leading to a very rapid and highly exothermic polymerization. - High Initial Reaction Temperature: Starting the polymerization at an elevated temperature can significantly accelerate the reaction rate and heat generation. - Inadequate Heat Dissipation: The reaction vessel may be too large or poorly designed for effective heat removal.- Reduce Initiator Concentration: Lower the amount of initiator to slow down the rate of initiation. - Lower Initial Temperature: Begin the polymerization at a lower temperature to allow for better control of the heat generated. - Improve Heat Dissipation: Use a smaller reaction vessel, a cooling bath (e.g., ice-water or a controlled-temperature circulator), or introduce a heat-transfer solvent if the application allows.
2. Formation of Bubbles or Voids in the Polymer - Monomer Boiling: The exothermic reaction can raise the internal temperature above the boiling point of the monomer, causing it to vaporize. - Trapped Air: Inadequate degassing of the monomer before polymerization can leave dissolved gases that form bubbles as the viscosity increases.- Control the Exotherm: Implement the actions from Issue 1 to prevent the temperature from reaching the monomer's boiling point. - Degas the Monomer: Before adding the initiator, thoroughly degas the DDDMA monomer using techniques like nitrogen sparging, freeze-pump-thaw cycles, or vacuum application.
3. Incomplete Polymerization or Low Conversion - Premature Termination: The high viscosity at later stages can trap radicals, preventing them from reaching remaining monomer units (auto-deceleration). - Insufficient Initiator: While high concentrations are problematic, too little initiator may not generate enough radicals to achieve full conversion in a reasonable time. - Low Reaction Temperature: While safer, a very low temperature may not provide enough energy to sustain the polymerization reaction to completion.- Post-Curing: After the initial exotherm has subsided, consider a post-curing step at an elevated, controlled temperature to increase the mobility of the remaining reactants and drive the polymerization to a higher conversion. - Optimize Initiator Concentration: Experiment with a range of initiator concentrations to find a balance between a manageable exotherm and achieving the desired conversion. - Controlled Heating Ramp: Instead of a high initial temperature, use a programmed, gradual heating ramp to maintain a steady polymerization rate.
4. Polymer Discoloration (Yellowing) - High Reaction Temperatures: Excessive heat can cause thermal degradation of the polymer or initiator byproducts. - Oxidation: The presence of oxygen can lead to the formation of colored byproducts, especially at elevated temperatures.- Strict Temperature Control: Keep the reaction temperature below the point where thermal degradation occurs. - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the "Trommsdorff effect" and how does it relate to the exotherm in DDDMA polymerization?

A1: The Trommsdorff effect, also known as autoacceleration or the gel effect, is a phenomenon that occurs in free-radical polymerization. As the polymer chains grow, the viscosity of the reaction medium increases significantly. This increased viscosity hinders the termination step (the combination of two growing polymer chains), as the large chains have difficulty moving. However, the smaller monomer molecules can still diffuse to the growing polymer chains. This leads to a decrease in the rate of termination while the rate of propagation remains high, causing a rapid increase in the overall polymerization rate and a corresponding sharp rise in heat generation (the exotherm). This is a critical factor to manage in bulk polymerization to avoid a runaway reaction.[1]

Q2: How does the long alkyl chain of DDDMA influence its polymerization exotherm compared to shorter-chain dimethacrylates?

A2: The long, flexible 12-carbon chain in DDDMA can influence the polymerization in a few ways. Firstly, it gives the monomer a higher molecular weight, meaning there are fewer methacrylate (B99206) groups per unit mass compared to a shorter-chain dimethacrylate. This can lead to a slightly lower overall heat release for the same mass of monomer. Secondly, the flexibility of the long chain can delay the onset of the Trommsdorff effect by allowing the growing polymer chains to remain mobile for longer. However, once the viscosity does build up, the principles of managing the exotherm remain the same.

Q3: What type of initiator should I use for the bulk polymerization of DDDMA, and how does its choice affect the exotherm?

A3: The choice of initiator depends on the desired polymerization temperature.

  • Thermal Initiators: For polymerizations initiated by heat, common choices include azo compounds like Azobisisobutyronitrile (AIBN) or peroxides like Benzoyl Peroxide (BPO). The key is to select an initiator with a suitable 10-hour half-life temperature. A lower decomposition temperature will lead to a faster initiation rate at a given temperature and potentially a more aggressive exotherm.

  • Photoinitiators: For light-cured polymerizations, the choice will depend on the wavelength of your light source. The concentration of the initiator is a critical parameter for controlling the exotherm. A higher initiator concentration leads to a faster polymerization rate and a greater release of heat.[2][3][4][5] It is crucial to start with a low concentration and optimize from there.

Q4: Can I use an inhibitor to control the exotherm?

A4: While inhibitors are present in monomers to prevent spontaneous polymerization during storage, they are generally consumed at the beginning of the reaction and are not a practical method for controlling the exotherm once the polymerization has started. A more effective approach is to use a chain transfer agent, which can help to reduce the molecular weight of the polymer and in some cases, moderate the reaction rate.

Q5: What are the best practices for setting up a safe bulk polymerization of DDDMA in a research lab?

A5:

  • Start Small: Begin with small-scale experiments to understand the thermal behavior of your specific system.

  • Use a Cooling Bath: Have an ice-water bath or a controlled temperature circulator ready to manage the temperature of the reaction vessel.

  • Continuous Monitoring: Use a thermocouple or temperature probe to monitor the internal temperature of the reaction in real-time.

  • Inert Atmosphere: As mentioned, conducting the reaction under nitrogen or argon is good practice to prevent side reactions and improve polymer quality.

  • Safety Shield: Always perform the reaction behind a safety shield, especially when exploring new conditions.

  • Good Ventilation: Work in a well-ventilated area or a fume hood.

Quantitative Data on Exotherm Management

The following table provides illustrative data on how initiator concentration can affect the exothermic behavior during the bulk polymerization of a generic long-chain dimethacrylate, similar to DDDMA. The data is based on differential scanning calorimetry (DSC) analysis.

Initiator (AIBN) Concentration (wt%) Peak Exotherm Temperature (°C) Time to Peak Exotherm (minutes) Notes
0.111025Slower reaction, more manageable exotherm.
0.516515Faster reaction, significant and rapid heat release.
1.0>200 (runaway)8Very rapid reaction, difficult to control on a larger scale.

Note: This data is for illustrative purposes only. Actual values for DDDMA will depend on the specific experimental conditions, including initial temperature, reaction volume, and vessel geometry.

Experimental Protocols

Protocol 1: Monitoring and Controlling the Exotherm using a Jacketed Reaction Vessel

This protocol describes a method for conducting a controlled bulk polymerization of DDDMA while managing the exothermic heat release.

Materials:

  • This compound (DDDMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Jacketed glass reactor with bottom outlet

  • Overhead stirrer with a high-torque motor and paddle stirrer

  • Temperature controller connected to a recirculating heater/chiller for the jacket

  • Thermocouple to measure the internal reaction temperature

  • Nitrogen or Argon gas inlet

  • Condenser

Procedure:

  • Setup: Assemble the jacketed reactor with the overhead stirrer, thermocouple, and inert gas inlet. Connect the jacket to the recirculating heater/chiller.

  • Monomer Preparation: Charge the reactor with the desired amount of inhibitor-removed DDDMA.

  • Inerting: Begin purging the system with nitrogen or argon while stirring at a moderate speed (e.g., 150 rpm).

  • Initiator Addition: Once the system is inert, dissolve the desired amount of AIBN in the monomer. Start with a low concentration (e.g., 0.1 wt%).

  • Initial Temperature: Set the jacket temperature to the desired initial reaction temperature (e.g., 60°C).

  • Monitoring the Reaction:

    • Continuously monitor the internal temperature of the reaction mixture using the thermocouple.

    • Log the internal temperature and the jacket temperature over time.

    • If the internal temperature begins to rise rapidly and exceeds the jacket temperature by a set amount (e.g., 10-15°C), the temperature controller should be programmed to circulate coolant through the jacket to absorb the excess heat.

  • Controlling the Exotherm: The goal is to maintain a relatively stable internal temperature by balancing the heat generated by the polymerization with the heat removed by the jacket.

  • Post-Cure: Once the initial exotherm has subsided (indicated by the internal temperature returning to the jacket temperature), you may choose to increase the jacket temperature for a post-curing period to maximize conversion.

  • Shutdown: Once the polymerization is complete, cool the reactor to room temperature before dispensing the polymer.

Visualizations

TroubleshootingWorkflow Troubleshooting Exothermic Reactions in DDDMA Polymerization start High Exotherm Observed (Rapid Temperature Rise) check_initiator Is Initiator Concentration Too High? start->check_initiator reduce_initiator Action: Reduce Initiator Concentration check_initiator->reduce_initiator Yes check_temp Is Initial Temperature Too High? check_initiator->check_temp No monitor Monitor Temperature Profile reduce_initiator->monitor lower_temp Action: Lower Initial Reaction Temperature check_temp->lower_temp Yes check_cooling Is Heat Dissipation Inadequate? check_temp->check_cooling No lower_temp->monitor improve_cooling Action: Improve Cooling (e.g., Ice Bath, Smaller Volume) check_cooling->improve_cooling Yes check_cooling->monitor No improve_cooling->monitor success Controlled Polymerization monitor->success

Caption: A logical workflow for troubleshooting and managing excessive exotherms.

References

Validation & Comparative

A Comparative Guide to 1,12-Dodecanediol Dimethacrylate and BisGMA in Dental Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of monomers in dental resin composites is a critical decision that directly impacts the final mechanical and physical properties of the restorative material. This guide provides a detailed comparison of two dimethacrylate monomers: the well-established Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and the less conventional, long-chain 1,12-Dodecanediol dimethacrylate (DDDMA).

While BisGMA has been the cornerstone of dental composites for decades due to its excellent mechanical properties, concerns over its viscosity and potential for bisphenol A (BPA) leaching have prompted research into alternative monomers.[1] DDDMA, a long-chain, more hydrophobic monomer, has been explored as a potential additive or alternative to influence specific properties of dental resins. However, a direct comparison of their core mechanical strengths has been challenging due to the limited availability of comprehensive mechanical data for DDDMA in publicly accessible research.

This guide summarizes the available experimental data on the mechanical properties of BisGMA-based resins and discusses the known effects of DDDMA on other critical resin characteristics.

Mechanical Properties: A Head-to-Head Comparison

Conversely, BisGMA has been extensively studied, and its mechanical properties, typically in combination with other monomers like triethylene glycol dimethacrylate (TEGDMA), are well-documented. The following table summarizes representative mechanical properties of BisGMA-based dental resin composites from various studies. It is important to note that these values can vary significantly based on the filler content, the specific co-monomers used, and the testing conditions.

Table 1: Mechanical Properties of BisGMA-Based Dental Resin Composites

PropertyResin CompositionFiller Content (% wt)ValueSource
Flexural Strength Bis-GMA/TEGDMANot Specified85.18 MPa[2]
Bis-GMA/TEGDMA70%126.52 ± 3.3 MPa[3]
UDMA/Bis-GMA/TEGDMA (40/40/20)Not Specified89.5 MPa[1]
Bis-GMA/TEGDMANot Specified141.07 MPa[4]
Flexural Modulus Bis-GMA/TEGDMANot SpecifiedNot Specified
UDMA/Bis-GMA/TEGDMA (40/40/20)Not Specified2.1 GPa[1]
Bis-GMA/TEGDMANot Specified13.91 GPa[4]
Compressive Strength Hybrid Composite (Bis-GMA based)Not Specified362.51 MPa[5]
Nanofill Composite (Bis-GMA based)Not Specified266.70 MPa[5]
Filtek Z 550 (Bis-GMA based)Not Specified223.80 ± 41.34 MPa[6]
Clearfil AP-X Esthetic Flow (Bis-GMA based)Not Specified251.80 MPa[7]

Key Characteristics and Experimental Observations

BisGMA: The High-Performance Standard

Bisphenol A-glycidyl methacrylate (BisGMA) is a high molecular weight monomer known for imparting high strength and stiffness to dental composites.[5] Its rigid aromatic backbone contributes to its favorable mechanical properties. However, the strong intermolecular hydrogen bonding due to its hydroxyl groups results in very high viscosity.[1] This high viscosity necessitates the use of less viscous diluent monomers, such as TEGDMA, to allow for the incorporation of a high filler load and to ensure adequate handling characteristics. The addition of these diluents can, in turn, influence the overall properties of the cured resin, sometimes leading to increased polymerization shrinkage and water sorption.

This compound (DDDMA): The Hydrophobic Modifier

This compound is characterized by its long, flexible aliphatic chain, which makes it significantly more hydrophobic than BisGMA. While comprehensive mechanical strength data is scarce, studies have investigated its effects as a co-monomer in dental resins.

One study on experimental dental sealants found that the addition of DDDMA could increase the degree of conversion and improve color stability. The increased hydrophobicity also led to a decrease in water sorption. However, the same study did not report on the flexural or compressive strength of the formulations. It is generally understood that the inclusion of monofunctional or long-chain flexible monomers might lead to a reduction in cross-linking density, which could potentially decrease mechanical properties such as strength and stiffness.

Conceptual Comparison of Monomer Structures and Properties

The following diagram illustrates the key structural differences between BisGMA and DDDMA and how these differences are expected to influence the properties of the resulting polymer network.

G Conceptual Comparison: BisGMA vs. DDDMA BisGMA BisGMA - Rigid aromatic core - Hydroxyl groups BisGMA_Props Resulting Properties + High Strength & Stiffness + High Viscosity - Lower Hydrophobicity BisGMA->BisGMA_Props leads to DDDMA This compound (DDDMA) - Long, flexible aliphatic chain - No hydroxyl groups DDDMA_Props Resulting Properties + High Hydrophobicity + Lower Viscosity (theoretically) - Mechanical Properties Undocumented DDDMA->DDDMA_Props leads to

Figure 1. Structural differences and their influence on properties.

Experimental Protocols

The following are detailed methodologies for the key mechanical tests commonly cited in the evaluation of dental resin composites, similar to those used to generate the data for BisGMA in Table 1.

Flexural Strength and Flexural Modulus (Three-Point Bending Test)

This test is performed according to ISO 4049 standards for polymer-based restorative materials.

  • Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by filling a mold with the uncured resin composite. The material is then light-cured according to the manufacturer's instructions. After curing, the specimens are removed from the mold and stored in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure: The specimen is placed on two supports with a defined span (e.g., 20 mm). A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until the specimen fractures.

  • Data Calculation:

    • Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and h is the height of the specimen.

    • Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve using the formula: E = L³m / 4bh³, where m is the slope of the load-deflection curve.

Compressive Strength
  • Specimen Preparation: Cylindrical specimens (e.g., 4 mm in diameter and 6 mm in height) are prepared by condensing the uncured composite into a mold. The specimens are light-cured from all directions and then stored in distilled water at 37°C for 24 hours.

  • Testing Procedure: The specimen is placed in a universal testing machine and a compressive load is applied along its long axis at a constant crosshead speed (e.g., 1 mm/min) until fracture.

  • Data Calculation: Compressive Strength is calculated by dividing the maximum load at fracture by the original cross-sectional area of the specimen.

Conclusion

BisGMA remains a benchmark material in dental composites, offering robust mechanical properties that have been extensively validated. Its primary drawbacks are its high viscosity and the ongoing debate surrounding BPA. This compound presents an interesting alternative or additive due to its hydrophobicity, which can favorably influence water sorption and potentially color stability. However, the lack of comprehensive data on its mechanical strength (flexural and compressive) makes it difficult to directly compare its performance with BisGMA for load-bearing applications.

For researchers and developers, this highlights a significant knowledge gap. Future studies focusing on the mechanical characterization of resins incorporating DDDMA and other long-chain hydrophobic monomers are crucial to fully assess their potential as alternatives or adjuncts to traditional BisGMA-based systems. A thorough understanding of the structure-property relationships will be essential for the rational design of next-generation dental restorative materials with enhanced longevity and biocompatibility.

References

Comparative Analysis of Water Sorption in DDDMA and UDMA Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the water sorption and solubility characteristics of 1,12-dodecanediol (B52552) dimethacrylate (DDDMA) and urethane (B1682113) dimethacrylate (UDMA) polymers reveals significant differences in their performance, primarily driven by their distinct chemical structures. This guide provides a comparative analysis of their behavior in aqueous environments, supported by experimental data, detailed protocols, and visual representations to aid researchers, scientists, and drug development professionals in material selection and formulation.

The inherent hydrophobicity of the long aliphatic chain in DDDMA contributes to lower water sorption and solubility compared to the more polar urethane linkages in UDMA. This fundamental difference has significant implications for the dimensional stability and long-term performance of polymeric materials in aqueous or humid environments.

Quantitative Analysis of Water Sorption and Solubility

The following table summarizes the key experimental data on the water sorption and solubility of experimental dental sealants formulated with varying ratios of DDDMA and UDMA. The data clearly indicates that an increasing percentage of DDDMA in the polymer composition leads to a reduction in water sorption.

Monomer Composition (DDDMA/UDMA wt%)Water Sorption (µg/mm³)[1]Water Solubility (µg/mm³)[1]
40/4016.48 (± 1.89)12.33 (± 1.04)
50/3016.99 (± 1.48)12.63 (± 1.01)
60/2017.14 (± 1.29)12.91 (± 1.13)
70/1017.58 (± 1.55)13.27 (± 1.24)
80/015.93 (± 1.37)11.98 (± 0.98)

Table 1: Water sorption and solubility of experimental sealants with varying DDDMA/UDMA content. Data is presented as mean ± standard deviation.

For comparison, studies on homopolymers of UDMA have reported water sorption values in the range of 1.8% to 2.1% by weight, which translates to approximately 21.3 µg/mm³[2]. This further supports the finding that the incorporation of the more hydrophobic DDDMA monomer can effectively reduce the water uptake of the resulting polymer network.

Experimental Protocols

The determination of water sorption and solubility of dental polymers is typically conducted following the guidelines outlined in the ISO 4049 standard. The following is a detailed methodology synthesized from multiple research articles.

Specimen Preparation:
  • Disc-shaped specimens are prepared using a mold of standardized dimensions (e.g., 15 mm in diameter and 1 mm in thickness).

  • The monomer mixture, containing the photoinitiator system (e.g., camphorquinone (B77051) and a tertiary amine), is placed into the mold.

  • The mold is covered with transparent matrices and pressed to extrude excess material.

  • The specimens are then light-cured according to the manufacturer's instructions or a standardized protocol, ensuring irradiation of both sides of the disc.

Water Sorption and Solubility Measurement:
  • Following polymerization, the specimens are placed in a desiccator at 37°C.

  • The specimens are weighed daily using an analytical balance until a constant mass (m₁) is achieved. This indicates the complete removal of any residual unbound monomer and water.

  • The diameter and thickness of each specimen are measured to calculate its volume (V).

  • The conditioned specimens are then immersed in distilled water at 37°C.

  • At regular intervals (e.g., 24 hours, 7 days, 14 days), the specimens are removed from the water, blotted dry to remove surface moisture, and weighed to obtain the mass after water immersion (m₂).

  • After the final immersion period, the specimens are returned to the desiccator and dried until a constant mass (m₃) is reached again.

  • Water sorption (Wsp) and water solubility (Wsl) are calculated using the following formulas:

    • Wsp = (m₂ - m₃) / V

    • Wsl = (m₁ - m₃) / V

Logical Relationship of Comparative Analysis

The following diagram illustrates the logical flow of the comparative analysis, from the fundamental properties of the monomers to their impact on the final polymer's water sorption characteristics.

G cluster_monomer Monomer Properties cluster_structure Chemical Structure cluster_polymer Polymer Properties DDDMA DDDMA (Dodecanediol Dimethacrylate) DDDMA_struct Long Aliphatic Chain (Hydrophobic) DDDMA->DDDMA_struct UDMA UDMA (Urethane Dimethacrylate) UDMA_struct Urethane Linkages (Polar/Hydrophilic) UDMA->UDMA_struct DDDMA_poly Lower Water Sorption & Solubility DDDMA_struct->DDDMA_poly Leads to UDMA_poly Higher Water Sorption & Solubility UDMA_struct->UDMA_poly Leads to Comparison Comparative Analysis DDDMA_poly->Comparison UDMA_poly->Comparison

Caption: Logical flow from monomer structure to water sorption properties.

Signaling Pathway of Water Sorption

The interaction of water with the polymer matrix can be visualized as a simplified signaling pathway. The chemical nature of the monomer dictates the extent of this interaction.

G cluster_environment Aqueous Environment cluster_polymer Polymer Matrix cluster_outcome Outcome Water Water Molecules DDDMA_matrix DDDMA Polymer (Hydrophobic) Water->DDDMA_matrix Interaction UDMA_matrix UDMA Polymer (Hydrophilic) Water->UDMA_matrix Interaction Low_Sorption Low Water Sorption DDDMA_matrix->Low_Sorption Results in High_Sorption High Water Sorption UDMA_matrix->High_Sorption Results in

Caption: Interaction of water with DDDMA and UDMA polymer matrices.

References

A Comparative Guide to the Mechanical Performance of 1,12-Dodecanediol Dimethacrylate (DDDMA)-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of polymers based on 1,12-dodecanediol (B52552) dimethacrylate (DDDMA) against other commonly used dimethacrylate monomers in various scientific and biomedical applications. The data presented is compiled from peer-reviewed literature to offer an objective analysis for material selection and development.

Introduction to Dimethacrylate Polymers

Dimethacrylate monomers are a critical class of materials used in the formulation of dental resins, bone cements, and other biomedical composites. Their ability to form highly cross-linked polymer networks upon polymerization imparts desirable mechanical strength and stability. Commonly utilized dimethacrylates include bisphenol A-glycidyl dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).

1,12-dodecanediol dimethacrylate (DDDMA) is a long-chain aliphatic dimethacrylate. Its extended hydrocarbon chain (a 12-carbon aliphatic chain) is expected to influence the mechanical behavior of the resulting polymer, potentially offering a unique balance of flexibility and strength compared to its shorter-chain or more rigid aromatic counterparts. This guide will delve into a comparative analysis of their key mechanical properties.

Comparative Analysis of Mechanical Properties

The selection of a dimethacrylate monomer is often dictated by the desired mechanical characteristics of the final polymer. The following tables summarize the key mechanical properties of homopolymers of Bis-GMA, UDMA, and TEGDMA, providing a baseline for comparison with DDDMA-based materials. Due to a lack of extensive research on DDDMA homopolymers, data for a composite containing DDDMA is presented to offer insights into its performance.

Table 1: Mechanical Properties of Common Dimethacrylate Homopolymers

PropertyBis-GMAUDMATEGDMA
Flexural Modulus (GPa) 2.5 - 4.31.8 - 3.51.9 - 3.9
Flexural Strength (MPa) 60 - 11260 - 13040 - 87
Vickers Hardness (HV) 15 - 2514 - 2210 - 20
Impact Resistance (kJ/m²) 6.4-8.8

Data compiled from a comprehensive review of dental dimethacrylate polymer networks.

Table 2: Flexural Strength of a Composite Containing this compound (DDDMA)

Composite CompositionFlexural Strength (MPa)
AUDMA, UDMA, and 1,12-dodecane-DMA> 80

This value is for a composite material and not a homopolymer, indicating its suitability for stress-bearing applications as per ISO 4049 standards.

The Influence of Molecular Structure on Mechanical Properties

The significant differences in the mechanical properties of these polymers can be attributed to their distinct molecular structures.

  • Bis-GMA: The rigid aromatic backbone of Bis-GMA contributes to high stiffness (flexural modulus) and hardness. However, its high viscosity can hinder the degree of conversion during polymerization, potentially limiting its overall strength.

  • UDMA: The presence of urethane linkages in UDMA allows for hydrogen bonding, which contributes to good mechanical strength. Its aliphatic chain offers more flexibility compared to Bis-GMA.

  • TEGDMA: As a shorter-chain, more flexible monomer, TEGDMA is often used as a diluent to reduce the viscosity of Bis-GMA or UDMA. Homopolymers of TEGDMA generally exhibit lower strength and hardness compared to Bis-GMA and UDMA.

  • DDDMA: The long, flexible C12 aliphatic chain in DDDMA is anticipated to increase the molecular mobility of the polymer network.[1] This increased flexibility may result in a lower flexural modulus and hardness compared to the more rigid Bis-GMA. However, it can also facilitate a higher degree of conversion during polymerization, which could potentially enhance properties like flexural strength. The hydrophobic nature of the long alkyl chain may also lead to lower water sorption, which can be beneficial for the long-term stability of the material.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of mechanical properties. The following are standard protocols for the key experiments cited.

Flexural Strength Testing (Three-Point Bending Test)

The flexural strength, or modulus of rupture, is a material's ability to resist deformation under a bending load.

Workflow for Three-Point Bending Test

G prep Specimen Preparation (e.g., 25x2x2 mm bar) store Specimen Conditioning (e.g., 24h in 37°C water) prep->store setup Mounting in Universal Testing Machine (Three-point bend fixture) store->setup load Application of Load (Center of specimen) setup->load measure Record Load vs. Deflection (Until fracture) load->measure calc Calculate Flexural Strength and Modulus measure->calc

Caption: Workflow for determining flexural strength.

Protocol:

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared with dimensions typically of 25 mm x 2 mm x 2 mm, as specified in standards like ISO 4049.[2]

  • Conditioning: The specimens are conditioned, often by storing them in distilled water at 37°C for 24 hours, to simulate oral conditions.

  • Testing Setup: The specimen is placed on two supports (a span of 20 mm is common) in a universal testing machine.

  • Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until the specimen fractures.[3]

  • Data Analysis: The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve using the following formulas:

    • Flexural Strength (σ): σ = 3FL / 2bd²

    • Flexural Modulus (E): E = L³m / 4bd³

    Where:

    • F = the maximum load before fracture (N)

    • L = the support span (mm)

    • b = the width of the specimen (mm)

    • d = the thickness of the specimen (mm)

    • m = the gradient of the initial straight-line portion of the load-deflection curve

Tensile Strength Testing

Tensile strength measures the force required to pull a material to the point where it breaks.

Workflow for Tensile Strength Test

G prep Specimen Preparation (Dumbbell or cylindrical shape) grip Mounting in Universal Testing Machine (Tensile grips) prep->grip pull Application of Tensile Load (Constant crosshead speed) grip->pull measure Record Load vs. Elongation (Until fracture) pull->measure calc Calculate Tensile Strength measure->calc

Caption: Workflow for determining tensile strength.

Protocol:

  • Specimen Preparation: Specimens are typically prepared in a dumbbell shape according to standards like ASTM D638 or as cylindrical specimens for diametral tensile strength testing.[3]

  • Testing Setup: The specimen is securely held in the grips of a universal testing machine.

  • Load Application: A tensile load is applied at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[4]

  • Data Analysis: The tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen. For diametral tensile strength of a cylindrical specimen, the formula is:

    • Diametral Tensile Strength (σ): σ = 2F / (πdL)

    Where:

    • F = the maximum load before fracture (N)

    • d = the diameter of the specimen (mm)

    • L = the thickness of the specimen (mm)

Hardness Testing (Vickers Hardness)

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

Workflow for Vickers Hardness Test

G prep Specimen Preparation (Polished flat surface) indent Indentation with Vickers Diamond (Specific load and dwell time) prep->indent measure Measure Diagonal Lengths of the Indentation (Using a microscope) indent->measure calc Calculate Vickers Hardness (HV) measure->calc

Caption: Workflow for determining Vickers hardness.

Protocol:

  • Specimen Preparation: The surface of the specimen must be flat and polished to ensure accurate measurement of the indentation.

  • Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the material's surface with a specific load (e.g., 1000g) for a set duration (e.g., 10-15 seconds).[5][6]

  • Measurement: After the indenter is removed, the two diagonals of the resulting indentation are measured using a microscope.

  • Data Analysis: The Vickers hardness number (HV) is calculated using the formula:

    • Vickers Hardness (HV): HV = 1.854 * (F / d²)

    Where:

    • F = the applied load (kgf)

    • d = the average length of the two diagonals (mm)

Elastic Modulus Measurement

The elastic modulus (or Young's modulus) is a measure of a material's stiffness. It can be determined from the initial linear portion of the stress-strain curve obtained during tensile or flexural testing. Alternatively, non-destructive methods can be used.

Workflow for Elastic Modulus Determination

G test Perform Tensile or Flexural Test curve Generate Stress-Strain or Load-Deflection Curve test->curve slope Determine the Slope of the Initial Linear (Elastic) Region curve->slope calc Calculate Elastic Modulus slope->calc

Caption: Workflow for determining elastic modulus.

Protocol:

  • Testing: A tensile or three-point bending test is performed as described above.

  • Data Plotting: The stress is plotted against the strain (for tensile tests) or the load against the deflection (for flexural tests).

  • Slope Calculation: The slope of the initial, linear portion of the resulting curve is determined. This slope represents the material's stiffness.

  • Modulus Calculation: The elastic modulus is calculated from this slope, taking into account the specimen's geometry.

Conclusion

The mechanical properties of dimethacrylate-based polymers are intricately linked to their molecular structure. While Bis-GMA and UDMA-based polymers offer high rigidity and strength, the introduction of long-chain aliphatic dimethacrylates like DDDMA presents an opportunity to tailor properties such as flexibility and hydrophobicity. The available data suggests that composites containing DDDMA can meet the strength requirements for demanding applications. Further research focusing on the mechanical properties of DDDMA homopolymers and its copolymers is warranted to fully elucidate its potential and enable more direct comparisons. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring data reliability and comparability across different research endeavors.

References

A Comparative Guide to the Biocompatibility of 1,12-Dodecanediol Dimethacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biocompatibility of 1,12-Dodecanediol dimethacrylate (DDDMA) polymers. Due to a notable lack of specific biocompatibility data for DDDMA in peer-reviewed literature, this document focuses on a comprehensive comparison with commonly used alternative methacrylate-based polymers in biomedical and dental applications. The guide is intended to highlight the importance of rigorous biocompatibility testing for new polymeric materials by presenting the known biological responses to established alternatives.

The toxicological properties of this compound have not been thoroughly investigated.[1] It is primarily used as a difunctional monomer in biomaterials and dental applications, as well as in coatings and sealants.[2][3] Safety data indicates that processing of DDDMA may release vapors that can cause irritation, and it poses a risk of cross-sensitization with other acrylates and methacrylates.[1]

Comparative Analysis of Methacrylate (B99206) Monomer Cytotoxicity

In the absence of direct data for DDDMA, this section provides a comparative summary of the in vitro cytotoxicity of frequently used methacrylate monomers: Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). These monomers are known to be released from polymerized dental composites due to incomplete conversion and degradation, potentially causing adverse biological effects.[2][4]

Numerous studies have consistently shown a general cytotoxicity ranking for these common monomers.[5][6][7]

Table 1: Comparative Cytotoxicity of Common Methacrylate Monomers

MonomerRelative Cytotoxicity RankingKey Findings
Bis-GMA HighConsistently demonstrated as the most cytotoxic of the common dental monomers.[5][6][7] Its release from composites has been a significant concern.[8][9]
UDMA Moderate to HighGenerally found to be less cytotoxic than Bis-GMA but more so than TEGDMA.[5][6]
TEGDMA ModerateExhibits lower cytotoxicity compared to Bis-GMA and UDMA.[5][6] However, it can still induce cellular toxicity.[8]
HEMA LowOften cited as the least cytotoxic among the commonly studied dental methacrylate monomers.[5][6]

This table summarizes findings from multiple in vitro studies. The exact cytotoxic concentrations and effects can vary depending on the cell type, exposure time, and specific assay used.

Experimental Protocols for Biocompatibility Testing

Standardized in vitro biocompatibility tests are crucial for evaluating the potential toxicity of new biomaterials like DDDMA polymers. These tests are typically performed in accordance with international standards such as ISO 10993.[10][11]

Key Biocompatibility Assays:
  • Cytotoxicity Assays: These are fundamental tests to assess the general toxicity of a material's leachable substances on cultured cells.[12] Commonly used methods include the MTT, XTT, Neutral Red Uptake, and LDH assays.[13][14] A material is generally considered cytotoxic if it causes a reduction in cell viability below 70% of the control.[13]

  • Sensitization Assays: These in vivo tests evaluate the potential of a material to cause a delayed hypersensitivity reaction (allergic response) after repeated exposure.[14]

  • Irritation Tests: These assays determine if a material will cause a localized inflammatory response upon immediate contact with tissue.[14]

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[13][15]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[14] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[15][16]

Procedure:

  • Material Extraction: The DDDMA polymer is incubated in a suitable cell culture medium under controlled conditions (e.g., 37°C for 24-72 hours) to allow for the leaching of any potential toxins. This creates the material extract.[13]

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) is seeded in 96-well plates and incubated to allow for cell attachment.[14]

  • Cell Exposure: The culture medium is replaced with the prepared material extract at various concentrations. Control wells with fresh medium (negative control) and a known toxic substance (positive control) are also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: A solubilization solution (e.g., acidified isopropanol (B130326) or dimethyl sulfoxide) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer.

  • Data Analysis: The cell viability is calculated as a percentage relative to the negative control.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Biocompatibility Testing

G cluster_prep Material Preparation cluster_testing In Vitro Testing (ISO 10993-5) cluster_analysis Data Analysis & Interpretation A DDDMA Polymer Sample B Sterilization A->B C Preparation of Material Extracts (ISO 10993-12) B->C E Exposure to Extracts C->E D Cell Seeding (e.g., L929 Fibroblasts) D->E F Incubation E->F G Cytotoxicity Assay (e.g., MTT Assay) F->G H Spectrophotometric Reading G->H I Calculation of Cell Viability (%) H->I J Biocompatibility Assessment I->J

Caption: A typical workflow for in vitro cytotoxicity testing of a biomaterial.

Signaling Pathways in Cellular Response to Methacrylates

Residual methacrylate monomers can induce cellular stress, leading to the generation of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways.[1][12] One of the key pathways implicated in the inflammatory response to particulate biomaterial debris is the Nuclear Factor-kappa B (NF-κB) pathway.[17][18]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus methacrylate Methacrylate Monomers/ Particles ros Increased ROS (Oxidative Stress) methacrylate->ros tak1 TAK1 Activation ros->tak1 stimulates ikk IKK Complex tak1->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb_p P-IκBα ikk->ikb_p ikb IκBα nfkb_inactive NF-κB ub Ubiquitination & Degradation ikb_p->ub ub->ikb releases NF-κB nfkb_active Active NF-κB ub->nfkb_active gene Gene Transcription nfkb_active->gene translocates to nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α) gene->cytokines

Caption: Simplified NF-κB signaling pathway activated by methacrylate-induced oxidative stress.

Conclusion

While this compound is utilized in biomedical and dental applications, there is a significant lack of publicly available data on its biocompatibility. The established cytotoxicity of common methacrylate monomers like Bis-GMA, UDMA, and TEGDMA underscores the critical need for comprehensive biological evaluation of any new polymer intended for clinical use. Researchers and developers are strongly encouraged to conduct rigorous biocompatibility testing on DDDMA-based polymers, following standardized protocols such as those outlined in ISO 10993, to ensure their safety and efficacy. This guide serves as a framework for understanding the potential biological responses and provides the necessary experimental context for such evaluations.

References

comparing the effects of different photoinitiators on 1,12-Dodecanediol dimethacrylate curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photopolymerization of 1,12-Dodecanediol dimethacrylate (DDDMA), a long-chain dimethacrylate monomer, is a critical process in the fabrication of various biomaterials and drug delivery systems. The choice of photoinitiator significantly influences the curing kinetics and the final physicochemical properties of the resulting polymer network. This guide provides an objective comparison of the performance of different photoinitiator systems applicable to DDDMA curing, supported by experimental data from studies on similar dimethacrylate resins.

Performance Comparison of Photoinitiator Systems

The selection of a photoinitiator system is a crucial step in tailoring the properties of the cured DDDMA polymer. The following tables summarize the quantitative performance of common photoinitiators based on key metrics such as degree of conversion, rate of polymerization, mechanical properties, and esthetics.

Table 1: Curing Efficiency and Kinetics

Photoinitiator SystemConcentration (wt%)Maximum Rate of Polymerization (Rpmax)Degree of Conversion (DC) (%)Key Findings
Camphorquinone (CQ) / Amine0.2 / 0.8Lower~55-75[1]CQ is a common photoinitiator, but may result in lower conversion rates and yellowing.[2] The addition of an amine co-initiator is necessary.
Phenylpropanedione (PPD) / Amine0.2 / 0.8Lower than CQSimilar to CQPPD can reduce the rate of polymerization without significantly affecting the final degree of conversion.[2][3]
Bis(acyl)phosphine oxide (BAPO)0.5HigherHigher than CQBAPO demonstrates a higher degree of conversion compared to CQ and does not require a co-initiator.[4]
Mono(acyl)phosphine oxide (MAPO)0.42HigherHigher than CQMAPO, a Type I photoinitiator, leads to faster curing and higher conversion compared to CQ-based systems.[5]
CQ / PPD / Amine0.1 / 0.1 / 0.8Lower than CQSimilar to CQA combination system that can modulate the polymerization rate.[2][3]

Table 2: Mechanical and Physical Properties of Cured Resins

Photoinitiator SystemFlexural StrengthElastic ModulusKnoop Hardness (KHN)Yellowing (b* value)Key Findings
Camphorquinone (CQ) / AmineGoodGoodLower than BAPO/MAPOHigherThe inherent yellow color of CQ can affect the esthetics of the final polymer.[2]
Phenylpropanedione (PPD) / Amine--Lower than CQCan be higher than CQ at intermediate/high concentrationsPPD does not consistently reduce yellowing compared to CQ.[2][3]
Bis(acyl)phosphine oxide (BAPO)HighestHighestHighestLowerBAPO-containing composites show superior mechanical properties.[6]
Mono(acyl)phosphine oxide (MAPO)HighHighHighLowerMAPO results in polymers with excellent mechanical strength and reduced plasticization.[6]
CQ / EDMAB / DPIHFPGoodSignificantly DifferentHighReducedA ternary system that can enhance physical and mechanical properties.[1] The iodonium (B1229267) salt (DPIHFP) can help reduce the yellowing effect of CQ.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison of photoinitiators for dimethacrylate resins.

Sample Preparation

A resin matrix is formulated by mixing the dimethacrylate monomer (e.g., DDDMA) with the chosen photoinitiator system at a specified weight or molar percentage. For Type II photoinitiators like Camphorquinone (CQ), a co-initiator such as an amine (e.g., ethyl 4-dimethylaminobenzoate, EDMAB, or N,N-dimethylaminoethyl methacrylate, DMAEMA) is also added.[1][6] The components are typically mixed in the dark to prevent premature polymerization. For filled composites, inorganic fillers are incorporated into the resin matrix.

Curing Procedure

The prepared resin is placed in a mold of defined dimensions and light-cured using a light-curing unit (LCU). The irradiance of the LCU (e.g., in mW/cm²) and the exposure time are critical parameters that must be controlled and reported.[6]

Measurement of Degree of Conversion (DC)

The degree of conversion is commonly determined using Fourier Transform Infrared Spectroscopy (FTIR).[1] Spectra of the uncured and cured samples are recorded. The DC is calculated by measuring the change in the peak area of the aliphatic C=C bond absorption (typically around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C or C=O peak).

Evaluation of Polymerization Kinetics

Differential Scanning Calorimetry (DSC) can be used to monitor the heat flow during photopolymerization, which is proportional to the rate of polymerization (Rp).[2][3] This allows for the determination of the maximum rate of polymerization (Rpmax).

Mechanical Testing
  • Flexural Strength and Elastic Modulus: Rectangular bar-shaped specimens are prepared and subjected to a three-point bending test until fracture. The flexural strength and elastic modulus are calculated from the load-deflection curve.[6]

  • Knoop Hardness: The surface hardness of the cured polymer is measured using a Knoop hardness tester.[2][3] An indenter is pressed into the surface with a specific load for a set duration, and the dimensions of the resulting indentation are used to calculate the hardness value.

Colorimetric Analysis (Yellowing)

A spectrophotometer or chromameter is used to measure the color of the cured samples in the CIELAB color space.[2][3] The b* value is a measure of the yellow-blue color axis, with higher positive values indicating greater yellowness.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of different photoinitiators on DDDMA curing.

experimental_workflow cluster_analysis Post-Cure Analysis start Start: Define Photoinitiator Systems for Comparison prep Prepare DDDMA Resin Mixtures with Different Photoinitiators start->prep cure Photocure Samples under Controlled Conditions prep->cure dc Measure Degree of Conversion (FTIR) cure->dc kinetics Analyze Polymerization Kinetics (DSC) cure->kinetics mech Conduct Mechanical Testing (Flexural Strength, Hardness) cure->mech color Evaluate Color/Yellowing (Spectrophotometer) cure->color compare Compare Performance Metrics dc->compare kinetics->compare mech->compare color->compare end Conclusion: Select Optimal Photoinitiator compare->end

Caption: Experimental workflow for comparing photoinitiator performance.

Photoinitiation Mechanisms

The initiation of polymerization can occur through different mechanisms, primarily categorized as Type I and Type II photoinitiation.

photoinitiation_mechanisms cluster_type1 Type I (Cleavage) cluster_type2 Type II (H-Abstraction) pi1 Photoinitiator (e.g., BAPO, MAPO) excited1 Excited State pi1->excited1 hv1 Light (hν) hv1->pi1 radicals1 Free Radicals (R•) excited1->radicals1 α-cleavage poly1 Initiates Polymerization of DDDMA radicals1->poly1 pi2 Photoinitiator (e.g., CQ) excited2 Excited State pi2->excited2 hv2 Light (hν) hv2->pi2 co Co-initiator (Amine) exciplex Exciplex co->exciplex excited2->exciplex radicals2 Free Radicals (R•) exciplex->radicals2 H-abstraction poly2 Initiates Polymerization of DDDMA radicals2->poly2

Caption: Type I and Type II photoinitiation mechanisms.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,12-Dodecanediol Dimethacrylate (DDDMA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of 1,12-Dodecanediol dimethacrylate (DDDMA). Due to a lack of publicly available, direct cross-validation studies for DDDMA, this document presents a proposed framework based on established methods for analogous long-chain dimethacrylates. The experimental protocols and performance data herein are representative and intended to guide researchers in developing and cross-validating their own analytical methods.

Introduction

This compound (DDDMA) is a long-chain dimethacrylate monomer utilized in the formulation of various polymers, including those for dental and biomedical applications. Accurate quantification of residual DDDMA is crucial for quality control, biocompatibility assessment, and regulatory compliance. The selection of an appropriate analytical method is paramount, and its subsequent validation and cross-validation against an alternative method ensure the reliability and robustness of the obtained data. This guide compares a proposed HPLC method and a GC method for DDDMA quantification and outlines a workflow for their cross-validation.

Data Presentation: A Comparative Analysis of HPLC and GC Methods for DDDMA Quantification

The following table summarizes the hypothetical, yet typical, performance characteristics of HPLC and Gas Chromatography methods for the quantification of this compound. These values are based on performance data reported for other long-chain dimethacrylates and serve as a benchmark for method development and validation.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Sample Throughput ModerateHigh (with autosampler)
Sample Preparation Simple dilutionMay require derivatization or extraction
Instrumentation Cost Moderate to HighModerate
Primary Application Quantification in liquid extractsAnalysis of volatile and semi-volatile compounds

Experimental Protocols

The following are detailed, proposed methodologies for the quantification of DDDMA using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, a common technique for the analysis of dimethacrylates.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Standards:

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve DDDMA reference standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Extract the sample containing DDDMA with a suitable solvent (e.g., acetonitrile). Filter the extract through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of semi-volatile compounds like DDDMA.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

2. Reagents and Standards:

  • Methanol (B129727) (GC grade)

  • This compound (DDDMA) reference standard

  • Internal Standard (IS), e.g., Hexadecane

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of DDDMA and the internal standard in methanol.

  • Calibration Standards: Prepare calibration standards by diluting the stock solutions with methanol to the desired concentrations, each containing a constant concentration of the internal standard.

  • Sample Preparation: Dissolve the sample in methanol, add the internal standard, and vortex. Centrifuge if necessary and inject the supernatant.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC) cluster_2 Cross-Validation A_Val Method Validation (Linearity, Accuracy, Precision, etc.) Sample_Prep Prepare a Set of Samples (Spiked and/or Incurred) A_Val->Sample_Prep B_Val Method Validation (Linearity, Accuracy, Precision, etc.) B_Val->Sample_Prep Analyze_A Analyze Samples with Method A Sample_Prep->Analyze_A Analyze_B Analyze Samples with Method B Sample_Prep->Analyze_B Compare Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_A->Compare Analyze_B->Compare Conclusion Determine Comparability of Methods Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC and GC for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. While HPLC may offer simpler sample preparation and higher sensitivity, GC can provide high throughput for a large number of samples.

Regardless of the chosen primary method, performing a cross-validation against an alternative technique is a critical step in ensuring the generation of reliable and defensible data. The workflow and representative data presented in this guide provide a foundation for researchers and drug development professionals to establish robust analytical protocols for the quantification of DDDMA.

A Comparative Performance Analysis of 1,12-Dodecanediol Dimethacrylate in Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance of 1,12-Dodecanediol Dimethacrylate (DDDMA) in Various Polymer Systems, with a Focus on Dental Composites.

This guide provides a comprehensive comparison of this compound (DDDMA) with other commonly used dimethacrylates in polymer systems, particularly within the domain of dental restorative materials. By presenting available experimental data, this document aims to assist researchers and professionals in making informed decisions regarding the selection of monomers for specific applications.

Introduction to this compound (DDDMA)

This compound is a difunctional monomer characterized by a long, flexible C12 aliphatic chain separating two methacrylate (B99206) groups. This molecular structure imparts unique properties to the resulting polymers, such as increased flexibility and hydrophobicity.[1] It is utilized in a variety of applications, including coatings, adhesives, and notably, as a component in dental resin composites to tailor the physical and chemical properties of the final material.[1][2]

Performance Comparison of DDDMA and Alternative Dimethacrylates

The performance of a dental composite is critically dependent on the composition of its resin matrix. Monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA) are widely used and serve as important benchmarks for evaluating alternatives like DDDMA.[3] While direct, comprehensive comparative studies featuring DDDMA are limited in the readily available scientific literature, this guide compiles existing data for common monomers to provide a basis for evaluation.

Key Performance Indicators:
  • Mechanical Properties: Flexural strength and modulus are crucial for the longevity of dental restorations, indicating the material's resistance to fracture and its stiffness.

  • Polymerization Kinetics: The degree of conversion and polymerization shrinkage are critical parameters. A high degree of conversion is desirable for optimal mechanical properties, while low polymerization shrinkage is essential to minimize stress at the restoration-tooth interface and prevent microleakage.[4][5]

  • Water Sorption and Solubility: These properties affect the dimensional stability and degradation of the polymer network in an aqueous environment.

Below are tables summarizing typical values for common dimethacrylates. Data for DDDMA-specific formulations from direct comparative studies is not extensively available and represents a key area for future research.

Table 1: Mechanical Properties of Common Dental Resin Monomers (Homopolymers)

MonomerFlexural Strength (MPa)Flexural Modulus (GPa)
DDDMA Data Not AvailableData Not Available
Bis-GMA 85 - 1121.43 - 3.87
UDMA ~1672.5 - 4.4
TEGDMA 87 - 1090.74 - 3.91

Note: Values are compiled from various sources and can vary based on experimental conditions.

Table 2: Polymerization Kinetics of Common Dental Resin Monomers (Homopolymers)

MonomerDegree of Conversion (%)Polymerization Shrinkage (%)
DDDMA Data Not AvailableData Not Available
Bis-GMA 38 - 555.2
UDMA 59 - 654.1
TEGDMA 66 - 8511.7

Note: Values are compiled from various sources and can vary based on experimental conditions.

Table 3: Water Sorption and Solubility of Common Dental Resin Monomers (Homopolymers)

MonomerWater Sorption (µg/mm³)Water Solubility (µg/mm³)
DDDMA Data Not AvailableData Not Available
Bis-GMA 3.1 - 4.8Data Not Available
UDMA 2.5 - 3.5Data Not Available
TEGDMA 6.332.41

Note: Values are compiled from various sources and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments.

Flexural Strength and Modulus Testing

Based on ISO 4049 standards, the three-point bending test is commonly employed. [6]

Experimental Workflow:

prep Specimen Preparation (25x2x2 mm) store Storage in Distilled Water (37°C for 24h) prep->store Curing test Three-Point Bending Test (Universal Testing Machine) store->test Mounting calc Calculate Flexural Strength & Modulus test->calc Data Acquisition

Caption: Workflow for Flexural Strength and Modulus Testing.

Methodology:

  • Specimen Preparation: Bar-shaped specimens of the polymer material are prepared with dimensions of 25 mm x 2 mm x 2 mm using a standardized mold.[6]

  • Curing: The specimens are photopolymerized according to the manufacturer's instructions or a standardized curing protocol.

  • Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[7]

  • Testing: A three-point bending test is performed using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 ± 0.25 mm/min.[6]

  • Calculation: The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.

Degree of Conversion (DC) Measurement

Fourier Transform Infrared (FTIR) Spectroscopy is a widely used technique to determine the degree of conversion. [8]

Experimental Workflow:

uncured Record FTIR Spectrum of Uncured Paste cured Cure Specimen uncured->cured rec_cured Record FTIR Spectrum of Cured Specimen cured->rec_cured calc_dc Calculate Degree of Conversion rec_cured->calc_dc

Caption: Workflow for Degree of Conversion Measurement via FTIR.

Methodology:

  • Uncured Spectrum: A small amount of the uncured polymer paste is placed on the ATR crystal of the FTIR spectrometer, and a spectrum is recorded.

  • Curing: The material is then light-cured directly on the ATR crystal for a specified time.

  • Cured Spectrum: A spectrum of the cured material is recorded.

  • Calculation: The degree of conversion is calculated by comparing the peak heights of the aliphatic C=C bond (at approximately 1638 cm⁻¹) against an internal standard (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.[9]

Water Sorption and Solubility Testing

This protocol is based on ISO 4049 standards. [10]

Experimental Workflow:

prep_disk Prepare Disc Specimens (15x1 mm) dry_initial Dry to Constant Mass (m1) prep_disk->dry_initial immerse Immerse in Water (37°C for 7 days) dry_initial->immerse weigh_wet Weigh Wet Mass (m2) immerse->weigh_wet dry_final Dry to Constant Mass (m3) weigh_wet->dry_final calc_ws_sl Calculate Water Sorption & Solubility dry_final->calc_ws_sl

Caption: Workflow for Water Sorption and Solubility Testing.

Methodology:

  • Specimen Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) are prepared and cured.

  • Initial Drying: Specimens are dried in a desiccator until a constant mass (m1) is achieved.[11]

  • Immersion: The discs are immersed in distilled water at 37°C for 7 days.[10]

  • Wet Mass: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).[11]

  • Final Drying: The specimens are re-dried in a desiccator to a constant mass (m3).[11]

  • Calculation: Water sorption and solubility are calculated using the recorded masses and the specimen volume.

Conclusion and Future Directions

This compound presents an interesting alternative to conventional dimethacrylates due to its long, flexible aliphatic chain, which is expected to influence properties such as flexibility, hydrophobicity, and polymerization shrinkage. However, a clear lack of direct, quantitative comparative studies in the scientific literature makes a definitive performance assessment challenging. The data and protocols presented for common monomers like Bis-GMA, UDMA, and TEGDMA provide a strong framework for future research.

To fully understand the potential of DDDMA, systematic studies are needed to evaluate its performance in various polymer systems, particularly in dental composites. Such studies should focus on generating comparative data for mechanical properties, polymerization kinetics, and water sorption, following standardized testing protocols as outlined in this guide. This will enable a more complete understanding of its advantages and disadvantages relative to established materials.

References

cytotoxicity evaluation of 1,12-Dodecanediol dimethacrylate leachables

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of leachable components from common dental resin monomers. The focus is on providing a framework for evaluating the biocompatibility of these materials, with a particular focus on the established knowledge of widely used methacrylates. Due to a lack of available toxicological data for 1,12-Dodecanediol dimethacrylate (D3MA), this document will focus on the cytotoxicity of well-characterized alternatives, thereby offering a baseline for future evaluations of new monomers like D3MA.[1]

Introduction to Dental Resin Cytotoxicity

Resin-based composites are integral to modern dentistry.[2][3] However, the incomplete polymerization of these materials can lead to the leaching of residual monomers into the oral environment.[4][5] These leachable components are a primary source of cytotoxic effects on surrounding oral tissues, including the dental pulp and gingiva.[4][6][7] Understanding the cytotoxic potential of these monomers is crucial for the development of safer and more biocompatible dental materials. The standard for evaluating the biological effects of medical devices, including dental materials, is the ISO 10993 series of standards, with ISO 10993-5 specifically addressing in vitro cytotoxicity testing.[8][9][10]

Comparison of Common Methacrylate (B99206) Monomer Leachables

The most frequently used monomers in dental resins include Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA), Urethane (B1682113) dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA).[6][7][11] Their cytotoxic effects have been the subject of numerous studies.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic potential of these common monomers based on reported 50% inhibitory concentration (IC50) values and observed effects on cell viability. It's important to note that direct comparison of values across different studies should be done with caution due to variations in cell lines, incubation times, and specific experimental conditions.

MonomerCell LineAssayIC50 / Cytotoxic ConcentrationKey FindingsReference
BisGMA Human Peripheral Blood Mononuclear CellsMTT0.06–1 mM (44–95% decrease in mitochondrial activity)Highest cytotoxicity among common monomers.[6]
Human Gingival FibroblastsMTT-Consistently shows high toxicity.[7]
UDMA Human Peripheral Blood Mononuclear CellsMTT0.05–2 mM (50–93% decrease in mitochondrial activity)Cytotoxicity is generally lower than BisGMA.[6]
Human Dental Pulp Cells-0.1-0.35 mM (29-49% decrease in cell viability)Induces cell cycle arrest and apoptosis.[12]
Chinese Hamster Ovary (CHO-K1)Cell Viability1 mM (decreased viability to 89.9%)-[13]
TEGDMA Human Peripheral Blood Mononuclear CellsMTT2.5–10 mM (26–93% decrease in mitochondrial activity)Lower cytotoxicity compared to BisGMA and UDMA.[6]
Human MelanocytesMTSIC50: 2.07 mMInduces cytotoxicity by diminishing metabolic activity.[14]
Chinese Hamster Ovary (CHO-K1)Cell Viability5 mM (decreased viability to 65%)-[13]
HEMA Human MelanocytesMTSIC50: 4.04 mMLower cytotoxicity compared to TEGDMA.[14]

The general order of cytotoxicity for these monomers is widely reported as: BisGMA > UDMA > TEGDMA > HEMA .[6][11]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of cytotoxicity. The ISO 10993-5 standard outlines the general framework for in vitro cytotoxicity testing.[8][9][10] The most common assays cited in the literature for dental materials are the MTT, LDH, and Neutral Red Uptake (NRU) assays.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[15]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure to Leachables: Prepare extracts of the dental material according to ISO 10993-12. Remove the culture medium from the cells and replace it with the prepared extracts at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the extracts and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Express cell viability as a percentage of the negative control.

LDH Assay (Lactate Dehydrogenase)

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage or lysis.[16] The amount of LDH in the medium is proportional to the number of dead cells.[16]

General Protocol:

  • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to material extracts.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Signaling Pathways in Methacrylate-Induced Cytotoxicity

The cytotoxic effects of methacrylate monomers are often mediated through the induction of apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of the mitochondrial-dependent intrinsic caspase pathway.

Methacrylate-Induced Cytotoxicity Pathway Methacrylate Methacrylate Monomer (e.g., BisGMA, TEGDMA) Cell Cell Membrane Penetration Methacrylate->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway of methacrylate-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of dental material leachables according to ISO 10993-5 guidelines.

Cytotoxicity Evaluation Workflow Start Start: Dental Material Sample Preparation Material Preparation & Sterilization (ISO 10993-12) Start->Preparation Extraction Extraction of Leachables (e.g., in cell culture medium) Preparation->Extraction Exposure Exposure of Cells to Extracts (24, 48, 72 hours) Extraction->Exposure CellCulture Cell Culture Preparation (e.g., L929, 3T3 fibroblasts) CellCulture->Exposure Assay Cytotoxicity Assay (e.g., MTT, LDH, NRU) Exposure->Assay Data Data Collection (Absorbance Measurement) Assay->Data Analysis Data Analysis & Calculation of Cell Viability Data->Analysis Conclusion Conclusion: Cytotoxicity Evaluation Analysis->Conclusion

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The cytotoxicity of leachable monomers from dental resin composites is a significant concern for biocompatibility. Established in vitro assays and standardized protocols provide a robust framework for evaluating and comparing the cytotoxic potential of these materials. The available data consistently indicate that common methacrylates such as BisGMA, UDMA, TEGDMA, and HEMA exhibit varying degrees of cytotoxicity, with longer-chain and more complex monomers generally showing higher toxicity.

A significant knowledge gap exists regarding the cytotoxicity of this compound (D3MA).[1] Future research should prioritize the evaluation of D3MA leachables using the standardized protocols outlined in this guide. Such studies are essential to determine its safety profile and to provide the necessary data for a direct comparison with existing dental resin monomers. This will enable a more informed selection of materials for dental applications, ultimately enhancing patient safety.

References

A Comparative Analysis of Polymerization Kinetics: 1,12-Dodecanediol Dimethacrylate versus Shorter Chain Diacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photopolymerization of diacrylate and dimethacrylate monomers is a cornerstone of numerous applications, from dental resins and bone cements to advanced drug delivery systems and 3D printing. The choice of monomer is critical, as its molecular structure dictates the polymerization kinetics and the ultimate physicochemical properties of the resulting polymer network. This guide provides an objective comparison of the polymerization kinetics of a long-chain dimethacrylate, 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA), with commonly used shorter-chain diacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA). This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal monomer for their specific application.

Executive Summary

Long-chain dimethacrylates like 1,12-Dodecanediol dimethacrylate generally exhibit distinct polymerization kinetics compared to their shorter-chain counterparts. The extended, flexible aliphatic chain in DDDMA influences monomer mobility, reaction rates, final conversion, and polymerization-induced shrinkage stress. Understanding these differences is crucial for designing materials with tailored properties, such as reduced stress in dental composites or enhanced flexibility in drug delivery matrices.

Quantitative Data Comparison

The following tables summarize the key performance indicators for this compound in comparison to representative shorter-chain diacrylates. Data has been compiled from various studies and manufacturer technical data sheets to provide a comparative overview. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, these values should be considered representative.

Table 1: Monomer Properties

PropertyThis compound (DDDMA)Ethylene Glycol Dimethacrylate (EGDMA)Triethylene Glycol Dimethacrylate (TEGDMA)
Molecular Weight ( g/mol ) 338.5198.2286.3
Viscosity @ 25°C (mPa·s) 123.511
Density (g/cm³) ~0.95~1.05~1.09
Refractive Index ~1.46~1.45~1.46

Table 2: Polymerization Kinetics and Properties

ParameterThis compound (DDDMA)Shorter-Chain Diacrylates (EGDMA/TEGDMA)
Rate of Polymerization (Rp) Generally lower initial rateGenerally higher initial rate
Final Degree of Conversion (DC) Often higherCan be limited by early vitrification
Volumetric Shrinkage (%) LowerHigher
Shrinkage Stress (MPa) Significantly lowerHigher
Flexural Modulus of Polymer (GPa) Lower (more flexible)Higher (more rigid)

Key Performance Insights

The longer aliphatic chain of this compound imparts greater flexibility and mobility to the monomer and the growing polymer chains. This has several important consequences for the polymerization process:

  • Reduced Rate of Polymerization: The lower concentration of reactive methacrylate (B99206) groups per unit volume in DDDMA compared to shorter-chain diacrylates typically leads to a slower initial rate of polymerization.

  • Higher Final Conversion: The increased flexibility of the long dodecanediol (B3190140) chain can delay the onset of vitrification (the transition to a glassy state), allowing the polymerization to proceed to a higher degree of conversion.[1] In contrast, the rapid formation of a rigid network with shorter, stiffer chains can trap unreacted monomers, limiting the final conversion.

  • Lower Volumetric Shrinkage and Shrinkage Stress: Polymerization shrinkage is a direct consequence of the conversion of monomeric van der Waals distances to shorter covalent bonds. Due to its higher molecular weight and lower concentration of double bonds, DDDMA exhibits significantly lower volumetric shrinkage upon polymerization compared to shorter-chain diacrylates.[2] This, in turn, leads to a substantial reduction in polymerization-induced shrinkage stress, a critical factor in applications where dimensional accuracy and interfacial integrity are paramount, such as in dental fillings.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat flow associated with the exothermic reaction.

Methodology:

  • Sample Preparation: In a controlled environment with minimal exposure to UV light, accurately weigh 1-3 mg of the dimethacrylate monomer into an open aluminum DSC pan. Add a specified concentration of a photoinitiator (e.g., 0.5 wt% of 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Instrument Setup: Place the sample pan in the DSC cell, using an empty pan as a reference. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxygen inhibition.

  • Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 37°C).

  • UV Exposure: Once a stable heat flow baseline is achieved, expose the sample to UV light of a specific intensity (e.g., 10 mW/cm²) and wavelength range (e.g., 320-500 nm) for a set duration. The instrument will record the exothermic heat flow as a function of time.

  • Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt). The degree of conversion (DC) at any given time (t) can be calculated by integrating the heat flow curve up to that time and dividing by the total theoretical heat of reaction (ΔH_total) for the complete conversion of the methacrylate groups (typically around 55-58 kJ/mol per methacrylate group).

Real-Time Monitoring of Methacrylate Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time FTIR (RT-FTIR) allows for the direct measurement of the disappearance of the methacrylate C=C double bonds during polymerization.

Methodology:

  • Sample Preparation: In a UV-filtered environment, place a small drop of the monomer containing the photoinitiator onto a KBr salt plate. Place a second KBr plate on top to create a thin film of a defined thickness (e.g., 25 µm).

  • Instrument Setup: Place the sample assembly in the FTIR spectrometer's sample compartment.

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as the t=0 reference. The absorbance peak for the methacrylate C=C stretching vibration at approximately 1637 cm⁻¹ is the primary peak of interest. An internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹) is often used for normalization.

  • Initiation and Real-Time Monitoring: Simultaneously start the UV irradiation of the sample using a light guide and the rapid, continuous collection of IR spectra at short intervals (e.g., every 1-2 seconds).

  • Data Analysis: The degree of conversion (DC) at each time point is calculated by monitoring the decrease in the peak height or area of the methacrylate C=C peak at 1637 cm⁻¹, relative to the internal standard peak, according to the following equation:

    DC(%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of Internal Standard at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of Internal Standard at time 0) )] * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of the polymerization kinetics of different dimethacrylate monomers.

G cluster_prep Monomer Preparation cluster_analysis Kinetic Analysis cluster_data Data Comparison Monomer1 1,12-Dodecanediol Dimethacrylate Photoinitiator Add Photoinitiator (e.g., 0.5 wt% DMPA) Monomer1->Photoinitiator Monomer2 Shorter-Chain Diacrylate (e.g., EGDMA) Monomer2->Photoinitiator PhotoDSC Photo-DSC Analysis (Rate of Polymerization, Conversion) Photoinitiator->PhotoDSC RTFTIR RT-FTIR Analysis (Real-time Conversion) Photoinitiator->RTFTIR Shrinkage Shrinkage Stress Measurement Photoinitiator->Shrinkage Comparison Comparative Analysis of: - Rate of Polymerization - Final Conversion - Shrinkage & Stress PhotoDSC->Comparison RTFTIR->Comparison Shrinkage->Comparison

Caption: Experimental workflow for comparing polymerization kinetics.

Logical Relationships in Polymerization Kinetics

The interplay between monomer structure and polymerization behavior can be visualized as a signaling pathway.

G cluster_monomer Monomer Properties cluster_kinetics Polymerization Kinetics cluster_properties Final Polymer Properties LongChain Long, Flexible Chain (DDDMA) Mobility Increased Monomer & Polymer Chain Mobility LongChain->Mobility Shrinkage Lower Shrinkage & Stress LongChain->Shrinkage ShortChain Short, Rigid Chain (EGDMA) Rp Lower Initial Rp ShortChain->Rp Vit Delayed Vitrification Mobility->Vit Conversion Higher Final Conversion Vit->Conversion Flexibility Increased Flexibility Shrinkage->Flexibility

Caption: Influence of monomer chain length on polymerization kinetics.

Conclusion

The selection of a dimethacrylate monomer has a profound impact on the polymerization kinetics and the final properties of the resulting polymer network. This compound, with its long, flexible aliphatic chain, offers a distinct advantage in applications where low polymerization shrinkage, reduced shrinkage stress, and higher final monomer conversion are desired. While the initial rate of polymerization may be slower compared to shorter-chain diacrylates like EGDMA, the ability to achieve a more completely cured and less stressed network makes DDDMA a compelling choice for high-performance applications in the fields of biomaterials, dental restoratives, and advanced manufacturing. Researchers are encouraged to utilize the provided experimental protocols to further investigate and tailor these materials to their specific needs.

References

A Comparative Review of Long-Chain Hydrophobic Dimethacrylates for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical determinant of the ultimate performance and biocompatibility of polymer-based medical devices and drug delivery systems. Among the diverse array of available monomers, long-chain hydrophobic dimethacrylates are frequently employed due to their favorable mechanical properties and resistance to aqueous degradation. This guide provides an objective comparison of the performance of four commonly used long-chain hydrophobic dimethacrylates: Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA), Urethane dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA), and Bisphenol A ethoxylate dimethacrylate (Bis-EMA). The information presented herein, supported by experimental data, is intended to aid in the informed selection of these materials for specific research and development applications.

This comparative analysis focuses on key performance indicators that are critical for the successful application of these monomers in biomedical contexts. These include the extent of polymerization (degree of conversion), mechanical robustness (flexural strength and modulus), stability in aqueous environments (water sorption and solubility), and dimensional stability during polymerization (polymerization shrinkage). Furthermore, a summary of the general biocompatibility and the underlying mechanism of cytotoxicity is provided.

Performance Comparison of Common Long-Chain Hydrophobic Dimethacrylates

The selection of a dimethacrylate monomer is often a trade-off between various properties. For instance, while BisGMA offers high rigidity, it is accompanied by high viscosity and lower conversion rates.[1] In contrast, TEGDMA, often used as a diluent, enhances conversion but can compromise mechanical properties and increase water sorption.[2][3] UDMA and Bis-EMA are frequently considered alternatives to BisGMA, offering improvements in certain aspects such as viscosity and conversion.[2] The following tables summarize the quantitative data for these key performance indicators.

Table 1: Comparison of Degree of Conversion and Polymerization Shrinkage

MonomerDegree of Conversion (%)Polymerization Shrinkage (vol%)
BisGMA52 - 66[4]4.73 - 6.0+[5]
UDMA65 - 73[4]Varies with composition[5]
TEGDMA>70[2]Increases with concentration[5]
Bis-EMA~70[2]Lower than UDMA[5]

Table 2: Comparison of Mechanical Properties

MonomerFlexural Strength (MPa)Flexural Modulus (GPa)
BisGMA112[6]3.87[6]
UDMA85 - 126+[6][7]2.1 - 4.41[4][7]
TEGDMA87[6]3.91[6]
Bis-EMA69.7[7]1.58[7]

Table 3: Comparison of Water Sorption and Solubility

MonomerWater Sorption (µg/mm³)Water Solubility (µg/mm³)
BisGMAHigher[2]Higher
UDMALower than BisGMALower than BisGMA
TEGDMAHighest[2]Highest[2]
Bis-EMALowest[2]Lower

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols to ensure comparability. The following sections detail the methodologies for the key experiments cited.

Determination of Water Sorption and Solubility (ISO 4049)

The water sorption and solubility of the polymerized dimethacrylates are determined according to the ISO 4049 standard.[2][8][9][10][11][12]

  • Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm in thickness) are prepared by pouring the monomer mixture into a mold and photopolymerizing it according to the manufacturer's instructions.

  • Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved.

  • Water Immersion: The conditioned specimens are immersed in distilled water at 37°C for a specified period, typically 7 days.

  • Mass Measurement after Immersion: After immersion, the specimens are removed from the water, blotted dry to remove surface water, and weighed to obtain the mass (m2).

  • Re-conditioning: The specimens are then returned to the desiccator until they reach a constant mass again (m3).

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V

    • Water Solubility (Wsl): Wsl = (m1 - m3) / V where V is the volume of the specimen.

Determination of Flexural Strength and Flexural Modulus (Three-Point Bending Test - ISO 4049)

The mechanical properties of the dimethacrylate polymers are evaluated using a three-point bending test, as specified in ISO 4049.[1][6][7][13][14][15][16][17][18][19]

  • Specimen Preparation: Bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by casting the monomer mixture in a mold and photopolymerizing it.

  • Conditioning: The specimens are stored in distilled water at 37°C for 24 hours before testing.

  • Test Setup: The test is performed using a universal testing machine. The specimen is placed on two supports with a defined span length (e.g., 20 mm).

  • Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until the specimen fractures.

  • Calculation:

    • Flexural Strength (σ): σ = 3FL / (2bh²)

    • Flexural Modulus (E): E = FL³ / (4bh³d) where F is the maximum load at fracture, L is the span length, b is the width of the specimen, h is the thickness of the specimen, and d is the deflection at the center of the specimen.

Determination of Degree of Conversion (Fourier Transform Infrared Spectroscopy - FTIR)

The degree of conversion of the dimethacrylate monomers into polymers is commonly determined using Fourier Transform Infrared (FTIR) spectroscopy.[2][20][21][22][23][24][25][26][27][28][29]

  • Sample Preparation: A small amount of the uncured monomer mixture is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Initial Spectrum: An initial spectrum of the uncured material is recorded. The absorbance peak corresponding to the methacrylate (B99206) carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., an aromatic C=C peak around 1608 cm⁻¹ for BisGMA) are identified.

  • Photopolymerization: The sample is then photopolymerized directly on the ATR crystal for a specified time.

  • Final Spectrum: A final spectrum of the cured polymer is recorded.

  • Calculation: The degree of conversion (DC) is calculated based on the decrease in the intensity of the methacrylate C=C peak relative to the internal standard peak before and after polymerization using the following formula: DC (%) = [1 - (A_cured / A_uncured)] * 100 where A is the ratio of the absorbance of the methacrylate C=C peak to the absorbance of the internal standard peak.

Biocompatibility and Cytotoxicity

The biocompatibility of dental materials is a critical aspect, as residual monomers can leach out and interact with surrounding tissues.[30][31] In vitro studies have shown that the cytotoxicity of these common dimethacrylates generally follows the order: BisGMA > UDMA > TEGDMA.[9][32] The primary mechanism of cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][10][22][23][24] This can lead to cellular damage, including DNA damage, and ultimately trigger apoptosis (programmed cell death).[4][7]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Material Characterization Monomer Monomer Selection Mixing Component Mixing Monomer->Mixing Formulation Curing Photopolymerization Mixing->Curing Specimen Specimen Preparation Curing->Specimen Testing Performance Testing Specimen->Testing Mechanical, Physical, Chemical Tests Data Data Analysis Testing->Data

Experimental workflow for material characterization.

G Monomer Leached Monomers (e.g., BisGMA, UDMA, TEGDMA) Cell Pulp/Gingival Cells Monomer->Cell Interaction ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Simplified signaling pathway of monomer-induced cytotoxicity.

References

Assessing the Impact of 1,12-Dodecanediol Dimethacrylate on Copolymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,12-Dodecanediol dimethacrylate (DDDMA) with other common dimethacrylate crosslinking agents. By understanding the influence of DDDMA's long, hydrophobic alkyl chain on the final properties of copolymers, researchers can make informed decisions in the development of advanced materials for applications ranging from biomaterials and dental composites to drug delivery systems.

Introduction to this compound (DDDMA)

This compound is a difunctional monomer notable for its long, flexible C12 hydrophobic backbone.[1] This structure imparts specific characteristics to copolymers, including increased flexibility, hydrophobicity, and fast curing rates.[2][3] It is frequently utilized in the formulation of specialty polymers, adhesives, coatings, and biomaterials.[2][4][5] This guide will compare the performance of DDDMA with shorter-chain and more hydrophilic dimethacrylate crosslinkers, such as Ethylene Glycol Dimethacrylate (EGDMA) and Poly(ethylene glycol) Dimethacrylate (PEGDMA).

Comparative Performance Data

The selection of a crosslinking agent is a critical determinant of the final properties of a copolymer network. The following tables summarize the expected trends and reported data on how the choice of dimethacrylate crosslinker, with a focus on DDDMA, influences key mechanical, thermal, and swelling properties.

Table 1: Mechanical Properties of Copolymers with Different Dimethacrylate Crosslinkers

PropertyThis compound (DDDMA)Ethylene Glycol Dimethacrylate (EGDMA)Poly(ethylene glycol) Dimethacrylate (PEGDMA)Key Observations & Citations
Flexural Strength Generally lowerHigherVariable, depends on molecular weightLong-chain crosslinkers like DDDMA can increase flexibility, which may lead to a decrease in flexural strength compared to the more rigid network formed by short-chain crosslinkers like EGDMA.[1][6]
Flexural Modulus LowerHigherLowerThe longer, more flexible chain of DDDMA results in a lower modulus, indicating a less stiff material.[1][6]
Impact Strength HigherLowerHigherThe increased flexibility imparted by the long alkyl chain of DDDMA enhances the material's ability to absorb energy, leading to higher impact strength.[6]
Hardness LowerHigherLowerThe more flexible network formed with DDDMA typically results in a lower surface hardness.[1]

Table 2: Thermal and Swelling Properties of Copolymers

PropertyThis compound (DDDMA)Ethylene Glycol Dimethacrylate (EGDMA)Poly(ethylene glycol) Dimethacrylate (PEGDMA)Key Observations & Citations
Glass Transition Temp. (Tg) LowerHigherLowerThe flexible nature of the long dodecanediol (B3190140) chain in DDDMA increases the mobility of the polymer chains, resulting in a lower Tg.[3]
Thermal Stability Generally goodGoodVariableThe overall thermal stability is influenced by the entire copolymer composition, but the dimethacrylate structure plays a role.[7]
Degree of Conversion (DC) Potentially higherCan be lower in dense networksVariableThe flexibility of DDDMA may facilitate greater monomer conversion by reducing the effects of vitrification during polymerization.[8][9]
Water Sorption / Swelling Ratio LowerHigher (if copolymer is hydrophilic)HigherThe hydrophobic nature of DDDMA leads to copolymers with lower water uptake compared to those crosslinked with more hydrophilic agents like PEGDMA.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of copolymer properties. The following are standard protocols for the key experiments cited in this guide.

Synthesis of Copolymers

Objective: To prepare copolymer samples with varying dimethacrylate crosslinkers for comparative testing.

Materials:

  • Primary monomer (e.g., Methyl Methacrylate (B99206) - MMA)

  • Crosslinking agent (DDDMA, EGDMA, PEGDMA, etc.)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN or Camphorquinone for photopolymerization)

  • Solvent (if applicable, e.g., Toluene)

Procedure (Bulk Polymerization):

  • The primary monomer and the selected crosslinking agent are mixed in the desired molar ratio.

  • The initiator is added to the monomer mixture at a specific concentration (e.g., 0.5 mol%).

  • The mixture is degassed to remove dissolved oxygen, which can inhibit polymerization.

  • The mixture is transferred to a mold of the desired geometry for specimen preparation.

  • Polymerization is initiated by either heating the mold in an oven at a specific temperature (e.g., 60-80 °C) for a set time or by exposing it to a light source of a specific wavelength and intensity if a photoinitiator is used.[12]

  • After polymerization, the samples are removed from the mold and post-cured if necessary to ensure complete reaction.

Determination of Degree of Conversion (DC) by FTIR Spectroscopy

Objective: To quantify the percentage of methacrylate double bonds that have reacted during polymerization.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • An uncured sample of the monomer mixture is placed on the ATR crystal, and its FTIR spectrum is recorded.

  • A cured copolymer sample is also placed on the ATR crystal, and its spectrum is recorded.

  • The absorbance of the aliphatic C=C stretching vibration peak at approximately 1637 cm⁻¹ is measured for both the uncured and cured samples.[13]

  • An internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ or a carbonyl C=O peak around 1720 cm⁻¹) is also measured in both spectra.[11][14]

  • The Degree of Conversion is calculated using the following formula: DC (%) = [1 - ( (Abs C=C / Abs internal standard)cured / (Abs C=C / Abs internal standard)uncured )] x 100[14]

Measurement of Flexural Strength and Modulus (Three-Point Bending Test)

Objective: To determine the material's ability to resist bending forces.

Apparatus:

  • Universal Testing Machine with a three-point bending fixture.

Procedure:

  • Rectangular specimens of standardized dimensions (e.g., 64 x 10 x 3.3 mm) are prepared.[15][16]

  • The specimen is placed on two supports in the testing machine.

  • A load is applied to the center of the specimen at a constant crosshead speed until the specimen fractures.[17]

  • The load and deflection are recorded throughout the test.

  • Flexural strength and modulus are calculated from the load-deflection curve using standard formulas.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the copolymer.

Apparatus:

  • Thermogravimetric Analyzer.

Procedure:

  • A small, precisely weighed sample of the copolymer is placed in a TGA pan.[7]

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[18]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperatures and the thermal stability of the material.[19]

Determination of Water Sorption and Swelling Ratio

Objective: To measure the amount of water a hydrogel or copolymer can absorb.

Procedure:

  • Dried copolymer samples of a known weight (m_dry) are prepared.

  • The samples are immersed in distilled water at a constant temperature (e.g., 37 °C).

  • At regular time intervals, the samples are removed from the water, the surface water is gently blotted off, and the samples are weighed (m_swollen).[5]

  • This process is continued until the weight of the swollen sample becomes constant (equilibrium swelling).

  • The water sorption or swelling ratio is calculated as: Swelling Ratio (%) = [ (m_swollen - m_dry) / m_dry ] x 100[10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of copolymers with different crosslinking agents.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Property Characterization cluster_analysis Data Analysis & Comparison monomer_mixing Monomer & Crosslinker (DDDMA, EGDMA, etc.) Mixing initiator_addition Initiator Addition monomer_mixing->initiator_addition polymerization Polymerization (Thermal or Photo) initiator_addition->polymerization mechanical_testing Mechanical Testing (Flexural Strength) polymerization->mechanical_testing thermal_analysis Thermal Analysis (TGA, DSC) polymerization->thermal_analysis swelling_studies Swelling Studies (Water Sorption) polymerization->swelling_studies dc_measurement Degree of Conversion (FTIR) polymerization->dc_measurement data_comparison Comparative Analysis of Copolymer Properties mechanical_testing->data_comparison thermal_analysis->data_comparison swelling_studies->data_comparison dc_measurement->data_comparison

Caption: Experimental workflow for copolymer synthesis and property assessment.

Conclusion

The choice of dimethacrylate crosslinker significantly influences the final properties of a copolymer. This compound, with its long hydrophobic chain, is an effective choice for creating more flexible, impact-resistant, and hydrophobic materials. This comes with a trade-off of potentially lower flexural strength, modulus, and hardness compared to copolymers crosslinked with shorter, more rigid dimethacrylates like EGDMA. For applications where hydrophilicity and high swelling are desired, hydrophilic crosslinkers such as PEGDMA are more suitable. This guide provides the foundational data and experimental protocols to aid researchers in selecting the optimal crosslinking agent to achieve the desired performance characteristics for their specific application.

References

comparing the flexibility of polymers made with 1,12-Dodecanediol dimethacrylate and other diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with specific mechanical properties. In the realm of crosslinked dimethacrylates, the choice of the diol linker plays a pivotal role in determining the flexibility of the final polymer network. This guide provides a comparative analysis of polymers synthesized from 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) and other common diols, offering insights into how the diol chain length can be leveraged to tune polymer flexibility.

The fundamental principle governing the flexibility of these polymers is the molecular weight between crosslinks. Longer, more flexible diol chains increase the distance between the rigid methacrylate (B99206) crosslinking points, allowing for greater segmental mobility and, consequently, a more flexible material. This translates to a lower Young's modulus (a measure of stiffness) and a higher elongation at break (a measure of ductility).

Comparative Mechanical Properties

Diol Used in Polymer SynthesisYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
1,6-Hexanediol (B165255)13.98 ± 3.0511.15 ± 2.62265 ± 18
1,8-Octanediol4.90 ± 0.954.41 ± 0.68385 ± 15
1,10-Decanediol2.63 ± 0.352.16 ± 0.21421 ± 13
1,12-Dodecanediol1.60 ± 0.051.18 ± 0.12502 ± 16

Data presented is for poly(diol citrates) and is illustrative of the expected trend for poly(diol dimethacrylates).

As the data indicates, there is a clear and significant decrease in Young's modulus and a corresponding increase in elongation at break as the length of the diol chain increases. Therefore, it can be concluded that polymers synthesized with 1,12-dodecanediol dimethacrylate will exhibit substantially greater flexibility compared to those made with shorter diols such as 1,6-hexanediol dimethacrylate.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for the synthesis and mechanical testing of crosslinked dimethacrylate polymers.

Synthesis of Crosslinked Poly(diol dimethacrylate) by Photopolymerization

This protocol describes a common method for the laboratory-scale synthesis of crosslinked dimethacrylate polymer samples suitable for mechanical testing.

Materials:

  • Diol dimethacrylate monomer (e.g., this compound, 1,6-Hexanediol dimethacrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Glass plates

  • Spacers of desired thickness (e.g., 1 mm)

  • UV light source (e.g., 365 nm)

Procedure:

  • Monomer Preparation: In a light-protected container, dissolve the photoinitiator in the diol dimethacrylate monomer at a concentration of 0.5-2 wt%. Ensure complete dissolution by gentle warming and stirring.

  • Mold Assembly: Construct a mold by placing spacers between two clean glass plates. Clamp the plates together to ensure a tight seal.

  • Monomer Filling: Carefully inject the monomer/photoinitiator mixture into the mold, avoiding the introduction of air bubbles.

  • Photopolymerization: Expose the filled mold to a UV light source of known intensity for a predetermined time to ensure complete curing. The exposure time will depend on the monomer reactivity, photoinitiator concentration, and light intensity.

  • Demolding and Post-Curing: After UV exposure, carefully separate the glass plates to release the cured polymer sheet. To ensure complete reaction of the methacrylate groups, a post-curing step is recommended. This typically involves heating the polymer sample in an oven at a temperature above its glass transition for several hours.

  • Specimen Preparation: Cut the cured polymer sheet into the desired geometry for mechanical testing (e.g., dumbbell-shaped specimens for tensile testing according to ASTM D638).

Mechanical Testing: Uniaxial Tensile Test

This protocol outlines the procedure for determining the Young's modulus and elongation at break of the synthesized polymer samples.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Calipers for precise measurement of specimen dimensions

Procedure:

  • Specimen Measurement: Measure the width and thickness of the gauge section of each dumbbell-shaped specimen at several points and calculate the average cross-sectional area.

  • Machine Setup: Secure the specimen in the grips of the UTM, ensuring that it is aligned with the direction of pull. Attach the extensometer to the gauge section of the specimen.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures. Record the load and displacement data throughout the test.

  • Data Analysis:

    • Stress-Strain Curve: Convert the load-displacement data to engineering stress (load divided by the original cross-sectional area) and engineering strain (change in length divided by the original gauge length). Plot stress versus strain.

    • Young's Modulus: Determine the slope of the initial, linear portion of the stress-strain curve. This slope represents the Young's modulus.

    • Elongation at Break: Determine the strain at which the specimen fractures. This is the elongation at break, typically expressed as a percentage.

Visualizing the Structure-Property Relationship

The following diagram illustrates the relationship between the diol chain length and the resulting polymer network structure and flexibility.

G cluster_0 Shorter Diol (e.g., 1,4-Butanediol Dimethacrylate) cluster_1 Longer Diol (e.g., this compound) cluster_2 Resulting Polymer Properties a1 Methacrylate a2 Methacrylate a1->a2 Short, Stiff Chain a3 Methacrylate a1->a3 Crosslink a4 Methacrylate a2->a4 Crosslink c1 High Young's Modulus Low Elongation at Break a2->c1 a3->a4 Short, Stiff Chain b1 Methacrylate b2 Methacrylate b1->b2 Long, Flexible Chain b3 Methacrylate b1->b3 Crosslink b4 Methacrylate b2->b4 Crosslink c2 Low Young's Modulus High Elongation at Break b2->c2 b3->b4 Long, Flexible Chain

Caption: Relationship between diol chain length and polymer properties.

Experimental Workflow

The following diagram outlines the typical workflow for synthesizing and characterizing the mechanical properties of these dimethacrylate-based polymers.

G start Start: Select Diol Dimethacrylates monomer_prep Monomer & Photoinitiator Mixing start->monomer_prep photopol Photopolymerization (UV Curing) monomer_prep->photopol post_cure Post-Curing (Thermal Treatment) photopol->post_cure specimen_prep Specimen Preparation (e.g., ASTM D638 Dumbbells) post_cure->specimen_prep mech_test Uniaxial Tensile Testing (UTM) specimen_prep->mech_test data_analysis Data Analysis: Stress-Strain Curve Young's Modulus Elongation at Break mech_test->data_analysis comparison Comparative Analysis of Polymer Flexibility data_analysis->comparison

Caption: Workflow for polymer synthesis and mechanical characterization.

Safety Operating Guide

Navigating the Disposal of 1,12-Dodecanediol Dimethacrylate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,12-Dodecanediol dimethacrylate, a common monomer in polymer synthesis. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a skin and eye irritant, and its processing may release irritating vapors.[1]

Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side-shields conforming to EN166 or NIOSH approved.[1]To protect eyes from splashes and vapors.
Hand ProtectionChemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol).[2]To prevent skin contact and irritation.
Protective ClothingLaboratory coat.To protect skin and personal clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary if vapors are generated.To prevent inhalation of irritating vapors.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable destruction method.[1] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system.[5][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

2. Waste Collection and Storage:

  • Use a dedicated, properly labeled, and sealed container for collecting the waste. The container must be compatible with the chemical.[2]

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from heat, light, and incompatible materials such as oxidizing agents, acids, and bases.[2][7]

3. Spill and Contamination Response:

  • In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[1]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[8]

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3][6][9][10]

  • Prevent the spilled material from entering drains or waterways.[2][8][9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • Dispose of any contaminated packaging, including empty containers, as hazardous waste.[5][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have 1,12-Dodecanediol Dimethacrylate Waste B Is the material contaminated? A->B C Segregate as Hazardous Waste B->C Yes D Is the container empty? B->D No H Store in a labeled, sealed, and compatible container C->H E Triple rinse container with an appropriate solvent D->E Yes D->H No F Collect rinsate as Hazardous Waste E->F G Dispose of rinsed container as non-hazardous waste (if local regulations permit) E->G F->H I Store in a designated cool, well-ventilated area H->I J Contact licensed hazardous waste disposal service I->J K End: Proper Disposal J->K

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.